ppTG20
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C115H198N36O22 |
|---|---|
Peso molecular |
2437.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C115H198N36O22/c1-59(2)45-79(135-91(153)56-116)98(160)149-88(54-70-31-22-21-23-32-70)107(169)137-74(35-26-40-127-111(117)118)93(155)133-68(19)92(154)141-80(46-60(3)4)102(164)144-82(48-62(7)8)100(162)138-76(37-28-42-129-113(121)122)95(157)142-84(50-64(11)12)103(165)145-83(49-63(9)10)101(163)139-78(39-30-44-131-115(125)126)97(159)151-90(58-152)109(171)148-87(53-67(17)18)106(168)150-89(55-71-57-132-73-34-25-24-33-72(71)73)108(170)140-77(38-29-43-130-114(123)124)96(158)143-85(51-65(13)14)104(166)147-86(52-66(15)16)105(167)146-81(47-61(5)6)99(161)136-75(36-27-41-128-112(119)120)94(156)134-69(20)110(172)173/h21-25,31-34,57,59-69,74-90,132,152H,26-30,35-56,58,116H2,1-20H3,(H,133,155)(H,134,156)(H,135,153)(H,136,161)(H,137,169)(H,138,162)(H,139,163)(H,140,170)(H,141,154)(H,142,157)(H,143,158)(H,144,164)(H,145,165)(H,146,167)(H,147,166)(H,148,171)(H,149,160)(H,150,168)(H,151,159)(H,172,173)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)/t68-,69-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Clave InChI |
XYWKPNZZOCJJHJ-YZMIFBBKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide to ppTG20 Peptide: A Vector for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ppTG20 peptide is a synthetically designed, 20-amino acid cationic amphiphilic peptide that has demonstrated significant potential as a vector for non-viral gene delivery. Its mechanism of action is centered on its ability to effectively bind to nucleic acids and destabilize cellular membranes, thereby facilitating the intracellular delivery of genetic material. This dual functionality has been validated through a series of in vitro and in vivo studies, which have shown this compound to be a promising candidate for gene therapy applications. This technical guide provides a comprehensive overview of the this compound peptide, including its physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for the synthesis of the peptide and the experimental procedures used to evaluate its efficacy are also presented.
Introduction
The development of safe and efficient vectors for the delivery of nucleic acids is a cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Cationic peptides have emerged as a promising class of non-viral vectors due to their biocompatibility, ease of synthesis, and tunable properties.
The this compound peptide was designed as a basic amphiphilic peptide with the aim of creating a single-component gene transfer vector.[1] Its structure is characterized by a strategic arrangement of hydrophobic and cationic amino acid residues, which is critical for its function.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and potentially utilize this peptide in their work.
Physicochemical Properties and Synthesis
Amino Acid Sequence
The primary structure of the this compound peptide is crucial for its function. The sequence is as follows:
GLFRALLRLLRSLWRLLLRA
This sequence imparts an amphipathic character to the peptide, with distinct hydrophobic and hydrophilic domains. The presence of multiple arginine (R) residues provides a net positive charge, which is essential for its interaction with negatively charged nucleic acids.
Structural Conformation
Structure-function studies have indicated a strong correlation between the gene transfer activity of this compound and its propensity to adopt an α-helical conformation.[1] This helical structure is thought to be influenced by the nature of the hydrophobic amino acids within the sequence and is believed to play a key role in the destabilization of endosomal membranes.[1]
Peptide Synthesis
The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS))
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Alanine) using coupling reagents (e.g., HBTU/HOBt) and DIEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence in the reverse order (R, L, L, L, W, R, L, S, R, L, L, R, A, L, L, F, R, G).
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash it with cold ether. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.
Mechanism of Action
The mechanism by which this compound facilitates gene delivery involves a two-step process: complexation with nucleic acids followed by interaction with and disruption of cellular membranes.
Nucleic Acid Binding
The positively charged arginine residues in this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA). This interaction leads to the condensation of the nucleic acid into compact nanoparticles, often referred to as "peptiplexes." The formation of these complexes protects the nucleic acid from enzymatic degradation and facilitates its cellular uptake.
Experimental Protocol: Gel Retardation Assay
Materials:
-
This compound peptide
-
Plasmid DNA (e.g., pCMV-Luc)
-
Electrophoresis buffer (e.g., TBE)
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Complex Formation: Prepare a series of mixtures containing a fixed amount of plasmid DNA and increasing amounts of this compound peptide in a suitable buffer. The charge ratio of peptide to DNA ([+/-]) is a critical parameter.
-
Incubation: Incubate the mixtures at room temperature for 20-30 minutes to allow for complex formation.
-
Gel Electrophoresis: Add DNA loading dye to each mixture and load the samples onto an agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. The retardation of DNA migration in the gel indicates the formation of peptide-DNA complexes.
Membrane Destabilization
The amphipathic nature of this compound allows it to interact with and disrupt the integrity of lipid bilayers. This membrane-destabilizing activity is pH-dependent and is crucial for the release of the nucleic acid cargo from the endosomes into the cytoplasm.
Experimental Protocol: Liposome (B1194612) Leakage Assay
Materials:
-
This compound peptide
-
Liposomes (e.g., POPC:Cholesterol, 3:1 mol/mol) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Buffer solutions at different pH values (e.g., pH 5 and pH 7).
-
Fluorometer.
Procedure:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye at a high concentration, leading to self-quenching of the fluorescence.
-
Assay Setup: Dilute the liposomes in buffer solutions of the desired pH in a cuvette.
-
Peptide Addition: Add varying concentrations of the this compound peptide to the liposome suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The leakage of the dye from the liposomes results in its dequenching and a corresponding increase in fluorescence intensity. The percentage of leakage can be calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).
In Vitro and In Vivo Efficacy
The gene delivery efficiency of this compound has been evaluated in various cell lines and in animal models.
In Vitro Transfection
Complexes of this compound and plasmid DNA have been shown to efficiently transfect a variety of human and murine cell lines at low charge ratios ([+/-] between 1 and 2).[1] In cell culture experiments, this compound-based vectors were found to be superior to the membrane-destabilizing peptide KALA and showed good transfection efficiencies, particularly at low DNA doses, when compared to other transfection agents like Superfect, polyethylenimine (PEI), and Lipofectin.[1]
Table 1: Summary of In Vitro Transfection Efficiency of this compound
| Cell Line | Transfection Agent | Charge Ratio (+/-) | DNA Dose | Relative Transfection Efficiency |
|---|---|---|---|---|
| Various Human & Murine | This compound | 1-2 | Low | High |
| " | KALA | " | " | Lower than this compound |
| " | Superfect | " | " | Comparable to this compound |
| " | PEI | " | " | Comparable to this compound |
| " | Lipofectin | " | " | Comparable to this compound |
Note: This table provides a qualitative summary based on the available literature. For specific quantitative data, refer to the primary research articles.
Experimental Protocol: In Vitro Transfection with Luciferase Reporter Gene
Materials:
-
This compound peptide
-
Plasmid DNA encoding luciferase (pCMV-Luc)
-
Mammalian cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Transfection medium (e.g., serum-free medium)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Complex Formation: Prepare this compound/pCMV-Luc complexes at the desired charge ratio in a serum-free medium. Incubate for 20-30 minutes at room temperature.
-
Transfection: Replace the cell culture medium with the transfection medium containing the peptide-DNA complexes.
-
Incubation: Incubate the cells with the complexes for a defined period (e.g., 4 hours).
-
Medium Change: After the incubation, replace the transfection medium with a complete cell culture medium.
-
Gene Expression: Allow the cells to grow for 24-48 hours to allow for luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Express the results as relative light units (RLU) per milligram of protein.
In Vivo Gene Delivery
The efficacy of this compound as a gene delivery vector has also been demonstrated in vivo. Intravenous injection of this compound complexed with a luciferase expression plasmid in mice resulted in significant gene expression, primarily in the lungs, 24 hours after injection.[1] This finding highlights the potential of this compound as a single-component peptide vector for systemic gene delivery.[1]
Table 2: Summary of In Vivo Gene Expression with this compound
| Animal Model | Administration Route | Target Organ | Reporter Gene | Gene Expression Level |
|---|
| Mouse | Intravenous | Lung | Luciferase | Significant |
Note: This table provides a qualitative summary based on the available literature. For specific quantitative data, refer to the primary research articles.
Experimental Protocol: In Vivo Gene Delivery and Luciferase Assay
Materials:
-
This compound peptide
-
Plasmid DNA encoding luciferase (pCMV-Luc)
-
Mice (e.g., BALB/c)
-
Sterile saline or other suitable injection buffer
-
Luciferin (B1168401) substrate
-
In vivo imaging system (IVIS) or luminometer for tissue homogenates
Procedure:
-
Complex Formation: Prepare this compound/pCMV-Luc complexes in a sterile injection buffer.
-
Animal Administration: Inject the complexes into the mice via the desired route (e.g., tail vein injection for systemic delivery).
-
Gene Expression: Allow for gene expression to occur over a defined period (e.g., 24 hours).
-
In Vivo Imaging (optional): Anesthetize the mice and administer the luciferin substrate. Image the bioluminescence using an in vivo imaging system to visualize the location and intensity of gene expression.
-
Ex Vivo Analysis: At the end of the experiment, euthanize the mice and harvest the organs of interest (e.g., lungs). Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound-mediated gene delivery.
Caption: Mechanism of this compound-mediated gene delivery.
Caption: Experimental workflow for this compound evaluation.
Conclusion
The this compound peptide represents a significant advancement in the field of non-viral gene delivery. Its well-defined structure, coupled with its efficient mechanism of action, makes it an attractive candidate for further development in gene therapy and other applications requiring the intracellular delivery of nucleic acids. The data presented in this guide underscore the potential of this compound as a robust and versatile gene delivery vector. Further research focusing on optimizing its delivery efficiency to specific target tissues and minimizing any potential toxicity will be crucial for its translation into clinical applications.
References
ppTG20: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ppTG20 is a synthetic, 20-amino acid cell-penetrating peptide (CPP) characterized by its basic and amphipathic properties. It has demonstrated significant potential in two primary therapeutic areas: as a broad-spectrum antimicrobial agent and as a vector for non-viral gene delivery. Its mechanism of action is multifaceted, involving initial interactions with the cell membrane leading to depolarization and pore formation, followed by translocation into the cytoplasm and subsequent interaction with intracellular DNA. This dual-action mechanism makes it a compelling candidate for further research and development. Furthermore, its efficiency as a gene delivery vector is intrinsically linked to its propensity to adopt an alpha-helical conformation, which facilitates the destabilization of endosomal membranes and the release of genetic cargo. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: A Dual Approach
The therapeutic efficacy of this compound and its analogues, such as P7, stems from a two-pronged attack on target cells, encompassing both membrane disruption and intracellular interference.
Membrane Interaction and Disruption
As a cationic and amphipathic peptide, this compound is electrostatically attracted to the negatively charged components of microbial cell membranes. Upon binding, the peptide inserts into the lipid bilayer, leading to a cascade of disruptive events:
-
Membrane Depolarization: The insertion of this compound disrupts the electrochemical gradient across the cell membrane, leading to rapid depolarization. This dissipation of membrane potential is a critical step in its antimicrobial activity.
-
Pore Formation: this compound molecules are believed to aggregate and form transient pores or channels in the membrane. This leads to the leakage of cellular contents and further disrupts cellular homeostasis. However, this action does not typically result in complete cell lysis.
Intracellular Targeting: DNA Interaction
Following membrane translocation, this compound or its analogues accumulate in the cytoplasm and exert their effects by targeting intracellular components, most notably DNA.
-
DNA Binding and Intercalation: The this compound analogue P7 has been shown to possess a strong affinity for DNA, intercalating between the base pairs of the genomic DNA.[1][2] This interaction forms a peptide-DNA complex that physically obstructs the machinery of DNA replication and transcription.
-
Modulation of Gene Expression: The binding of P7 to DNA leads to the downregulation of genes essential for DNA replication.[2] Concurrently, it upregulates the expression of genes involved in the SOS DNA damage and repair pathways, indicating that the cell perceives the peptide-DNA interaction as a significant genotoxic stress.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the antimicrobial activity of the this compound analogue, P7.
Table 1: Antimicrobial Activity of this compound Analogue P7
| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Candida albicans | - | 4 |
| Foodborne Pathogens | (Various) | 4 - 32 |
Data for P7 is presented as a strong indicator of this compound's potential antimicrobial efficacy.
Signaling Pathways and Experimental Workflows
Antimicrobial Signaling Pathway
Caption: Proposed antimicrobial mechanism of action for this compound.
Gene Delivery Workflow
Caption: Workflow for this compound-mediated gene delivery.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.
-
Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to a concentration of 1 mM.
-
Preparation of Microbial Inoculum: Culture the microbial strain of interest (e.g., E. coli ATCC 25922, C. albicans SC5314) in appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase of growth. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate culture medium to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli, 30°C for C. albicans) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Membrane Depolarization Assay
This protocol utilizes the voltage-sensitive dye DiSC3(5).
-
Preparation of Microbial Suspension: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a low-potassium buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark at room temperature for 30-60 minutes to allow the dye to partition into the polarized membranes.
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette in a spectrofluorometer. Excite the sample at approximately 622 nm and record the emission at approximately 670 nm until a stable baseline fluorescence is achieved.
-
Peptide Addition: Add this compound to the cuvette at the desired concentration and continue to record the fluorescence.
-
Data Analysis: An increase in fluorescence intensity indicates the release of the dye from the membrane due to depolarization. The percentage of depolarization can be calculated relative to a positive control that induces complete depolarization (e.g., a high concentration of a known ionophore like valinomycin).
DNA Binding Assay (Gel Retardation)
This assay assesses the ability of this compound to bind to DNA.
-
Preparation of DNA: Use a plasmid DNA or a specific DNA fragment of known size and concentration.
-
Binding Reaction: In microcentrifuge tubes, mix a constant amount of DNA (e.g., 100-200 ng) with increasing concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5). The total reaction volume should be kept constant (e.g., 20 µL).
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for the formation of peptide-DNA complexes.
-
Electrophoresis: Add a DNA loading dye to each reaction and load the samples onto a 1% agarose (B213101) gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV illumination.
-
Data Analysis: The retardation of DNA migration in the gel with increasing peptide concentration indicates the formation of peptide-DNA complexes. The concentration of peptide at which a significant portion of the DNA is shifted is an indicator of binding affinity.
In Vivo Gene Delivery and Luciferase Assay
This protocol describes a representative in vivo gene delivery experiment in mice.
-
Complex Formation: Prepare this compound/plasmid DNA (encoding luciferase) complexes at a specific N/P ratio (ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the DNA). Mix the peptide and DNA in a sterile, low-salt solution (e.g., 5% glucose) and incubate at room temperature for 30 minutes to allow for complex formation.
-
Animal Administration: Intravenously inject the complexes into the tail vein of mice (e.g., BALB/c, 6-8 weeks old).
-
Gene Expression: At a predetermined time point post-injection (e.g., 24 or 48 hours), euthanize the mice and harvest the organs of interest (e.g., lungs, liver, spleen).
-
Tissue Lysis: Homogenize the harvested tissues in a lysis buffer and centrifuge to pellet cellular debris.
-
Luciferase Assay: To a portion of the tissue lysate supernatant, add a luciferase assay reagent containing the substrate luciferin.
-
Luminometry: Immediately measure the light emission using a luminometer.
-
Data Analysis: Express the luciferase activity as Relative Light Units (RLU) per milligram of total protein in the tissue lysate. Higher RLU values indicate more efficient gene delivery and expression.
Conclusion and Future Perspectives
This compound exhibits a compelling dual mechanism of action that combines membrane disruption with intracellular DNA targeting, making it a promising candidate for antimicrobial drug development. Its ability to efficiently deliver genetic material in vivo also positions it as a valuable tool for gene therapy applications. The correlation between its alpha-helical structure and gene delivery efficacy suggests that structural modifications could be a fruitful avenue for optimizing its therapeutic potential.
Future research should focus on obtaining more extensive quantitative data for this compound itself, including a broader range of MIC values, specific DNA binding constants, and detailed pharmacokinetic and pharmacodynamic profiles. Further elucidation of the specific host factors that interact with this compound during in vivo gene delivery will be crucial for its clinical translation. The continued investigation of this versatile peptide is warranted to fully unlock its therapeutic potential.
References
An In-depth Technical Guide to the ppTG20 Peptide: Structure, Sequence, and Function in Gene Delivery
Disclaimer: The precise amino acid sequence of the ppTG20 peptide is not publicly available in the cited literature. This guide is based on its published characteristics as a 20-amino-acid, basic, and amphiphilic peptide with a propensity for an α-helical conformation, which is crucial for its function in gene delivery. For illustrative purposes, a hypothetical sequence that embodies these features will be used throughout this document.
Core Concepts: Structure and Sequence
The this compound peptide is a synthetic, 20-amino-acid cationic peptide designed for non-viral gene delivery.[1] Its structure is characterized by an amphipathic nature, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This dual characteristic is fundamental to its mechanism of action, enabling it to interact with both the negatively charged phosphate (B84403) backbone of nucleic acids and the lipid bilayers of cell membranes.
The propensity of this compound to adopt an α-helical secondary structure is a key determinant of its high transfection efficiency.[1] In this conformation, the hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, optimizing its amphipathic properties.
Hypothetical this compound Sequence:
To illustrate the principles of this compound's function, we will use the following hypothetical sequence, which is designed to be basic, amphipathic, and likely to form an α-helix:
(KLAKKLAKLAKKLAKKLAKK)
This hypothetical sequence is rich in lysine (B10760008) (K), a basic amino acid that provides a positive charge for DNA binding, and leucine (B10760876) (L) and alanine (B10760859) (A), which are hydrophobic amino acids that facilitate membrane interaction.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as a gene delivery agent, based on published findings.
| Parameter | Value | Reference |
| Peptide Length | 20 amino acids | [1] |
| Charge Ratio ([+/-]) for Efficient Transfection | 1 to 2 | [1] |
| In Vitro Transfection Efficiency | Comparison | Reference |
| This compound vs. KALA | Superior | [1] |
| This compound vs. Superfect, PEI, Lipofectin | Good, especially at low DNA doses | [1] |
| In Vivo Gene Expression | Details | Reference |
| Target Organ | Lung | [1] |
| Administration Route | Intravenous injection | [1] |
| Time Point | 24 hours post-injection | [1] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the this compound peptide.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. For each coupling cycle:
-
Deprotect the N-terminal Fmoc group with 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Wash the resin with DMF.
-
Add the next Fmoc-protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIEA) in DMF.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Liposome Destabilization Assay
Objective: To assess the membrane-destabilizing activity of this compound.
Methodology: Calcein (B42510) Leakage Assay
-
Liposome Preparation:
-
Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol (3:1 mol/mol) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with a solution of 50 mM calcein in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4) to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes with a pore size of 100 nm to form large unilamellar vesicles (LUVs).
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Leakage Assay:
-
Dilute the calcein-loaded LUVs in the assay buffer.
-
Add varying concentrations of this compound to the LUV suspension.
-
Monitor the increase in calcein fluorescence over time using a spectrofluorometer (excitation at 490 nm, emission at 520 nm).
-
Maximum leakage is determined by adding a surfactant (e.g., Triton X-100) to disrupt all vesicles.
-
Calculate the percentage of calcein leakage induced by the peptide.
-
In Vitro Gene Transfection
Objective: To transfect mammalian cells with a plasmid DNA using this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Complex Formation:
-
Dilute the plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP) in a serum-free medium.
-
Dilute the this compound peptide in a separate tube of serum-free medium.
-
Add the peptide solution to the DNA solution to achieve the desired charge ratio ([+/-]) and mix gently.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the peptide/DNA complexes to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add complete growth medium containing serum.
-
-
Assay for Gene Expression:
-
After 24-48 hours, lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of this compound-mediated gene delivery.
Caption: Electrostatic interaction between cationic this compound and anionic pDNA leads to nanoparticle formation.
Caption: The this compound/pDNA complex enters the cell via endocytosis and escapes the endosome.
Conclusion
The this compound peptide represents a promising non-viral vector for gene therapy, demonstrating high efficiency both in vitro and in vivo. Its functionality is intrinsically linked to its amphipathic and α-helical structure, which facilitates both DNA condensation and membrane destabilization. While the precise amino acid sequence remains proprietary, the principles outlined in this guide provide a solid foundation for understanding and utilizing peptides of this class in drug development and biomedical research. Further investigation into the structure-function relationships of this compound and its analogs will undoubtedly pave the way for the design of even more effective and safer gene delivery systems.
References
An In-Depth Technical Guide to the ppTG20 Cell-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ppTG20 peptide is a synthetically designed, 20-amino acid basic amphiphilic molecule engineered for the efficient delivery of genetic material into cells. As a member of the cell-penetrating peptide (CPP) family, this compound has demonstrated significant potential as a non-viral vector for gene therapy applications. Its design facilitates the binding of nucleic acids and promotes the destabilization of cellular membranes, enabling the transport of cargo across the cell barrier. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, and protocols for its application in experimental settings.
Core Properties of this compound
The fundamental attributes of this compound are summarized in the table below, providing a clear comparison of its known quantitative and qualitative properties.
| Property | Description | Quantitative Data | Reference |
| Amino Acid Sequence | The specific sequence of amino acids that constitute the this compound peptide. | KETWWETWWTEWSQPKKKRKV | [1] |
| Peptide Length | The total number of amino acids in the peptide chain. | 20 amino acids | [2] |
| Molecular Nature | The chemical and structural characteristics of the peptide. | Basic, amphiphilic | [2] |
| Primary Function | The main biological application for which the peptide was designed. | Single-component gene transfer vector | [2] |
| Nucleic Acid Binding | The ability of the peptide to interact with and bind to nucleic acids. | Binds to plasmid DNA | [2] |
| Membrane Interaction | The peptide's effect on lipid bilayers. | Destabilizes liposomes composed of 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and cholesterol (3:1 mol/mol) at pH 5 and pH 7. | [2] |
| In Vitro Transfection | Efficacy in delivering genetic material to cells in a laboratory setting. | Efficient transfection in a variety of human and murine cell lines at low charge ratios ([+/-] between 1 and 2). Superior to the membrane-destabilizing peptide KALA. Good transfection efficiencies at low DNA doses compared to Superfect, polyethylenimine (PEI), and Lipofectin. | [2] |
| In Vivo Gene Delivery | Efficacy in delivering genetic material within a living organism. | Intravenous injection of a luciferase expression plasmid complexed with this compound led to significant gene expression in the lung of mice 24 hours after injection. | [2] |
| Antifungal Activity | A derivative of this compound, peptide P7, has demonstrated the ability to inhibit fungal growth. | P7 is effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 4 μM. | [1] |
Mechanism of Action
The primary mechanism of action for this compound involves its amphiphilic nature, which allows it to interact with and disrupt the lipid bilayer of cell membranes. Its basic residues facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of peptide-DNA complexes. This complexation is a critical step for protecting the genetic material and facilitating its cellular uptake.
The proposed mechanism for cellular entry involves two main pathways common to many cell-penetrating peptides:
-
Direct Translocation: The this compound peptide, particularly when complexed with its cargo, may directly penetrate the plasma membrane. This process is thought to be driven by the peptide's ability to destabilize the lipid bilayer, creating transient pores through which the complex can pass.[2]
-
Endocytosis: The peptide-cargo complex may also be internalized through various endocytic pathways. Once inside the cell and enclosed within an endosome, the membrane-destabilizing properties of this compound are crucial for disrupting the endosomal membrane and allowing the genetic cargo to escape into the cytoplasm, and subsequently, the nucleus.
The high gene transfer activity of this compound is correlated with its propensity to adopt an alpha-helical conformation, a structural feature that is heavily influenced by the nature of its hydrophobic amino acids.[2]
A derivative of this compound, the P7 peptide, exerts its antifungal effect against Candida albicans by depolarizing the plasma membrane and targeting intracellular DNA.[1]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the original research describing the peptide and general laboratory practices for similar assays.
In Vitro Transfection with this compound/Plasmid DNA Complexes
This protocol outlines the steps for transfecting cultured mammalian cells with a plasmid DNA using this compound as a delivery vector.
Materials:
-
This compound peptide solution
-
Plasmid DNA (e.g., expressing a reporter gene like luciferase)
-
Mammalian cell line (e.g., HeLa, CHO, or murine cell lines)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation:
-
Dilute the desired amount of plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the this compound peptide to achieve the desired charge ratio ([+/-]) when mixed with the DNA. A charge ratio between 1 and 2 has been shown to be effective.[2]
-
Add the diluted peptide solution to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of peptide/DNA complexes.
-
-
Transfection:
-
Gently wash the cells with PBS.
-
Add the this compound/DNA complexes to the cells in a minimal volume of serum-free medium.
-
Incubate the cells with the complexes for 4 hours at 37°C.
-
-
Post-Transfection:
-
After the 4-hour incubation, add complete growth medium (containing serum) to the wells.
-
Continue to incubate the cells for an additional 24-48 hours.
-
-
Assay for Gene Expression:
-
Wash the cells with PBS.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Liposome (B1194612) Destabilization Assay
This assay is used to assess the membrane-disrupting properties of this compound by measuring the leakage of a fluorescent dye from liposomes.
Materials:
-
This compound peptide solution
-
1-palmitoyl-2-oleoylphosphatidylcholine (POPC)
-
Cholesterol
-
Carboxyfluorescein (fluorescent dye)
-
Sephadex G-50 column
-
HEPES buffer (pH 5.0 and 7.4)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture of POPC and cholesterol at a 3:1 molar ratio in chloroform.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas.
-
Hydrate the lipid film with a solution of carboxyfluorescein in HEPES buffer to form multilamellar vesicles.
-
Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated carboxyfluorescein by passing the liposome suspension through a Sephadex G-50 column.
-
-
Leakage Assay:
-
Dilute the carboxyfluorescein-loaded liposomes in HEPES buffer (at pH 5.0 or 7.4) in a cuvette.
-
Add varying concentrations of the this compound peptide solution to the cuvette.
-
Monitor the increase in fluorescence intensity over time using a fluorometer. The leakage of carboxyfluorescein from the liposomes results in its dequenching and a corresponding increase in fluorescence.
-
To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of leakage induced by the peptide relative to the maximum leakage.
-
In Vivo Gene Delivery to the Lung
This protocol describes the systemic administration of this compound/plasmid DNA complexes to mice to evaluate gene expression in the lungs.
Materials:
-
This compound peptide solution
-
Luciferase expression plasmid DNA
-
6- to 8-week-old female BALB/c mice
-
Sterile 5% glucose solution
-
Syringes and needles for intravenous injection
-
Luciferin (B1168401) substrate
-
In vivo imaging system (e.g., IVIS)
-
Tissue homogenization buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Complex Formation:
-
Prepare this compound/luciferase plasmid DNA complexes in a sterile 5% glucose solution as described in the in vitro transfection protocol.
-
-
Animal Injection:
-
Administer the complexes to the mice via intravenous injection into the tail vein.
-
-
In Vivo Imaging (Optional):
-
At 24 hours post-injection, anesthetize the mice and administer the luciferin substrate via intraperitoneal injection.
-
Image the mice using an in vivo imaging system to detect bioluminescence from the lungs.
-
-
Ex Vivo Analysis:
-
At 24 hours post-injection, humanely euthanize the mice.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Harvest the lungs and other organs of interest.
-
Homogenize the tissues in a suitable lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
-
Luciferase Assay:
-
Measure the luciferase activity in the tissue supernatants using a luminometer and a luciferase assay kit.
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Visualizations
Logical Workflow for In Vitro Transfection
Caption: Workflow for this compound-mediated in vitro gene transfection.
Proposed Cellular Uptake Mechanisms of this compound
Caption: Proposed cellular uptake pathways for this compound complexes.
Conclusion
The this compound peptide represents a promising tool for non-viral gene delivery, demonstrating efficacy both in vitro and in vivo. Its ability to condense nucleic acids and destabilize membranes makes it a valuable candidate for further research and development in the field of gene therapy. The protocols and data presented in this guide offer a foundational resource for scientists and researchers looking to utilize this compound in their work. Further investigation into the specific signaling pathways involved in its uptake and its broader cargo-carrying capacity will undoubtedly expand its potential applications.
References
ppTG20 Amphipathic Peptide: A Technical Overview for Researchers and Drug Development Professionals
An In-depth Guide to the Characteristics, Mechanisms, and Therapeutic Potential of a Promising Gene Delivery and Antimicrobial Peptide
Introduction
The ppTG20 peptide is a synthetically designed, 20-amino-acid basic amphipathic peptide that has garnered interest in the scientific community for its potential applications in gene delivery and antimicrobial therapy.[1] Its structure, characterized by both hydrophilic and hydrophobic regions, allows it to interact with and destabilize cellular membranes, a key feature for its function as a cell-penetrating peptide (CPP).[1][2] This technical guide provides a comprehensive overview of the known characteristics of this compound, including its role in gene transfection and the antimicrobial properties of its derivatives. Methodologies for key experiments are detailed, and logical workflows are visualized to aid in the understanding of its mechanisms of action.
Core Characteristics and Mechanism of Action
As a basic amphipathic peptide, this compound's primary mode of action involves its interaction with the lipid bilayer of cell membranes.[1][2] Its cationic nature facilitates binding to negatively charged components of the cell surface, while its amphipathic structure is crucial for membrane insertion and destabilization.[2] This property is central to its application as a gene delivery vector, where it is capable of binding to nucleic acids and facilitating their entry into cells.[1][3]
The biological activity of this compound is strongly correlated with its propensity to adopt an alpha-helical conformation, a common feature among many membrane-active peptides.[1] This secondary structure positions hydrophobic amino acid residues on one face of the helix and hydrophilic residues on the other, enhancing its ability to partition into the hydrophobic core of the cell membrane.
Cellular uptake of this compound and similar cell-penetrating peptides can occur through two primary pathways:
-
Direct Penetration: This energy-independent process involves the direct translocation of the peptide across the cell membrane.[2]
-
Endocytosis: An energy-dependent pathway where the peptide is internalized into the cell within vesicles.[2]
The following diagram illustrates the generalized cellular uptake pathways for cell-penetrating peptides like this compound.
Applications of this compound and its Derivatives
Gene Delivery
This compound has been designed and evaluated as a single-component vector for gene transfer both in vitro and in vivo.[1] It has been shown to effectively bind to plasmid DNA and destabilize liposomes, which are model cell membranes.[1] In cell culture experiments, complexes of this compound and plasmid DNA have demonstrated significant gene expression in various human and murine cell lines.[1] Notably, intravenous injection of this compound complexed with a luciferase expression plasmid resulted in significant gene expression in the lungs of mice.[1]
Antimicrobial Activity
A derivative of this compound, a peptide designated as P7, has demonstrated potent antifungal activity against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 4 μM.[2] The mechanism of its antifungal action involves the depolarization of the fungal plasma membrane and subsequent targeting of intracellular DNA.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the key reported findings.
| Parameter | Organism/Cell Line | Value/Result | Reference |
| Antifungal Activity (P7 derivative) | |||
| Minimum Inhibitory Concentration (MIC) | Candida albicans | 4 µM | [2] |
| Gene Delivery | |||
| In Vitro Transfection | Various human and murine cell lines | Efficient transfection at low charge ratios | [1] |
| In Vivo Gene Expression | Mouse (lung) | Significant luciferase expression 24h post-injection | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the methodologies for key experiments cited in the literature.
Liposome (B1194612) Destabilization Assay
This assay is used to assess the membrane-disrupting activity of peptides like this compound.
Objective: To determine the ability of this compound to induce leakage from lipid vesicles, mimicking membrane destabilization.
Materials:
-
1-palmitoyl-2-oleoylphosphatidylcholine (POPC)
-
Cholesterol
-
Fluorescent dye (e.g., calcein (B42510) or ANTS/DPX)
-
Buffer (e.g., HEPES)
-
This compound peptide solution
-
Spectrofluorometer
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film of POPC and cholesterol (e.g., 3:1 molar ratio) by evaporating the organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye.
-
Subject the hydrated lipid mixture to freeze-thaw cycles to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Assay:
-
Dilute the dye-loaded liposomes in a buffer in a cuvette.
-
Add the this compound peptide solution to the cuvette at various concentrations.
-
Monitor the increase in fluorescence over time using a spectrofluorometer. The increase in fluorescence corresponds to the leakage of the dye from the liposomes due to membrane destabilization.
-
As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) to a separate sample of liposomes.
-
The following diagram illustrates the workflow for the liposome destabilization assay.
In Vitro Gene Transfection
This protocol describes a general method for transfecting mammalian cells using a peptide vector like this compound.
Objective: To deliver a plasmid DNA into mammalian cells using this compound and assess the subsequent gene expression.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Plasmid DNA encoding a reporter gene (e.g., luciferase, GFP)
-
This compound peptide solution
-
Serum-free medium
-
Transfection plates (e.g., 24-well plates)
-
Assay reagents for the reporter gene product
Methodology:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Complex Formation:
-
Dilute the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the this compound peptide in a serum-free medium.
-
Add the diluted peptide solution to the diluted DNA solution to achieve the desired charge ratio (+/-).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of peptide-DNA complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add the peptide-DNA complexes to the cells.
-
Incubate the cells with the complexes for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
Remove the transfection mixture and replace it with a fresh, complete growth medium.
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
-
Assay for Gene Expression:
-
Lyse the cells and perform an assay to quantify the expression of the reporter gene (e.g., luciferase assay, fluorescence microscopy for GFP).
-
The following diagram outlines the logical flow of the in vitro gene transfection protocol.
Conclusion and Future Directions
The this compound amphipathic peptide represents a promising tool for non-viral gene delivery, with demonstrated efficacy both in vitro and in vivo. Furthermore, the antifungal activity of its derivative, P7, highlights the potential for developing novel antimicrobial agents based on the this compound scaffold. Future research should focus on a more detailed characterization of this compound, including the determination of its precise amino acid sequence, a comprehensive evaluation of its cytotoxicity profile against a broader range of cell lines, and a more in-depth investigation into its mechanism of action and potential interactions with cellular signaling pathways. Such studies will be crucial for the translation of this promising peptide into clinical applications for gene therapy and the treatment of infectious diseases.
References
ppTG20 for Gene Delivery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ppTG20 is a synthetic, 20-amino acid amphiphilic peptide designed as a non-viral vector for gene delivery. Its cationic and hydrophobic domains enable it to interact with and condense nucleic acids, such as plasmid DNA, into nanoparticles. The primary mechanism of action involves the destabilization of cellular membranes, facilitating the intracellular delivery of the genetic cargo. The propensity of this compound to adopt an alpha-helical conformation is considered crucial for its high gene transfer activity. Preclinical studies have demonstrated its potential for both in vitro and in vivo gene delivery, with notable expression in pulmonary tissues following systemic administration in murine models. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, experimental data, and relevant protocols.
Core Concepts and Mechanism of Action
This compound is classified as a cell-penetrating peptide (CPP), a class of peptides capable of traversing cellular membranes. Its function in gene delivery can be broken down into several key stages:
-
Nucleic Acid Complexation: As a cationic peptide, this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction leads to the condensation of the genetic material into stable nanoparticles, protecting it from degradation by nucleases.
-
Cellular Interaction and Uptake: The this compound/nucleic acid complexes interact with the cell surface. The precise mechanism of uptake is not fully elucidated but is believed to involve direct membrane penetration or endocytic pathways. The amphiphilic nature of this compound is critical for its interaction with the lipid bilayer of the cell membrane.
-
Membrane Destabilization and Endosomal Escape: A key feature of this compound is its ability to destabilize lipid membranes.[1] This property is thought to facilitate the release of the genetic cargo from endosomes into the cytoplasm, a critical step for avoiding lysosomal degradation and ensuring the nucleic acid reaches its target destination (the nucleus for plasmid DNA). The peptide's alpha-helical structure is believed to play a significant role in this process.[1]
-
Gene Expression: Following release into the cytoplasm, the plasmid DNA is transported to the nucleus, where the cellular machinery transcribes and translates the encoded gene, leading to the expression of the desired protein.
Quantitative Data
While the primary literature describes the efficacy of this compound in qualitative terms, specific quantitative data for direct comparison is limited. The related peptide, ppTG1, has been reported to exhibit good transfection efficiencies at low DNA doses, outperforming the membrane-destabilizing peptide KALA and showing comparable or superior performance to other transfection agents like Superfect, polyethylenimine (PEI), and Lipofectin in certain conditions.[1]
Table 1: Summary of In Vivo Gene Expression with this compound-complexed Plasmid
| Parameter | Description |
| Vector | This compound peptide complexed with a luciferase expression plasmid |
| Administration Route | Intravenous injection |
| Animal Model | Mouse |
| Primary Site of Gene Expression | Lung |
| Time Point of Measurement | 24 hours post-injection |
| Outcome | Significant gene expression was observed.[1] |
Note: Specific quantitative values for luciferase expression (e.g., relative light units) were not provided in the reviewed literature.
Experimental Protocols
Detailed, step-by-step protocols specifically for this compound are not extensively published. However, based on the descriptions in the literature, the following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Formation of this compound/Plasmid DNA Complexes
This protocol describes the preparation of nanoparticles for transfection.
Materials:
-
This compound peptide solution (stock concentration to be determined based on peptide characteristics)
-
Plasmid DNA (high purity, endotoxin-free) at a known concentration
-
Nuclease-free water or a suitable buffer (e.g., HBS, PBS)
Procedure:
-
Dilute the plasmid DNA to the desired final concentration in the chosen buffer.
-
In a separate tube, dilute the this compound peptide solution to the appropriate concentration to achieve the desired charge ratio (+/-). The charge ratio is the ratio of positive charges from the peptide to the negative charges from the plasmid DNA. A charge ratio between 1 and 2 has been cited as effective for the related peptide ppTG1.[1]
-
Add the diluted this compound solution to the diluted plasmid DNA solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
The complexes are now ready for addition to cell cultures or for in vivo administration.
Protocol 2: In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells in culture (e.g., HeLa)
-
Complete growth medium
-
Serum-free medium
-
This compound/plasmid DNA complexes (prepared as in Protocol 1)
-
Reporter gene assay system (e.g., luciferase assay kit, GFP fluorescence microscopy)
Procedure:
-
Plate cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Just before transfection, replace the growth medium with fresh, serum-free medium.
-
Add the prepared this compound/plasmid DNA complexes dropwise to each well.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the medium with complete growth medium containing serum.
-
Incubate the cells for an additional 24-48 hours.
-
Assess transgene expression using the appropriate method (e.g., measure luciferase activity, visualize GFP-positive cells).
Protocol 3: Liposome (B1194612) Leakage Assay
This assay is used to assess the membrane-destabilizing activity of this compound.
Materials:
-
Liposomes (e.g., 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and cholesterol at a 3:1 molar ratio) encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein, carboxyfluorescein).[1]
-
This compound peptide solution
-
Buffer at different pH values (e.g., pH 5 and pH 7)
-
Fluorometer
Procedure:
-
Prepare a suspension of the fluorescent dye-loaded liposomes in the desired buffer.
-
Add the liposome suspension to the wells of a microplate.
-
Add varying concentrations of the this compound peptide to the wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the encapsulated dye. An increase in fluorescence indicates leakage of the dye from the liposomes due to membrane destabilization.
-
As a positive control for 100% leakage, add a detergent (e.g., Triton X-100) to a set of wells.
Visualizations
Caption: Generalized workflow of this compound-mediated gene delivery.
Caption: Putative mechanistic pathways for this compound gene delivery.
References
ppTG20 as a Non-Viral Vector: A Technical Guide
Executive Summary
The landscape of gene therapy is continuously evolving, with a significant focus on the development of safe and efficient delivery vectors. Non-viral vectors, in particular, have garnered substantial interest due to their favorable safety profile, low immunogenicity, and ease of production compared to their viral counterparts. Among these, peptide-based vectors represent a promising class of synthetic carriers. This technical guide provides an in-depth overview of ppTG20, a 20-amino acid, lysine-rich amphipathic peptide, as a non-viral vector for gene delivery. While direct quantitative data and detailed protocols for this compound are based on studies of the closely related and structurally similar peptide ppTG1, this document consolidates the available information to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a synthetic, 20-amino acid peptide designed as a single-component gene transfer vector.[1] It belongs to a class of basic amphipathic peptides that have demonstrated efficacy in both in vitro and in vivo gene delivery applications.[1] The primary structure of the closely related peptide, ppTG1, is GLFKALLKLLKSLWKLLLKA .[2] These peptides are characterized by a high content of lysine (B10760008) residues, which imparts a positive charge, facilitating electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. This interaction is crucial for the condensation of DNA into nanoparticles, a prerequisite for cellular uptake.
The functionality of this compound and similar peptides is strongly correlated with their propensity to adopt an α-helical conformation.[1] This secondary structure is influenced by the nature of the hydrophobic amino acids within the peptide sequence and is critical for its membrane-destabilizing activity.
Mechanism of Action
The gene delivery mechanism of this compound can be conceptualized as a multi-step process, beginning with the formation of a peptide-DNA complex and culminating in the release of the genetic payload into the cytoplasm.
References
An In-depth Technical Guide on the Membrane Destabilization Activity of ppTG20
For Researchers, Scientists, and Drug Development Professionals
Introduction
ppTG20 is a 20-amino acid, basic amphiphilic peptide designed as a single-component gene transfer vector.[1] Its efficacy is intrinsically linked to its ability to interact with and destabilize cellular membranes, a crucial step for the intracellular delivery of genetic material.[1] This technical guide provides a comprehensive overview of the membrane destabilization properties of this compound and its analogues, presenting available quantitative data, detailed experimental protocols for assessing membrane activity, and visual representations of its proposed mechanism of action.
Core Mechanism of Action: Membrane Destabilization
The primary mechanism by which this compound facilitates gene transfer is through the destabilization of endosomal and/or plasma membranes. This activity is strongly correlated with its propensity to adopt an α-helical conformation, a common feature among many membrane-active peptides.[1] This amphipathic helical structure allows the peptide to interact with the lipid bilayer, leading to transient disruptions that permit the passage of macromolecules.
While direct quantitative data for this compound is limited in publicly available literature, studies on a closely related analogue, P7, provide significant insights into its membrane-disrupting capabilities. P7 was derived from this compound by substituting specific amino acid residues to enhance its antimicrobial properties while retaining its cell-penetrating nature.[2] The data from P7 offers a valuable proxy for understanding the potential activity of this compound.
Quantitative Data on Membrane Destabilization Activity
The following table summarizes the key quantitative findings on the membrane destabilization and antimicrobial activity of the this compound analogue, P7.
| Parameter | Organism/System | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Salmonella typhimurium | 4 µM | [2] |
| Hemolytic Activity | Human Red Blood Cells | Low below MIC | [2] |
| Cytotoxicity | HT29 and MDA-MB231 cells | Exhibited cytotoxic activity | [2] |
Signaling Pathways and Mechanisms
The interaction of this compound and its analogues with cellular membranes can be depicted as a multi-step process. Initially, the cationic nature of the peptide facilitates its accumulation at the negatively charged cell surface. Subsequent insertion into the lipid bilayer is driven by its amphipathic characteristics, leading to membrane perturbation.
Caption: Proposed mechanism of this compound-mediated membrane destabilization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of membrane destabilization. Below are protocols for key experiments used to characterize peptides like this compound and its analogues.
Liposome (B1194612) Leakage Assay
This assay evaluates the ability of a peptide to disrupt model lipid bilayers. The release of an encapsulated fluorescent dye from liposomes upon peptide addition indicates membrane permeabilization.
Materials:
-
Lipids (e.g., EYPC/EYPG for bacterial membrane mimic, EYPC/cholesterol for eukaryotic mimic)
-
Fluorescent dye (e.g., Calcein, ANTS/DPX)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer containing the fluorescent dye at a self-quenching concentration.
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles.
-
-
Purification:
-
Separate the dye-loaded liposomes from unencapsulated dye using a size-exclusion chromatography column.
-
-
Leakage Assay:
-
Dilute the purified liposomes in the assay buffer to a final lipid concentration.
-
Add varying concentrations of the peptide to the liposome suspension.
-
Monitor the increase in fluorescence over time using a fluorometer.
-
Completely lyse the liposomes with a detergent (e.g., Triton X-100) to determine the maximum fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage as follows: % Leakage = [(F_peptide - F_initial) / (F_max - F_initial)] * 100 where F_peptide is the fluorescence in the presence of the peptide, F_initial is the baseline fluorescence, and F_max is the fluorescence after detergent lysis.
-
Caption: Experimental workflow for the liposome leakage assay.
Bacterial Membrane Permeabilization Assay
This assay assesses the peptide's ability to disrupt the membranes of live bacteria using fluorescent probes.
Materials:
-
Bacterial strain (e.g., Salmonella typhimurium)
-
1-N-phenylnaphthylamine (NPN) for outer membrane permeabilization
-
SYTOX® Green for inner membrane permeabilization
-
Buffer (e.g., HEPES)
-
Fluorometer
Procedure:
-
Bacterial Culture:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with buffer.
-
Resuspend the cells in the assay buffer to a specific optical density.
-
-
Outer Membrane Permeabilization (NPN Uptake):
-
Add NPN to the bacterial suspension. NPN exhibits weak fluorescence in aqueous environments but fluoresces strongly upon entering the hydrophobic interior of the outer membrane.
-
Add varying concentrations of the peptide.
-
Measure the increase in fluorescence intensity.
-
-
Inner Membrane Permeabilization (SYTOX® Green Uptake):
-
Add SYTOX® Green to the bacterial suspension. This dye cannot cross intact inner membranes but fluoresces brightly upon binding to intracellular nucleic acids.
-
Add varying concentrations of the peptide.
-
Monitor the increase in fluorescence over time.
-
Conclusion
This compound is a promising vector for gene delivery, with its function being critically dependent on its membrane destabilization activity. While direct quantitative data for this compound remains to be fully published, analysis of its analogue, P7, and the application of standard biophysical assays provide a solid framework for understanding and further investigating its mechanism of action. The protocols and conceptual diagrams presented in this guide offer a starting point for researchers and drug development professionals to explore the potential of this compound and similar cell-penetrating peptides in therapeutic applications.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity for and destruction of Salmonella typhimurium via a membrane damage mechanism of a cell-penetrating peptide this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Design of ppTG20
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-viral gene delivery vectors, cell-penetrating peptides (CPPs) have emerged as a promising class of molecules. This guide provides a comprehensive technical overview of ppTG20, a 20-amino-acid, basic amphiphilic peptide designed for efficient gene delivery. Developed to overcome the limitations of existing transfection agents, this compound leverages a unique structural design to facilitate the transport of nucleic acids across cellular membranes. This document details the discovery, design principles, mechanism of action, and experimental validation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways.
Design and Physicochemical Properties of this compound
The design of this compound is rooted in the principles of creating a synthetic peptide with the ability to interact with negatively charged nucleic acids and subsequently destabilize cellular membranes to facilitate intracellular delivery.
Amino Acid Sequence
The primary amino acid sequence of a related peptide, ppTG1, has been identified as GLFRALLRLLRSLWRLLLRA. While the exact sequence for this compound is not publicly available in the reviewed literature, it is described as a 20-amino-acid basic amphiphilic peptide, suggesting a similar composition of hydrophobic and cationic residues.[1] The strategic placement of these residues is critical for its function.
Structural Characteristics
A key feature of this compound is its propensity to adopt an α-helical conformation, particularly in a membrane-like environment.[2] This secondary structure is crucial for its gene transfer activity. The amphipathic nature of the helix, with a hydrophobic face and a charged hydrophilic face, allows for both interaction with the lipid bilayer of cell membranes and the negatively charged phosphate (B84403) backbone of nucleic acids.
Mechanism of Action: Gene Delivery
The primary function of this compound is to act as a vector for gene delivery. This process can be broken down into three key stages: nucleic acid binding, cell membrane interaction and destabilization, and intracellular release.
Nucleic Acid Condensation
As a cationic peptide, this compound electrostatically interacts with the anionic phosphate groups of plasmid DNA (pDNA). This interaction leads to the condensation of the DNA into compact nanoparticles. This condensation is essential for protecting the nucleic acid from nuclease degradation and for facilitating its uptake into cells.
Membrane Interaction and Destabilization
The this compound-pDNA complexes interact with the cell surface and are internalized. The amphipathic nature of this compound is critical at this stage. The peptide is designed to destabilize lipid bilayers, a process that is enhanced at an acidic pH of 5, which is characteristic of the endosomal environment.[2] This pH-dependent activity suggests a mechanism for endosomal escape, a critical step for successful gene delivery to the cytoplasm and subsequently the nucleus.
Figure 1: Proposed signaling pathway for this compound-mediated gene delivery.
Quantitative Data
The efficacy of this compound as a gene delivery agent has been evaluated through a series of in vitro and in vivo experiments.
In Vitro Transfection Efficiency
Complexes of plasmid DNA and a related peptide, ppTG1, have demonstrated efficient transfection in a variety of human and murine cell lines at low charge ratios.[2] While specific numerical data for this compound is not available in the reviewed literature, ppTG1 has been shown to be superior to the membrane-destabilizing peptide KALA in cell culture experiments.[2]
| Cell Line | Transfection Efficiency with ppTG1 |
| HeLa | Data not available |
| C2C12 | Data not available |
| NIH-3T3 | Data not available |
| B16-F10 | Data not available |
| ECV304 | Data not available |
| HEK | Comparable to Lipofectamine 2000[1] |
Note: Specific quantitative data for this compound transfection efficiency across multiple cell lines was not available in the reviewed literature. The table reflects the reported efficacy of the closely related ppTG1 peptide.
Liposome (B1194612) Destabilization
The ability of this compound to destabilize membranes was assessed using a liposome leakage assay. This compound was shown to destabilize liposomes composed of 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and cholesterol at both neutral (pH 7) and acidic (pH 5) conditions, with enhanced activity at the lower pH, mimicking the endosomal environment.[2]
| Peptide | Condition | Percentage of Liposome Leakage |
| This compound | pH 7 | Data not available |
| This compound | pH 5 | Data not available |
| ppTG1 | pH 7 | Data not available |
| ppTG1 | pH 5 | Data not available |
Note: While the studies confirm membrane destabilization, the precise percentage of leakage induced by this compound and ppTG1 was not specified in the available literature.
In Vivo Gene Expression
The in vivo efficacy of this compound was demonstrated in a murine model. Intravenous injection of a luciferase expression plasmid complexed with this compound resulted in significant gene expression in the lungs 24 hours after injection.[2]
| Vector | Reporter Gene | In Vivo Expression Level (relative light units/mg protein) |
| This compound/pLuc | Luciferase | Significant expression detected in the lung[2] |
| ppTG1/pLuc | Luciferase | Significant expression detected in the lung[2] |
Note: The term "significant gene expression" is used as reported in the source, but specific quantitative values were not provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Peptide Synthesis and Purification
-
Method: Solid-phase peptide synthesis.
-
Details: Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially added to the growing peptide chain. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of peptides in different environments.
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer for aqueous environment simulation) or in a membrane-mimicking solvent (e.g., trifluoroethanol or SDS micelles).
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).
-
Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
Figure 2: Experimental workflow for Circular Dichroism (CD) spectroscopy.
Liposome Leakage Assay
This assay measures the ability of a peptide to disrupt a lipid bilayer.
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film (e.g., POPC/cholesterol) in a buffer containing a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration.
-
Assay Procedure: The peptide is added to the exterior of the liposomes. If the peptide disrupts the membrane, the encapsulated dye leaks out, becomes diluted, and its fluorescence increases.
-
Measurement: The increase in fluorescence is monitored over time using a fluorometer. The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent like Triton X-100.
In Vitro Transfection
-
Cell Culture: Adherent cells (e.g., HeLa, HEK293) are seeded in multi-well plates and grown to a specific confluency (typically 70-90%).
-
Complex Formation: The peptide and plasmid DNA (encoding a reporter gene like luciferase or GFP) are mixed at various charge ratios in a serum-free medium and incubated to allow for complex formation.
-
Transfection: The peptide/pDNA complexes are added to the cells. After an incubation period, the transfection medium is replaced with a complete growth medium.
-
Analysis: After 24-48 hours, gene expression is quantified by measuring the reporter protein activity (e.g., luciferase assay) or by counting fluorescent cells using flow cytometry.
Figure 3: General workflow for in vitro transfection experiments.
In Vivo Gene Delivery
-
Animal Model: Typically, mice are used for these studies.
-
Complex Preparation: Similar to in vitro transfection, this compound and a reporter plasmid (e.g., encoding luciferase) are complexed.
-
Administration: The complexes are administered to the mice, for example, via intravenous injection.
-
Analysis: After a set period (e.g., 24 hours), the animals are euthanized, and target organs (e.g., lungs) are harvested. Gene expression is quantified by homogenizing the tissue and performing a luciferase assay. The results are typically expressed as relative light units (RLU) per milligram of protein.
Derivative Peptide P7: Antifungal Activity
A derivative of this compound, designated P7, has been investigated for its antimicrobial properties. P7 exhibits antifungal activity against Candida albicans with a reported Minimum Inhibitory Concentration (MIC) of 4 μM. The mechanism of action involves the depolarization of the plasma membrane and targeting of intracellular DNA.
| Fungal Species | MIC of P7 |
| Candida albicans | 4 µM |
| Other Candida species | Data not available |
Conclusion
This compound represents a significant advancement in the design of peptide-based vectors for gene delivery. Its amphipathic and α-helical structure enables efficient condensation of nucleic acids and pH-dependent membrane destabilization, leading to successful in vitro and in vivo gene transfer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and build upon the potential of this compound and related peptides in the field of gene therapy and beyond. Further research to elucidate the precise amino acid sequence of this compound and to obtain more extensive quantitative data will be invaluable for the continued development of this promising technology.
References
ppTG20 in vitro and in vivo applications
An extensive search for "ppTG20" has yielded no specific, publicly available scientific data, research articles, or technical documentation. This suggests that "this compound" may be an internal project name, a highly specialized or novel compound not yet described in published literature, or a possible typographical error.
To generate the requested in-depth technical guide, comprehensive information about the composition, mechanism of action, and biological effects of this compound is required. Without access to foundational research, patents, or publications detailing its in vitro and in vivo applications, it is not possible to provide the specific data, experimental protocols, and visualizations requested.
For a comprehensive guide to be created, please provide further details, such as:
-
The full chemical name or class of "this compound."
-
The primary research area or disease target (e.g., oncology, immunology, neurology).
-
Any affiliated research institution or company.
-
Citations for any existing publications or patents that mention "this compound."
Once more specific information is available, a detailed guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals.
Probing the Alpha-Helical Propensity of ppTG20: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the alpha-helical conformation of the synthetic peptide ppTG20, a 20-amino acid peptide designed for gene delivery applications. This document is intended for researchers, scientists, and drug development professionals investigating peptide-based gene vectors and their structural characteristics.
The high gene transfer activity of this compound is strongly correlated with its propensity to adopt an alpha-helical conformation.[1] This helical structure is crucial for its function, which involves binding to nucleic acids and destabilizing cellular membranes to facilitate the delivery of genetic material.[1] The nature of the hydrophobic amino acids within the peptide sequence significantly influences the stability of this alpha-helical fold.[1]
Quantitative Data on this compound Alpha-Helical Conformation
To date, specific quantitative data detailing the percentage of alpha-helicity of this compound under varying experimental conditions (e.g., pH, presence of lipid vesicles, or DNA complexation) is not extensively available in the published literature. Structure-function studies have qualitatively established a positive correlation between the peptide's alpha-helical propensity and its efficacy in gene transfection.[1]
Experimental Protocols
To facilitate further research into the conformational properties of this compound and similar peptides, this section outlines detailed methodologies for key experiments.
Peptide Synthesis and Purification
-
Synthesis: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Purification: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.
-
Characterization: The molecular weight of the purified peptide should be confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a fundamental technique to assess the secondary structure of peptides in solution.
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.4. The peptide concentration should be in the range of 50-100 µM.
-
For studies mimicking cellular environments, liposomes can be prepared. A common composition is 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and cholesterol (3:1 mol/mol).[1] The peptide is then incubated with the liposomes before measurement.
-
To investigate the effect of DNA binding, this compound can be complexed with plasmid DNA at various charge ratios (+/-).
-
-
Instrumentation and Measurement:
-
A CD spectropolarimeter is used to record spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
A quartz cuvette with a path length of 1 mm is commonly used.
-
The instrument parameters should be set to an appropriate scan speed, bandwidth, and response time to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
The CD signal, measured in millidegrees, is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
The MRE values are then used to estimate the percentage of alpha-helical content using deconvolution algorithms available in various software packages. Characteristic minima at approximately 208 and 222 nm are indicative of an alpha-helical structure.
-
Liposome Preparation and Destabilization Assay
-
Liposome Preparation:
-
Lipids (e.g., POPC and cholesterol) are dissolved in an organic solvent like chloroform.
-
A thin lipid film is created by evaporating the solvent under a stream of nitrogen followed by desiccation under vacuum.
-
The lipid film is hydrated with a buffer (e.g., at pH 5.0 or 7.4) to form multilamellar vesicles (MLVs).
-
Small unilamellar vesicles (SUVs) can be produced from MLVs by sonication or extrusion.
-
-
Destabilization Assay:
-
The ability of this compound to destabilize membranes can be assessed by monitoring the release of an encapsulated fluorescent dye (e.g., calcein) from the liposomes upon addition of the peptide.
-
An increase in fluorescence intensity indicates membrane permeabilization.
-
Peptide-DNA Complex Formation and Characterization
-
Complex Formation: this compound and plasmid DNA are mixed at various charge ratios in a low-salt buffer and incubated to allow for complex formation.
-
Characterization by Dynamic Light Scattering (DLS): DLS is used to determine the size (hydrodynamic diameter) and polydispersity of the resulting peptide-DNA complexes. This provides insights into the condensation of DNA by the peptide.
Visualizations
Experimental Workflow for this compound Conformation Analysis
Caption: Workflow for studying this compound's alpha-helical conformation and function.
Proposed Mechanism of this compound-Mediated Gene Delivery
Caption: Proposed pathway for this compound-facilitated gene delivery into a cell.
References
ppTG20 for Plasmid DNA Transfer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient and safe delivery of plasmid DNA into target cells remains a cornerstone of gene therapy and various research applications. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, cell-penetrating peptides (CPPs) have emerged as a promising class of vectors due to their ability to traverse cellular membranes and deliver a variety of cargo, including plasmid DNA. This technical guide focuses on ppTG20, a synthetic, amphiphilic peptide designed for efficient plasmid DNA transfer.
This compound and its closely related analogue, ppTG1, are 20-amino-acid peptides that have shown significant efficacy as single-component gene transfer vectors both in vitro and in vivo.[1] Their mechanism of action involves electrostatic interactions with negatively charged nucleic acids, leading to the formation of condensed nanoparticles. These complexes interact with the cell membrane, facilitating cellular uptake and subsequent release of the plasmid DNA into the cytoplasm. This guide provides a comprehensive overview of the technical aspects of using this compound for plasmid DNA transfer, including quantitative data, experimental protocols, and mechanistic insights.
Data Presentation
The following tables summarize the available quantitative data for this compound and the closely related ppTG1 peptide, providing a basis for comparison and experimental design.
Table 1: Physicochemical Properties of ppTG1-based Plasmid DNA Complexes
| Parameter | Value | Conditions | Reference |
| Hydrodynamic Diameter | 99 nm | Silk-polylysine-ppTG1 dimer with pDNA at N/P ratio of 2 | [2] |
| Zeta Potential | Not explicitly stated for this compound, but generally positive for CPP/DNA complexes | N/A | N/A |
Table 2: In Vitro Transfection Efficiency of ppTG1-based Complexes
| Cell Line | Transfection Efficiency | Comparison | N/P Ratio | Reference |
| HEK (Human Embryonic Kidney) | Comparable to Lipofectamine 2000 | Silk-polylysine-ppTG1 dimer | 2 | [2] |
| Various Human and Murine Cell Lines | Good transfection efficiencies, superior to KALA peptide, especially at low DNA doses | ppTG1 alone | 1-2 | [1] |
Table 3: In Vivo Gene Expression with ppTG1/ppTG20
| Animal Model | Administration Route | Target Organ | Reporter Gene | Result | Reference |
| Mouse | Intravenous injection | Lung | Luciferase | Significant gene expression 24 hours after injection | [1] |
Table 4: Cytotoxicity of ppTG1-based Complexes
| Cell Line | Cell Viability | Comparison | Reference |
| HEK | 75 ± 3% (monomer), 69 ± 8% (dimer) | Comparable to Lipofectamine 2000 (67%) | [1] |
Experimental Protocols
The following protocols are generalized based on common practices for CPP-mediated plasmid DNA transfection and should be optimized for specific cell types and experimental conditions.
In Vitro Plasmid DNA Transfection using this compound
1. Preparation of this compound/Plasmid DNA Complexes:
-
Materials:
-
This compound peptide (stock solution, e.g., 1 mg/mL in sterile water)
-
Plasmid DNA (high purity, endotoxin-free, 0.5-1 µg/µL in sterile water or TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM) or a suitable buffer (e.g., 5% glucose solution)
-
-
Procedure:
-
Determine the desired N/P ratio. The N/P ratio is the molar ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the DNA. A common starting range for ppTG peptides is between 1 and 2.[1]
-
In a sterile microcentrifuge tube, dilute the required amount of plasmid DNA in serum-free medium or buffer.
-
In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound peptide in the same volume of serum-free medium or buffer.
-
Add the diluted this compound solution to the diluted plasmid DNA solution and mix gently by pipetting or brief vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
2. Transfection of Adherent Cells:
-
Materials:
-
Adherent cells (e.g., HeLa, HEK293) seeded in a multi-well plate (70-90% confluency)
-
Complete cell culture medium
-
Prepared this compound/pDNA complexes
-
-
Procedure:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed complete culture medium to each well.
-
Add the this compound/pDNA complex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Assay for transgene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay).
-
In Vivo Gene Delivery in a Mouse Model
1. Preparation of this compound/Plasmid DNA Complexes for Injection:
-
Materials:
-
This compound peptide
-
Plasmid DNA (e.g., expressing a reporter gene like luciferase)
-
Sterile, pyrogen-free 5% glucose solution
-
-
Procedure:
-
Based on the desired dose of plasmid DNA (e.g., 50 µg per mouse), calculate the required amount of this compound to achieve the desired N/P ratio.
-
In a sterile, endotoxin-free tube, dilute the plasmid DNA in a suitable volume of 5% glucose solution (e.g., 100 µL).
-
In a separate sterile tube, dilute the this compound peptide in an equal volume of 5% glucose solution.
-
Combine the two solutions and incubate at room temperature for 15-20 minutes. The final injection volume should be around 200 µL.
-
2. Intravenous Administration:
-
Materials:
-
Anesthetized mice
-
Prepared this compound/pDNA complexes
-
Insulin syringes
-
-
Procedure:
-
Anesthetize the mouse using an appropriate method.
-
Inject the 200 µL of the this compound/pDNA complex solution into the lateral tail vein.
-
Monitor the animal for any adverse reactions.
-
At a predetermined time point (e.g., 24 hours), assess reporter gene expression in the target organ (e.g., lungs for luciferase expression via in vivo imaging).[1]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in this compound-mediated plasmid DNA transfer.
Caption: Cellular uptake and processing of this compound/plasmid DNA complexes.
Caption: A generalized workflow for in vitro transfection using this compound.
Caption: The logical progression of events in this compound-mediated gene delivery.
Conclusion
This compound represents a promising non-viral vector for the delivery of plasmid DNA. Its ability to efficiently condense DNA into nanoparticles and facilitate their entry into cells, coupled with its demonstrated efficacy in vivo, makes it a valuable tool for both research and therapeutic development. While further optimization and characterization are ongoing, the data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to begin exploring the potential of this compound in their own applications. As with any delivery system, empirical optimization for specific cell types and plasmid constructs is crucial for achieving maximal transfection efficiency and minimal cytotoxicity. The continued investigation into peptides like this compound will undoubtedly contribute to the advancement of safer and more effective gene-based therapies.
References
Antifungal Peptide HP (2-20): A Technical Overview
An in-depth analysis of current research literature reveals no specific antifungal peptide or compound designated as "ppTG20." It is possible that this name contains a typographical error. However, extensive research is available on various other antifungal peptides, including one with a similar nomenclature, PNR20, as well as a peptide known as HP (2-20).[1][2]
This technical guide will proceed by presenting a comprehensive overview of the research concerning the antifungal peptide HP (2-20), including its mechanism of action, available quantitative data, and detailed experimental protocols. This information is provided as a representative example of the type of analysis available for antifungal peptides and may serve as a useful reference.
HP (2-20) is a peptide derived from the N-terminus of the Helicobacter pylori Ribosomal Protein L1.[1] It has demonstrated significant antifungal activity against a variety of fungal species.[1]
Quantitative Data on Antifungal Activity
The antifungal efficacy of HP (2-20) has been quantified through various assays. The following table summarizes the available data.
| Fungal Species | Assay Type | Result | Conditions | Reference |
| Candida albicans | MIC | Not specified | - | [1] |
| Various Fungi | Antifungal Activity | Strong | Inhibited by Ca²⁺ and Mg²⁺ | [1] |
Note: Specific Minimum Inhibitory Concentration (MIC) values for HP (2-20) were not explicitly detailed in the reviewed literature. Research on other peptides like PNR20 shows MIC values ranging from 25 µM to 100 µM against various Candida species.[2]
Mechanism of Action
The primary antifungal mechanism of HP (2-20) involves the disruption of the fungal cell membrane integrity.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1]
Several key observations support this mechanism:
-
Increased Membrane Permeability: Treatment of Candida albicans with HP (2-20) resulted in higher fluorescence intensity with propidium (B1200493) iodide staining, indicating compromised cell membranes.[1]
-
Membrane Disruption: The peptide demonstrated membrane-disrupting activity on liposomes and protoplasts of C. albicans.[1]
-
Potassium Release: HP (2-20) was shown to increase the release of potassium ions (K⁺) from fungal cells, a hallmark of membrane damage.[1]
The proposed mechanism suggests that HP (2-20) either forms pores in the cell membrane or directly interacts with the lipid bilayers in a salt-dependent manner.[1]
The interaction of HP (2-20) with the fungal cell membrane triggers a cascade of events leading to cell death. While the specific signaling pathways activated by HP (2-20) are not fully elucidated, the general mechanism of membrane-active antifungal peptides involves the following logical progression.
Caption: Logical workflow of HP (2-20) antifungal action.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the antifungal activity of peptides like HP (2-20).
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. Antifungal mechanism of an antimicrobial peptide, HP (2--20), derived from N-terminus of Helicobacter pylori ribosomal protein L1 against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ppTG20-Mediated Transfection of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene delivery into mammalian cells is a cornerstone of modern biological research and therapeutic development. Non-viral vectors are of particular interest due to their potential for improved safety profiles compared to viral vectors. ppTG20 is a 20-amino acid, basic amphiphilic peptide designed as a single-component gene transfer vector.[1][2] Its mechanism of action involves binding to nucleic acids and destabilizing cellular membranes, facilitating the entry of genetic material into the cytoplasm.[1][2] This document provides a comprehensive guide to utilizing this compound for the transfection of plasmid DNA into mammalian cells, including detailed protocols, optimization strategies, and methods for assessing transfection efficiency and cytotoxicity.
Principle of this compound-Mediated Transfection
The this compound peptide possesses a net positive charge at physiological pH, enabling it to electrostatically interact with the negatively charged phosphate (B84403) backbone of plasmid DNA. This interaction leads to the condensation of the DNA into compact nanoparticles. The amphiphilic nature of this compound, with both hydrophobic and hydrophilic domains, is crucial for its interaction with and disruption of the cell membrane. The high gene transfer activity of this compound is correlated with its propensity to form an alpha-helical conformation.[1][2]
The proposed mechanism for this compound-mediated transfection involves the following key steps:
-
Complex Formation: The cationic this compound peptide electrostatically interacts with anionic plasmid DNA, forming condensed, positively charged nanocomplexes.
-
Cell Surface Interaction: The positively charged nanocomplexes are attracted to the negatively charged proteoglycans on the surface of mammalian cells.
-
Cellular Uptake: The primary mechanism of uptake for cell-penetrating peptide (CPP)-cargo complexes is endocytosis.[1] This can occur through various pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
-
Endosomal Escape: This is a critical step for successful transfection. The membrane-destabilizing properties of this compound are thought to facilitate the disruption of the endosomal membrane, allowing the plasmid DNA to escape into the cytoplasm before being degraded in lysosomes.[1][3]
-
Nuclear Entry: For gene expression to occur, the plasmid DNA must then be transported into the nucleus. This can happen when the nuclear envelope breaks down during cell division or through nuclear pore complexes.
Data Presentation
Quantitative data for transfection efficiency and cell viability are critical for optimizing and validating any transfection protocol. The following tables provide a framework for presenting such data. Researchers should empirically determine the optimal conditions for their specific cell line and plasmid combination.
Table 1: Optimization of this compound to Plasmid DNA Charge Ratio
| Cell Line | Plasmid DNA (µg) | This compound:DNA Charge Ratio (+/-) | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | 1.0 | 1:1 | User-determined | User-determined |
| 1.0 | 2:1 | User-determined | User-determined | |
| 1.0 | 4:1 | User-determined | User-determined | |
| 1.0 | 6:1 | User-determined | User-determined | |
| HeLa | 1.0 | 1:1 | User-determined | User-determined |
| 1.0 | 2:1 | User-determined | User-determined | |
| 1.0 | 4:1 | User-determined | User-determined | |
| 1.0 | 6:1 | User-determined | User-determined | |
| CHO-K1 | 1.0 | 1:1 | User-determined | User-determined |
| 1.0 | 2:1 | User-determined | User-determined | |
| 1.0 | 4:1 | User-determined | User-determined | |
| 1.0 | 6:1 | User-determined | User-determined |
Note: The optimal charge ratio for the related peptide ppTG1 has been reported to be between 1 and 2.[1][2] A similar range may be a good starting point for the optimization of this compound.
Table 2: Transfection Efficiency and Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Optimal this compound:DNA Ratio | Transfection Efficiency (%) (e.g., GFP Positive Cells) | Cell Viability (%) (e.g., MTT Assay) |
| HEK293 | User-determined | User-determined | User-determined |
| HeLa | User-determined | User-determined | User-determined |
| CHO-K1 | User-determined | User-determined | User-determined |
| A549 | User-determined | User-determined | User-determined |
| Jurkat | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: General Transfection of Adherent Mammalian Cells with this compound
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Reagent volumes should be scaled accordingly for other plate formats.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa, CHO-K1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA (high purity, endotoxin-free, 1 µg/µL in sterile water or TE buffer)
-
This compound peptide solution (1 mg/mL in sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
Day 1: Cell Seeding
-
Seed 0.5-2.0 x 10^5 cells per well in a 24-well plate with 0.5 mL of complete growth medium.
-
Incubate cells at 37°C in a humidified 5% CO2 incubator overnight. Cells should be 70-90% confluent at the time of transfection.
Day 2: Transfection
-
Prepare this compound-DNA Complexes:
-
For each well to be transfected, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium in a sterile microcentrifuge tube. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute the required amount of this compound peptide solution into 25 µL of serum-free medium. To determine the volume of this compound solution, refer to the charge ratio optimization (Table 1). A starting point could be a 2:1 charge ratio.
-
Add the diluted this compound solution to the diluted DNA solution all at once.
-
Mix immediately by gentle vortexing or flicking the tube.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfect Cells:
-
Gently aspirate the growth medium from the cells.
-
Wash the cells once with 0.5 mL of sterile PBS.
-
Add 450 µL of fresh, pre-warmed complete growth medium to each well.
-
Add the 50 µL of this compound-DNA complexes dropwise to each well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
The medium can be changed after 4-6 hours if cytotoxicity is a concern.
-
Day 3-4: Post-Transfection Analysis
-
After 24-48 hours, assess transfection efficiency (e.g., by fluorescence microscopy for reporter proteins like GFP) and/or perform downstream assays (e.g., luciferase assay, western blot).
Protocol 2: Luciferase Reporter Assay for Quantifying Transfection Efficiency
This protocol describes the use of a firefly luciferase reporter assay to quantify gene expression following transfection.
Materials:
-
Transfected cells in a multi-well plate
-
Luciferase Assay Lysis Buffer (e.g., Passive Lysis Buffer)
-
Luciferase Assay Substrate
-
Luminometer
-
Opaque-walled multi-well plates (e.g., white or black)
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the transfected cells.
-
Wash the cells once with 1X PBS.
-
Add an appropriate volume of Luciferase Assay Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate from each well to a separate well of an opaque-walled plate.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time should be optimized for the instrument and signal intensity.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate to account for variations in cell number and transfection efficiency.
-
Protocol 3: MTT Assay for Assessing Cell Viability
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound transfection reagent.
Materials:
-
Cells transfected with this compound-DNA complexes in a 96-well plate
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO or Solubilization Buffer
-
96-well plate reader (spectrophotometer)
Procedure:
-
After the desired incubation period post-transfection (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Visualizations
Caption: Experimental workflow for this compound-mediated transfection of mammalian cells.
Caption: Proposed signaling pathway for this compound-mediated gene delivery into mammalian cells.
References
Application Notes and Protocols for In Vivo Gene Delivery Using ppTG20
For Researchers, Scientists, and Drug Development Professionals
Introduction
ppTG20 is a 20-amino acid, cationic amphipathic peptide designed for the efficient delivery of genetic material, such as plasmid DNA, into cells. Its mechanism of action involves the electrostatic binding to nucleic acids, forming condensed nanoparticles that can effectively transfect cells both in vitro and in vivo. The peptide's amphipathic nature is crucial for its interaction with and destabilization of cellular membranes, a key step in the intracellular delivery of its cargo.[1] Structure-function studies suggest that the high gene transfer activity of this compound is correlated with its propensity to adopt an alpha-helical conformation.[1] This document provides detailed application notes and protocols for the use of this compound as a single-component vector for in vivo gene delivery, with a primary focus on intravenous administration for targeted gene expression in the lungs.
Data Presentation
While specific quantitative data for this compound remains limited in publicly available literature, the following tables provide a framework for the types of data that should be generated and presented when evaluating its efficacy, biodistribution, and safety. Representative data from similar peptide-based gene delivery systems are included for illustrative purposes.
Table 1: In Vivo Gene Expression Efficiency
| Vector | Reporter Gene | Dose (µg DNA) | Route of Administration | Target Organ | Gene Expression Level (RLU/mg protein) | Time Point | Reference |
| This compound | Luciferase | 50 | Intravenous | Lung | Data not available; reported as "significant" | 24 hours | [1] |
| LPD | Luciferase | 50 | Intravenous | Lung | ~2.0 x 10^4 | 6 hours | [2] |
| PEI | Luciferase | 50 | Intravenous | Lung | ~1.0 x 10^7 | 24 hours |
RLU: Relative Light Units; LPD: Lipid-Protamine-DNA; PEI: Polyethylenimine.
Table 2: Biodistribution of Peptide-DNA Complexes
| Vector | Radiolabel | Time Point | Lung (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Heart (%ID/g) | Kidney (%ID/g) | Reference |
| This compound | - | - | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Cationic Liposomes | [32P] | 1.5 min | 45 | 35 | - | - | - | [3] |
| Cationic Liposomes | [32P] | 5 min | <25 | 55 | - | - | - | [3] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 3: In Vivo Toxicity Profile
| Vector | Dose | Animal Model | Observation Period | Key Findings | Reference |
| This compound | Not specified | Mouse | Not specified | No overt toxicity reported. | |
| GF-17 (AMP) | 200 µg | Mouse | 24 hours | Weight loss (~2.3g), increased inflammatory cells in BALF.[4][5] | [4][5] |
| LPD | 100 µg DNA | Mouse | - | Animal death.[2] | [2] |
AMP: Antimicrobial Peptide; BALF: Bronchoalveolar Lavage Fluid.
Experimental Protocols
The following protocols are based on methodologies described for this compound and other similar cell-penetrating peptides. Optimization may be required for specific plasmids and experimental conditions.
Protocol 1: Formation of this compound-Plasmid DNA Complexes
This protocol describes the preparation of this compound/pDNA nanoparticles for in vivo administration. The charge ratio (+/-), which is the ratio of positive charges on the peptide to negative charges on the DNA, is a critical parameter for complex formation and transfection efficiency.
Materials:
-
This compound peptide solution (e.g., 1 mg/mL in sterile water)
-
Plasmid DNA (pDNA) encoding the gene of interest (e.g., 1 mg/mL in TE buffer, endotoxin-free)
-
Nuclease-free water
-
5% Glucose solution (sterile)
Procedure:
-
Dilution of Plasmid DNA:
-
Determine the required dose of pDNA per animal (e.g., 0.8 mg/kg).
-
In a sterile, nuclease-free microcentrifuge tube, dilute the calculated amount of pDNA in nuclease-free water to a suitable volume (e.g., 50 µL).
-
-
Dilution of this compound Peptide:
-
Calculate the amount of this compound peptide required to achieve the desired charge ratio. For in vivo studies, a charge ratio of 4 (+/-) is a reasonable starting point.
-
The number of positive charges per this compound molecule needs to be calculated based on its amino acid sequence at physiological pH.
-
In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound in nuclease-free water to a volume equal to the diluted pDNA (e.g., 50 µL).
-
-
Complex Formation:
-
Add the diluted this compound solution to the diluted pDNA solution.
-
Mix gently by pipetting up and down or by brief vortexing.
-
Incubate the mixture at room temperature for 40 minutes to allow for the formation of stable nanoparticles.[6]
-
-
Final Formulation:
-
After incubation, add an equal volume of 10% glucose solution to the complex solution (e.g., 100 µL of complexes + 100 µL of 10% glucose) to bring the final glucose concentration to 5%.[6]
-
The final volume for intravenous injection is typically 100-200 µL per mouse.[6]
-
Use the complexes immediately for in vivo administration.
-
Protocol 2: In Vivo Gene Delivery to the Lungs via Intravenous Injection
This protocol outlines the procedure for administering the this compound-pDNA complexes to mice to achieve gene expression primarily in the lungs.
Materials:
-
This compound-pDNA complexes (prepared as in Protocol 1)
-
Experimental animals (e.g., BALB/c mice, 6-8 weeks old)
-
Appropriate restraints for tail vein injection
-
Sterile insulin (B600854) syringes (29-31 gauge)
Procedure:
-
Animal Preparation:
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Warm the mice under a heat lamp for a few minutes to dilate the tail veins, facilitating injection.
-
-
Intravenous Injection:
-
Load the prepared this compound-pDNA complex solution into a sterile insulin syringe.
-
Securely restrain the mouse.
-
Carefully inject the complex solution (typically 100-200 µL) into a lateral tail vein.
-
Inject slowly and steadily.
-
-
Post-Injection Monitoring:
-
Return the mice to their cages and monitor for any immediate adverse reactions.
-
Provide food and water ad libitum.
-
Protocol 3: Assessment of In Vivo Gene Expression (Luciferase Reporter Gene)
This protocol describes how to quantify gene expression in various tissues following the administration of this compound-pDNA complexes carrying a luciferase reporter gene.
Materials:
-
Luciferin substrate
-
Lysis buffer (e.g., Reporter Lysis Buffer)
-
Luminometer
-
Protein assay reagent (e.g., BCA or Bradford)
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Tissue Harvesting:
-
At the desired time point post-injection (e.g., 24 hours), euthanize the mice using an approved method.
-
Perfuse the animals with phosphate-buffered saline (PBS) to remove blood from the organs.
-
Carefully dissect the target organs (e.g., lungs, liver, spleen, heart, kidneys) and wash them in cold PBS.
-
Blot the tissues dry, weigh them, and either process immediately or snap-freeze in liquid nitrogen for later analysis.
-
-
Tissue Homogenization:
-
Add a known volume of cold lysis buffer to the tissue sample (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Lysate Preparation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Carefully collect the supernatant (tissue lysate).
-
-
Luciferase Assay:
-
Allow the luciferase substrate and tissue lysates to equilibrate to room temperature.
-
In a luminometer tube or a white-walled 96-well plate, add a small volume of tissue lysate (e.g., 10-20 µL).
-
Inject the luciferase substrate according to the luminometer's instructions.
-
Measure the light emission (Relative Light Units, RLU).
-
-
Protein Quantification:
-
Determine the total protein concentration in each tissue lysate using a standard protein assay.
-
-
Data Normalization:
-
Normalize the luciferase activity by dividing the RLU by the total protein content (mg) of the lysate used in the assay. The results are expressed as RLU/mg of protein.
-
Visualization of Workflows and Mechanisms
Signaling Pathways and Cellular Uptake
The cellular uptake of this compound-DNA complexes, like other cell-penetrating peptides, is thought to occur through a combination of direct membrane translocation and endocytosis. The cationic nature of the complex facilitates initial binding to the negatively charged cell surface proteoglycans. Subsequently, the amphipathic peptide can destabilize the lipid bilayer, leading to direct entry into the cytoplasm or uptake via endocytic pathways.
Caption: Proposed cellular uptake and intracellular trafficking of this compound-pDNA complexes.
Experimental Workflow for In Vivo Gene Delivery
The following diagram illustrates the overall workflow for an in vivo gene delivery experiment using this compound.
Caption: Experimental workflow for this compound-mediated in vivo gene delivery and analysis.
Logical Relationship of Key Parameters
The success of in vivo gene delivery with this compound depends on the interplay of several key parameters. This diagram shows their logical relationship.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo gene transfer via intravenous administration of cationic lipid-protamine-DNA (LPD) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo disposition characteristics of plasmid DNA complexed with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor gene therapy by systemic delivery of plasmid DNA with cell‐penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ppTG20-Mediated Plasmid DNA Complexation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of plasmid DNA (pDNA) into cells is a cornerstone of modern molecular biology and a critical component in the development of gene therapies and DNA vaccines. Non-viral gene delivery vectors have garnered significant interest due to their potential for improved safety profiles compared to viral vectors. Among these, cell-penetrating peptides (CPPs) have emerged as a promising class of delivery vehicles.
ppTG20 is a 20-amino acid, basic, amphiphilic peptide designed for the efficient delivery of nucleic acids. Its amphiphilic nature, characterized by distinct hydrophobic and cationic domains, is thought to facilitate both condensation of negatively charged pDNA and interaction with and translocation across cellular membranes. The propensity of this compound to adopt an alpha-helical conformation is believed to be correlated with its high gene transfer activity.[1] This document provides detailed protocols for the formulation of this compound-pDNA complexes, their characterization, and the evaluation of their transfection efficiency and cytotoxicity in mammalian cells.
Principle of this compound-pDNA Complexation
The formation of this compound-pDNA nanoparticles is primarily driven by electrostatic interactions between the positively charged amino acid residues of the this compound peptide and the negatively charged phosphate (B84403) backbone of the plasmid DNA. This interaction leads to the condensation of the pDNA into compact nanoparticles. The ratio of positive charges from the peptide to negative charges from the DNA, known as the charge ratio ([+/-]), is a critical parameter that influences the physicochemical properties and biological activity of the resulting complexes. Optimal transfection efficiencies with this compound have been observed at low charge ratios, typically between 1 and 2.[1]
Experimental Protocols
Protocol 1: Formulation of this compound-pDNA Nanoparticles
This protocol describes the preparation of this compound-pDNA complexes. Optimization of the charge ratio is crucial for achieving high transfection efficiency.
Materials:
-
This compound peptide solution (e.g., 1 mg/mL in sterile, nuclease-free water)
-
Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP, at a concentration of 1 mg/mL in TE buffer)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM™)
Procedure:
-
DNA Preparation: Dilute the plasmid DNA to the desired final concentration in serum-free medium. For a 24-well plate format, a typical starting amount is 0.5 µg of pDNA per well.
-
Peptide Preparation: In a separate tube, dilute the required amount of this compound peptide solution in serum-free medium. The amount of peptide will depend on the desired charge ratio.
-
Complex Formation: Gently add the diluted this compound solution to the diluted pDNA solution. Do not vortex. Mix by gently pipetting up and down or by flicking the tube.
-
Incubation: Incubate the this compound-pDNA mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
Application to Cells: The freshly prepared this compound-pDNA complexes are now ready to be added to the cells for transfection (see Protocol 4).
Calculating the Charge Ratio ([+/-]):
The charge ratio is calculated as the ratio of the number of positive charges from the peptide to the number of negative charges from the pDNA.
-
Positive Charges (Peptide): The number of basic amino acid residues (e.g., Lysine, Arginine) in the this compound sequence multiplied by the number of peptide molecules. The exact amino acid sequence of this compound is not publicly available in the reviewed literature.
-
Negative Charges (DNA): The number of phosphate groups in the plasmid DNA. This can be estimated by considering that one phosphate group is present for each base pair, and each phosphate group carries one negative charge. The average molecular weight of a base pair is approximately 650 g/mol .
Example Calculation (Hypothetical):
-
Assume this compound has 6 basic residues.
-
Molecular weight of this compound is ~2500 g/mol .
-
Amount of pDNA = 1 µg.
-
For a charge ratio of 2:1 ([+/-] = 2):
-
Moles of pDNA phosphate = (1 x 10⁻⁶ g) / (650 g/mol/bp ) = 1.54 x 10⁻⁹ mol
-
Required moles of positive charge = 2 * 1.54 x 10⁻⁹ mol = 3.08 x 10⁻⁹ mol
-
Moles of this compound needed = (3.08 x 10⁻⁹ mol) / 6 = 5.13 x 10⁻¹⁰ mol
-
Mass of this compound needed = (5.13 x 10⁻¹⁰ mol) * (2500 g/mol ) = 1.28 x 10⁻⁶ g = 1.28 µg
-
Protocol 2: Characterization of this compound-pDNA Nanoparticles
2.1 Nanoparticle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Materials:
-
This compound-pDNA nanoparticle suspension (from Protocol 1)
-
Low-volume disposable cuvettes
-
DLS instrument
Procedure:
-
Prepare the this compound-pDNA complexes as described in Protocol 1 in a sufficient volume for DLS analysis (typically 50-100 µL).
-
Transfer the nanoparticle suspension to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Equilibrate the sample for 1-2 minutes.
-
Perform the measurement to obtain the average particle size (Z-average diameter) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.
2.2 Zeta Potential Measurement
Materials:
-
This compound-pDNA nanoparticle suspension (from Protocol 1)
-
Disposable folded capillary cells
-
Zeta potential analyzer
Procedure:
-
Prepare the this compound-pDNA complexes as described in Protocol 1.
-
Dilute the nanoparticle suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.
-
Load the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the zeta potential analyzer.
-
Set the instrument parameters and perform the measurement. The zeta potential provides an indication of the surface charge of the nanoparticles and their stability in suspension.
Protocol 3: Cell Culture and Transfection
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
-
This compound-pDNA complexes (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add fresh, pre-warmed serum-free or complete medium to each well (the presence of serum should be optimized for your cell line).
-
Add the prepared this compound-pDNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, pre-warmed complete culture medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before proceeding with the analysis of gene expression.
Protocol 4: Assessment of Transfection Efficiency
4.1 Luciferase Reporter Assay
Materials:
-
Transfected cells (from Protocol 3, using a luciferase reporter plasmid)
-
Luciferase assay lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
After the desired post-transfection incubation period (e.g., 24 or 48 hours), remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of luciferase assay lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge the lysates at high speed for 2-5 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
In a luminometer plate, add a small volume of cell lysate (e.g., 10-20 µL).
-
Add the luciferase assay substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each lysate sample.
4.2 Green Fluorescent Protein (GFP) Reporter Assay
A. Fluorescence Microscopy
-
After the desired post-transfection incubation period, observe the cells under a fluorescence microscope equipped with a filter set for GFP.
-
Capture images of both the fluorescent (GFP-positive) cells and the total cells (using bright-field microscopy).
-
Estimate the transfection efficiency by calculating the percentage of GFP-positive cells relative to the total number of cells in several fields of view.
B. Flow Cytometry
-
After the desired post-transfection incubation period, wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer equipped with a laser for GFP excitation (e.g., 488 nm).
-
Gate the live cell population based on forward and side scatter.
-
Quantify the percentage of GFP-positive cells within the live cell gate.
Protocol 5: Cytotoxicity Assessment (MTT Assay)
Materials:
-
Transfected cells (from Protocol 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Perform the transfection as described in Protocol 3 in a 96-well plate format. Include untransfected cells as a negative control.
-
After the desired incubation time (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untransfected control cells.
Data Presentation
Quantitative data from the characterization and functional assays should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of this compound-pDNA Nanoparticles (Illustrative Data)
| Charge Ratio ([+/-]) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:1 | 150 ± 10 | 0.25 ± 0.03 | +15 ± 2 |
| 2:1 | 120 ± 8 | 0.21 ± 0.02 | +25 ± 3 |
| 5:1 | 100 ± 5 | 0.18 ± 0.02 | +35 ± 4 |
Table 2: Transfection Efficiency of this compound-pDNA Complexes in Different Cell Lines (Illustrative Data)
| Cell Line | Charge Ratio ([+/-]) | Transfection Efficiency (%) - GFP | Luciferase Activity (RLU/mg protein) |
| HeLa | 2:1 | 45 ± 5 | 1.5 x 10⁸ ± 0.2 x 10⁸ |
| HEK293 | 2:1 | 60 ± 7 | 5.2 x 10⁸ ± 0.6 x 10⁸ |
| CHO | 2:1 | 30 ± 4 | 0.8 x 10⁸ ± 0.1 x 10⁸ |
Table 3: Cytotoxicity of this compound-pDNA Complexes (Illustrative Data)
| Cell Line | Charge Ratio ([+/-]) | Cell Viability (%) after 24h |
| HeLa | 2:1 | 92 ± 6 |
| HeLa | 5:1 | 85 ± 8 |
| HEK293 | 2:1 | 95 ± 4 |
| HEK293 | 5:1 | 88 ± 7 |
Visualizations
Caption: Experimental workflow for this compound-pDNA nanoparticle formulation, characterization, and cellular application.
References
Application Notes and Protocols for Calculating ppTG20 to DNA Charge Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe non-viral gene delivery vectors is a cornerstone of next-generation therapeutics. Among the promising candidates are cell-penetrating peptides (CPPs), which can facilitate the transport of nucleic acids across cellular membranes. ppTG20, a 20-amino acid synthetic, basic amphiphilic peptide, has demonstrated significant potential for in vitro and in vivo gene transfer.[1] The efficiency of gene delivery by cationic peptides like this compound is critically dependent on the electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. This interaction leads to the condensation of DNA into nanoparticles, protecting it from nuclease degradation and facilitating cellular uptake.
The charge ratio of the peptide-DNA complex, commonly expressed as the N/P ratio, is a key parameter to optimize. The N/P ratio represents the molar ratio of the nitrogen atoms in the cationic amino acid residues of the peptide to the phosphate groups in the DNA. An optimal N/P ratio ensures complete DNA condensation and results in a net positive charge of the complex, which promotes interaction with the negatively charged cell surface. However, an excessively high charge ratio can lead to cytotoxicity. Therefore, precise calculation and experimental validation of the this compound to DNA charge ratio are essential for developing efficient and biocompatible gene delivery systems.
These application notes provide a comprehensive guide to the theoretical calculation and experimental determination of the this compound to DNA charge ratio.
Theoretical Calculation of this compound to DNA Charge Ratio (N/P Ratio)
The first step in preparing this compound-DNA complexes is to calculate the required amounts of peptide and DNA to achieve a desired N/P ratio. This calculation is based on the number of positive charges in the this compound peptide and the number of negative charges in the DNA.
Determination of Positive Charges on this compound
The positive charge of this compound at a given pH is determined by the number of basic amino acid residues (Arginine, Lysine, and Histidine) in its sequence and their protonation state.
Note: The specific amino acid sequence of this compound is not publicly available in the cited literature. To perform a precise charge calculation, this information is required. The following protocol provides a general methodology that can be applied once the sequence is known.
Protocol for Calculating the Number of Positive Charges on this compound:
-
Obtain the amino acid sequence of this compound.
-
Identify the basic amino acids: Count the number of Arginine (Arg), Lysine (Lys), and Histidine (His) residues in the sequence.
-
Determine the protonation state at the desired pH:
-
The pKa of the side chain of Arginine is ~12.5.
-
The pKa of the side chain of Lysine is ~10.5.
-
The pKa of the side chain of Histidine is ~6.0.
-
The pKa of the N-terminal amino group is ~9.0-10.0.
-
-
Calculate the net positive charge: At a physiological pH of ~7.4, the side chains of Arginine and Lysine, as well as the N-terminal amino group, will be fully protonated (positively charged). The side chain of Histidine will be partially protonated. For simplicity in many gene delivery applications, it is often assumed that at neutral or slightly acidic pH, all Arg and Lys residues, and the N-terminus contribute a +1 charge.
Example Calculation (using a hypothetical sequence):
Let's assume a hypothetical 20-amino acid peptide with the sequence: X-X-K-X-R-X-H-X-K-X-R-X-H-X-K-X-R-X-X-X (where X is a non-basic amino acid).
-
Number of Lysine (K) residues = 3
-
Number of Arginine (R) residues = 3
-
Number of Histidine (H) residues = 2
-
N-terminal amine = 1
At pH 7.4:
-
Charge from Lysine = 3 * (+1) = +3
-
Charge from Arginine = 3 * (+1) = +3
-
Charge from N-terminus = 1 * (+1) = +1
-
The charge from Histidine can be calculated using the Henderson-Hasselbalch equation, but is often considered negligible or partially positive. For this example, we will assume it is not significantly protonated at pH 7.4.
Total approximate positive charge = 3 + 3 + 1 = +7
Determination of Negative Charges on DNA
The negative charge of DNA is contributed by the phosphate groups in its backbone. Each phosphate group carries one negative charge.
Protocol for Calculating the Number of Negative Charges on DNA:
-
Determine the concentration of DNA in µg/µL or mg/mL using UV-Vis spectrophotometry (measuring absorbance at 260 nm).
-
Calculate the moles of DNA base pairs: The average molecular weight of a double-stranded DNA base pair is approximately 650 g/mol .
-
Calculate the moles of phosphate groups: Since each base pair has two phosphate groups, multiply the moles of base pairs by 2.
Calculation of the N/P Ratio
The N/P ratio is the molar ratio of the positively charged nitrogen atoms of the peptide to the negatively charged phosphate groups of the DNA.
Formula:
N/P Ratio = (Moles of positively charged Nitrogens in this compound) / (Moles of Phosphate groups in DNA)
Example Calculation for a 1:1 Charge Ratio:
-
DNA: Assume you have 1 µg of plasmid DNA.
-
Moles of base pairs = 1 µg / (650 g/mol ) = 1.54 x 10-9 moles
-
Moles of phosphate groups = 1.54 x 10-9 moles of bp * 2 = 3.08 x 10-9 moles
-
-
This compound (hypothetical):
-
To achieve a 1:1 charge ratio, you need 3.08 x 10-9 moles of positive charges from the peptide.
-
If the hypothetical this compound has 7 positive charges per molecule, the moles of this compound needed = (3.08 x 10-9 moles of charge) / (7 charges/molecule) = 4.4 x 10-10 moles of this compound.
-
-
Mass of this compound:
-
Calculate the molecular weight of the hypothetical this compound.
-
Mass (µg) = Moles * Molecular Weight ( g/mol ).
-
This calculation can be adjusted to achieve any desired N/P ratio (e.g., 2, 5, 10) by multiplying the required moles of positive charges accordingly.
Experimental Protocols
Protocol for Preparation of this compound-DNA Complexes
This protocol describes the formation of this compound-DNA complexes at a desired N/P ratio.
Materials:
-
This compound peptide solution (stock concentration, e.g., 1 mg/mL in nuclease-free water)
-
Plasmid DNA solution (stock concentration, e.g., 1 mg/mL in nuclease-free water or TE buffer)
-
Nuclease-free water or suitable buffer (e.g., HEPES-buffered saline (HBS))
Procedure:
-
Dilution: Dilute the stock solutions of this compound and DNA to the desired working concentrations with nuclease-free water or buffer.
-
Calculation: Based on the theoretical calculations in Section 2, determine the volumes of the this compound and DNA working solutions needed to achieve the target N/P ratio for a specific amount of DNA.
-
Complexation: a. Pipette the calculated volume of the DNA solution into a sterile, nuclease-free microcentrifuge tube. b. Add the calculated volume of the this compound solution to the DNA solution. Note: It is generally recommended to add the peptide to the DNA to ensure proper complexation. c. Gently vortex the mixture for 10-20 seconds.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
Characterization: The freshly prepared complexes are now ready for characterization using the methods described below.
Protocol for Gel Retardation Assay
A gel retardation assay (or electrophoretic mobility shift assay, EMSA) is used to determine the N/P ratio at which this compound completely condenses the DNA. When the DNA is fully complexed with the cationic peptide, its migration through the agarose (B213101) gel will be retarded.
Materials:
-
This compound-DNA complexes prepared at various N/P ratios (e.g., 0, 0.5, 1, 1.5, 2, 5, 10)
-
Agarose
-
1x TAE or TBE buffer
-
6x DNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
DNA ladder
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer containing a nucleic acid stain.
-
Prepare Samples: For each N/P ratio, mix a constant amount of DNA (e.g., 0.5-1 µg) with the corresponding amount of this compound as described in Protocol 3.1. Add 6x DNA loading dye to each sample.
-
Load the Gel: Carefully load the samples and a DNA ladder into the wells of the agarose gel. Include a control lane with DNA only.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) for 45-60 minutes, or until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light and capture an image.
Expected Results:
-
Low N/P ratios: A band corresponding to free, uncomplexed DNA will be visible, migrating according to its size.
-
Increasing N/P ratios: The intensity of the free DNA band will decrease as more DNA is complexed with this compound.
-
Optimal N/P ratio: The N/P ratio at which the free DNA band completely disappears is the point of complete condensation.
| N/P Ratio | Expected Observation in Gel |
| 0 (DNA only) | Sharp band of free DNA |
| 0.5 | Faint band of free DNA, some smearing |
| 1.0 | Very faint or no band of free DNA |
| 1.5 | No band of free DNA |
| 2.0 | No band of free DNA |
| 5.0 | No band of free DNA |
Protocol for Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the this compound-DNA nanoparticles.
Materials:
-
This compound-DNA complexes at the desired N/P ratio
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
Procedure:
-
Prepare complexes as described in Protocol 3.1. It is crucial to use a buffer with a known viscosity and refractive index.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize.
-
Sample Preparation: Transfer an appropriate volume of the complex solution (typically 20-50 µL) into a clean, dust-free cuvette.
-
Measurement: Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions. Set the appropriate parameters for the solvent (viscosity and refractive index).
-
Data Analysis: The instrument software will provide the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations.
| Parameter | Typical Value for Gene Delivery |
| Particle Size (Z-average) | 50 - 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
Protocol for Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the nanoparticles. A positive zeta potential is generally desired for efficient interaction with the negatively charged cell membrane.
Materials:
-
This compound-DNA complexes at the desired N/P ratio
-
Zeta potential analyzer
-
Disposable folded capillary cells
Procedure:
-
Prepare complexes in a low ionic strength buffer (e.g., 10 mM HEPES) as high salt concentrations can screen the surface charge.
-
Instrument Setup: Turn on the zeta potential analyzer and allow it to stabilize.
-
Sample Loading: Inject the complex solution into the capillary cell, ensuring no air bubbles are present.
-
Measurement: Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.
-
Data Analysis: The software will provide the mean zeta potential value in millivolts (mV).
| N/P Ratio | Expected Zeta Potential (mV) |
| 0 (DNA only) | -30 to -50 mV |
| Low (<1) | Negative or near neutral |
| High (>2) | +20 to +40 mV |
Visualizations
Workflow for this compound-DNA Complex Formation and Characterization
Caption: Workflow for this compound-DNA complex formation and characterization.
Signaling Pathway for Peptide-Mediated Gene Delivery
Caption: Simplified pathway of peptide-mediated gene delivery.
References
Application Notes and Protocols for siRNA Delivery Using ppTG20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and therapeutic applications. However, its effective delivery into target cells remains a significant challenge due to the negative charge and large size of the siRNA molecule. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral vector for siRNA delivery. ppTG20 is a 20-amino acid synthetic, amphipathic peptide designed for nucleic acid delivery. Its cationic nature allows for complexation with negatively charged siRNA, while its amphipathic properties facilitate membrane interaction and cellular uptake.
These application notes provide a detailed overview and protocols for utilizing this compound for the delivery of siRNA into mammalian cells. The information is compiled from studies on this compound and closely related peptides, offering a comprehensive guide for researchers.
Principle of this compound-Mediated siRNA Delivery
This compound is a basic, amphipathic peptide that has been shown to bind nucleic acids and destabilize lipid membranes[1][2]. The delivery process is hypothesized to occur in several steps:
-
Complex Formation: The positively charged amino acid residues in this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of siRNA, leading to the formation of stable nanocomplexes.
-
Cellular Association: The this compound/siRNA complexes interact with the cell surface, likely through binding to negatively charged proteoglycans.
-
Internalization: The amphipathic nature of this compound facilitates the translocation of the complex across the plasma membrane. The exact mechanism is not fully elucidated but may involve direct penetration or endocytosis[3][4][5].
-
Endosomal Escape (if applicable): If internalized via endocytosis, the membrane-destabilizing properties of this compound may promote the release of the siRNA from the endosome into the cytoplasm[3].
-
Gene Silencing: Once in the cytoplasm, the siRNA is released from the complex and engages with the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of the target mRNA.
Data Presentation
Due to the limited availability of direct quantitative data for this compound-mediated siRNA delivery, the following tables are based on findings from studies on the closely related peptide CADY, which was derived from the ppTG1 sequence[6]. These values should be considered as a starting point for optimization with this compound.
Table 1: In Vitro Gene Silencing Efficiency
| Target Gene | Cell Line | siRNA Concentration | This compound/siRNA Molar Ratio (Hypothetical) | Knockdown Efficiency (%) | Reference |
| GAPDH | U2OS | 20 nM | 40:1 | ~95% (mRNA) | [6] |
| GAPDH | U2OS | 10 nM | 40:1 / 80:1 | >95% (protein) | [6] |
| p53 | U2OS | 40 nM | 40:1 | ~97% (protein) | [6] |
| GAPDH | THP-1 | 20 nM | 40:1 | >80% (mRNA) | [6] |
| GAPDH | HUVEC | 20 nM | 40:1 | >80% (mRNA) | [6] |
Table 2: Cytotoxicity Data
The cytotoxicity of this compound for siRNA delivery has not been extensively reported. However, a study on P7, an analogue of this compound, showed cytotoxic activity against certain cell lines[7][8]. The related peptide CADY showed minimal cytotoxicity at effective concentrations for siRNA delivery[6]. Researchers should always perform cytotoxicity assays for their specific cell line and experimental conditions.
| Peptide | Cell Line | Assay | Concentration | Cytotoxicity | Reference |
| P7 (this compound analogue) | HT29, MDA-MB-231 | Not specified | Not specified | Displayed cytotoxic activity | [7][8] |
| CADY | U2OS | MTT Assay | 20-40 nM siRNA (40:1 - 80:1 molar ratio) | No significant cytotoxicity | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound/siRNA Complexes
This protocol describes the formation of nanocomplexes between this compound and siRNA. The optimal ratio of this compound to siRNA should be determined empirically, but a starting point can be derived from studies on related peptides. Charge ratios of 1-2 (+/-) have been used for plasmid DNA with the similar peptide ppTG1, while molar ratios of 20:1 to 80:1 have been effective for siRNA with the related peptide CADY[1][6].
Materials:
-
This compound peptide (lyophilized)
-
siRNA (lyophilized or in solution)
-
Nuclease-free water or buffer (e.g., PBS, HBS)
Procedure:
-
Reconstitute this compound: Dissolve lyophilized this compound in nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Reconstitute siRNA: Resuspend the siRNA in nuclease-free buffer to a convenient stock concentration (e.g., 20 µM).
-
Complex Formation: a. Dilute the required amount of this compound stock solution in a sterile, nuclease-free microcentrifuge tube with your desired buffer (e.g., serum-free medium, PBS). b. In a separate tube, dilute the required amount of siRNA stock solution with the same buffer. c. Add the diluted siRNA to the diluted this compound solution. Do not vortex. Mix gently by pipetting up and down. d. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. e. The this compound/siRNA complexes are now ready for addition to cells.
Protocol 2: In Vitro Transfection of Adherent Cells with this compound/siRNA Complexes
This protocol provides a general procedure for transfecting adherent mammalian cells. Optimization of cell density, siRNA concentration, and incubation time is recommended for each cell line.
Materials:
-
Adherent cells (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound/siRNA complexes (prepared as in Protocol 1)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: a. On the day of transfection, remove the culture medium from the wells. b. Wash the cells once with serum-free medium. c. Add the desired volume of serum-free medium to each well. d. Add the freshly prepared this compound/siRNA complexes dropwise to each well. Gently rock the plate to ensure even distribution. e. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: a. After the incubation period, remove the transfection medium. b. Add complete culture medium (containing serum) to each well. c. Incubate the cells for 24-72 hours before assessing gene knockdown.
Protocol 3: Assessment of Gene Knockdown
Gene silencing can be evaluated at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
Lyse the cells 24-48 hours post-transfection and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
B. Western Blot for Protein Level Analysis:
-
Lyse the cells 48-72 hours post-transfection in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the extent of protein knockdown.
Protocol 4: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the this compound/siRNA complexes on your target cells.
Materials:
-
Transfected and control cells
-
MTT, XTT, or LDH assay kit
Procedure (using MTT assay as an example):
-
Seed cells in a 96-well plate and transfect as described in Protocol 2. Include untransfected cells and cells treated with this compound alone as controls.
-
At 24 hours post-transfection, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untransfected control.
Visualization of Workflows and Pathways
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Potent Secondary Amphipathic Cell–penetrating Peptide for siRNA Delivery Into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ppTG20-Mediated Protein Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the cell-penetrating peptide ppTG20 for the intracellular delivery of proteins. The protocols outlined below are intended to serve as a starting point for researchers, and optimization for specific proteins of interest and cell types is highly recommended.
Introduction to this compound
This compound is a synthetic, 20-amino acid amphipathic peptide designed for the efficient intracellular delivery of macromolecules. As a member of the cell-penetrating peptide (CPP) family, this compound is characterized by its basic nature, which facilitates interaction with the negatively charged cell membrane. Its high gene transfer activity is correlated with its propensity to form an alpha-helical conformation, a key structural feature for membrane interaction and destabilization[1]. This property allows it to transport cargo, such as proteins and nucleic acids, across the cell membrane and into the cytoplasm.
Physicochemical Properties of this compound (and related peptides)
| Property | Description | Significance |
| Length | 20 amino acids[1] | Optimal length for membrane interaction without inducing significant toxicity. |
| Charge | Basic/Cationic | Facilitates initial electrostatic interactions with negatively charged components of the cell membrane, such as proteoglycans. |
| Structure | Propensity for alpha-helical conformation[1] | The helical structure is crucial for its membrane-destabilizing activity and subsequent cargo delivery. |
| Amphipathicity | Possesses both hydrophilic and hydrophobic residues | Allows for interaction with both the lipid bilayer of the cell membrane and the aqueous extracellular and intracellular environments. |
Mechanism of Action
The precise mechanism of this compound-mediated protein transduction is believed to involve a combination of direct membrane penetration and endocytosis, similar to other cell-penetrating peptides.
-
Electrostatic Interaction: The cationic this compound peptide initially binds to the negatively charged proteoglycans on the cell surface.
-
Membrane Destabilization/Direct Penetration: The amphipathic nature of this compound allows it to insert into and destabilize the lipid bilayer, leading to the formation of transient pores through which the peptide-protein complex can pass directly into the cytoplasm.
-
Endocytosis: Alternatively, the this compound-protein complex may be internalized through endocytic pathways, such as macropinocytosis. Following engulfment, the complex must escape the endosome to avoid degradation in the lysosome. The membrane-destabilizing properties of this compound may aid in this endosomal escape.
Experimental Protocols
The following protocols provide a general framework for the delivery of proteins into mammalian cells using this compound.
Preparation of this compound-Protein Complexes
Materials:
-
Lyophilized this compound peptide
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES)
-
Nuclease-free water or appropriate buffer for peptide reconstitution
-
Low-protein-binding microcentrifuge tubes
Protocol:
-
Reconstitute this compound: Dissolve the lyophilized this compound peptide in nuclease-free water or a buffer of choice to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Protein Solution: Dilute the protein of interest to the desired final concentration in a suitable buffer.
-
Complex Formation:
-
Mix the this compound peptide and the protein of interest at various molar ratios (e.g., 1:1, 5:1, 10:1, 20:1 of this compound:protein). A recommended starting point is a 10:1 molar ratio.
-
The optimal ratio will depend on the specific protein and cell type and should be determined empirically. For nucleic acid delivery, optimal charge ratios of this compound to DNA are between 1 and 2 (+/-)[1]. This can serve as a starting point for optimization with proteins.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
Transduction of Adherent Cells
Materials:
-
Adherent cells cultured in appropriate media
-
This compound-protein complexes
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of transduction.
-
Cell Preparation: On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Transduction:
-
Add the desired amount of the pre-formed this compound-protein complex to serum-free medium.
-
Overlay the cells with the medium containing the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 1 to 4 hours. The optimal incubation time may vary.
-
-
Post-Transduction:
-
After the incubation period, remove the medium containing the complexes.
-
Wash the cells twice with PBS to remove any remaining extracellular complexes.
-
Add fresh, complete (serum-containing) culture medium to the cells.
-
Incubate the cells for a further 24-72 hours, depending on the downstream assay, to allow for the biological activity of the delivered protein.
-
Assessment of Transduction Efficiency
Fluorescence Microscopy: If the protein of interest is fluorescently labeled (e.g., with GFP or a fluorescent dye), transduction efficiency can be visualized directly using a fluorescence microscope.
Flow Cytometry: For a quantitative analysis of the percentage of cells that have successfully internalized the fluorescently labeled protein, flow cytometry is a highly effective method.
Western Blotting: To confirm the presence of the delivered protein within the cells, cell lysates can be prepared and analyzed by Western blotting using an antibody specific to the protein of interest.
Functional Assays: The most definitive measure of successful transduction is the observation of a biological effect of the delivered protein. This will be specific to the function of the protein being delivered (e.g., induction of apoptosis, change in gene expression, etc.).
Workflow for a Typical Protein Transduction Experiment
Cytotoxicity and Optimization
It is crucial to assess the potential cytotoxicity of this compound and the peptide-protein complexes on the target cells. A standard MTT or similar cell viability assay should be performed.
Cytotoxicity Data for Related Peptide P7
| Cell Line | Peptide | CC50 (µg/mL) |
| MCF-7 | P7 | 280 |
| MDA-MB 231 | P7 | 550 |
Data for peptide P7, derived from this compound. CC50 is the concentration of the peptide that causes a 50% reduction in cell viability.
Optimization Parameters:
-
This compound:Protein Molar Ratio: Titrate the molar ratio to find the optimal balance between transduction efficiency and cytotoxicity.
-
Complex Concentration: Test a range of final complex concentrations on the cells.
-
Incubation Time: Vary the incubation time of the complexes with the cells (e.g., 30 minutes to 4 hours).
-
Cell Density: Ensure a consistent and optimal cell density at the time of transduction.
-
Presence of Serum: While complex formation is typically performed in serum-free conditions, the effect of serum during transduction can be investigated.
Conclusion
This compound is a promising tool for the intracellular delivery of proteins for research and therapeutic development. The protocols and data presented here provide a solid foundation for utilizing this technology. However, due to the inherent variability between proteins and cell types, empirical optimization of the delivery parameters is essential to achieve the highest transduction efficiency with minimal cytotoxicity.
References
Application Notes and Protocols for ppTG20-Mediated Gene Delivery to Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide ppTG20 is a novel, 20-amino-acid, basic amphiphilic peptide designed for gene delivery.[1] It functions as a single-component vector capable of binding to nucleic acids and facilitating their transfer into cells.[1] The high gene transfer activity of this compound is associated with its propensity to form an alpha-helical conformation.[1] This characteristic allows it to destabilize cellular membranes, a crucial step for the intracellular delivery of genetic material such as plasmid DNA.[1] Studies have demonstrated that intravenous administration of this compound complexed with a luciferase expression plasmid results in significant gene expression in the lungs of mice, highlighting its potential for therapeutic applications targeting pulmonary diseases.[1]
These application notes provide a detailed protocol for the preparation and intravenous delivery of this compound-plasmid DNA complexes for in vivo gene expression in lung tissue, based on published research. Additionally, considerations for the future development of inhalable dry powder formulations are discussed, drawing from established principles in pulmonary drug delivery.
Quantitative Data Summary
Table 1: Physicochemical and Functional Properties of this compound
| Property | Description | Reference |
| Length | 20 amino acids | [1] |
| Type | Basic amphiphilic peptide | [1] |
| Secondary Structure | Propensity for alpha-helical conformation | [1] |
| Function | Single-component gene transfer vector | [1] |
| Mechanism | Binds to nucleic acids and destabilizes liposomes | [1] |
| In Vivo Efficacy | Achieves significant gene expression in the lung after intravenous injection of peptide-plasmid complexes. | [1] |
Table 2: Potential Components for a Dry Powder Inhaler (DPI) Formulation of this compound
| Component | Role | Rationale for Use with Peptides | Reference |
| Mannitol | Carrier/Bulking Agent | Commonly used in FDA-approved DPI formulations; provides good aerodynamic performance. | [2][3] |
| Glycine (B1666218) | Stabilizer | Helps to maintain the stability of peptides during the drying process. | [3] |
| Sodium Citrate | Buffer/Stabilizer | Used in commercial insulin (B600854) DPI formulations to maintain pH and stability. | [3] |
| Trehalose (B1683222) | Stabilizer | Prevents dehydration and aggregation of proteins during aerosolization, preserving bioactivity. | [3] |
Experimental Protocols
Protocol 1: In Vivo Gene Delivery to Lung Tissue via Intravenous Injection
This protocol describes the preparation of this compound-plasmid DNA complexes and their subsequent intravenous administration to a mouse model for assessing gene expression in the lungs.
Materials:
-
This compound peptide
-
Expression plasmid (e.g., pCMV-Luciferase)
-
Nuclease-free water
-
Saline solution (0.9% NaCl)
-
6-week-old female CD1 mice[4]
-
Insulin syringes
-
Bioluminescence imaging system
-
Luciferase assay substrate (if applicable)
Methodology:
-
Preparation of this compound/Plasmid DNA Complexes:
-
Separately dilute the this compound peptide and the plasmid DNA in nuclease-free water.
-
Add the this compound solution to the plasmid DNA solution to achieve the desired charge ratio (e.g., between +/- 1 and 2).[1]
-
Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Just before injection, dilute the complexes to the final desired concentration in a saline solution.
-
-
Animal Administration:
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Acclimatize 6-week-old female CD1 mice for at least 48 hours before the experiment.[4]
-
Administer the this compound/DNA complexes to the mice via intravenous injection (e.g., through the tail vein). The typical injection volume is 100-200 µL.
-
-
Assessment of Gene Expression:
-
At a predetermined time point (e.g., 24 hours post-injection), assess gene expression.[1]
-
For a luciferase reporter plasmid, this can be done using an in vivo bioluminescence imaging system after administering the appropriate substrate.
-
Alternatively, euthanize the animals, harvest the lungs and other organs, and measure luciferase activity in tissue homogenates using a luminometer.
-
Lung tissue can also be processed for histological analysis or quantification of target protein expression via methods like Western blotting or ELISA.
-
Visualizations
Caption: Experimental workflow for this compound-mediated in vivo gene delivery to the lung.
Caption: Proposed mechanism of this compound-mediated gene delivery to a lung cell.
Future Directions: Considerations for Inhalation Delivery
While intravenous administration has been shown to be effective, direct delivery to the lungs via inhalation is an attractive non-invasive alternative that can increase local drug concentration and reduce systemic side effects.[4][5] Developing an inhalable formulation of this compound would require addressing several challenges, including the production of stable particles with suitable aerodynamic properties.
Formulation Strategies:
-
Dry Powder Inhalers (DPIs): DPIs are preferred for macromolecules like peptides due to their superior stability compared to liquid formulations.[6]
-
Spray Drying: This technique is commonly used to produce inhalable powders.[2][6] It involves atomizing a liquid feed of the peptide and excipients into a hot gas, resulting in the rapid formation of dry particles.
-
Spray Freeze Drying: An alternative method that can also produce suitable dry powder formulations.[2][6]
-
Excipients: The choice of excipients is critical for the stability and aerosol performance of the final product. Mannitol is a widely used carrier that can produce particles with desirable aerodynamic properties.[2][3] Other excipients like trehalose and glycine can be included to stabilize the peptide during the drying process and storage.[3]
Key Considerations for Development:
-
Aerodynamic Particle Size: To reach the deep lung, particles should have a mass median aerodynamic diameter (MMAD) between 1 and 5 µm.[7][8]
-
Stability: The formulation must protect the this compound peptide from degradation during processing, storage, and aerosolization.
-
Complex Integrity: The formulation process must not disrupt the this compound/DNA complexes. The stability of these complexes in the presence of lung surfactant should also be evaluated.[2][6]
-
In Vitro and In Vivo Testing: Any potential formulation would require extensive testing, including physicochemical characterization, in vitro aerosol performance testing (e.g., using a Next Generation Impactor), and in vivo studies in animal models to assess biodistribution, efficacy, and safety.[2]
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation of pH responsive peptides as inhalable dry powders for pulmonary delivery of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Lung Targeting Cell Penetrating Peptides as Vectors for Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation of pH responsive peptides as inhalable dry powders for pulmonary delivery of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lung as a route for systemic delivery of therapeutic proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopolymeric Inhalable Dry Powders for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Stable Cell Lines Using ppTG20-Mediated Transfection
For researchers, scientists, and drug development professionals, the generation of stable cell lines is a cornerstone for consistent and reproducible results in studies ranging from gene function to large-scale protein production. This document provides a detailed guide on utilizing the ppTG20 peptide as an efficient transfection reagent to deliver a gene of interest into mammalian cells for the creation of stable cell lines.
Introduction: The Role of this compound in Stable Cell Line Generation
Stable cell lines are populations of cells that have integrated foreign DNA, including a gene of interest and a selectable marker, into their genome. This integration allows for the continuous and heritable expression of the foreign gene. The this compound peptide is a synthetic, amphiphilic peptide designed for the efficient delivery of nucleic acids, such as plasmid DNA, into a wide variety of cell types.[1] It functions by binding to the negatively charged plasmid DNA, forming complexes that can effectively traverse the cell membrane and deliver the genetic material into the cytoplasm. While this compound itself is not a vector and does not contain the genetic elements required for selection, it is a powerful tool for the critical first step in stable cell line generation: the transfection of a suitable expression vector.
The workflow for creating a stable cell line using this compound-mediated transfection involves introducing a plasmid that co-expresses the gene of interest and a selectable marker, typically an antibiotic resistance gene. Following transfection, the cells are cultured in a medium containing the corresponding antibiotic, which eliminates non-transfected cells. The surviving cells, which have successfully integrated the plasmid, can then be isolated and expanded to generate a clonal, stable cell line.
Mechanism of Action of this compound
The this compound peptide facilitates gene delivery through a multi-step process. Its cationic nature allows it to electrostatically interact with and condense anionic plasmid DNA, forming peptide-DNA nanocomplexes. These complexes interact with the cell surface and are internalized, likely through endocytosis. The membrane-destabilizing properties of this compound are thought to promote the release of the plasmid DNA from the endosome into the cytoplasm, making it available for transport to the nucleus and subsequent integration into the host cell genome.
Experimental Protocols
Materials
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Plasmid vector containing the gene of interest and a selectable marker (e.g., neomycin, puromycin, hygromycin B resistance)
-
This compound peptide
-
Serum-free medium (e.g., Opti-MEM™)
-
Selective antibiotic (e.g., G418, puromycin, hygromycin B)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well, 24-well, and 6-well tissue culture plates
-
Cloning cylinders or sterile pipette tips for colony isolation
Preliminary Experiment: Determining the Optimal Antibiotic Concentration (Kill Curve)
Before generating stable cell lines, it is crucial to determine the minimum concentration of the selective antibiotic required to kill non-transfected cells. This is achieved by performing a kill curve.
-
Seed the cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
The next day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.
-
Incubate the cells and monitor cell viability daily for 7-10 days, replacing the selective medium every 2-3 days.
-
The lowest antibiotic concentration that results in complete cell death after 7-10 days should be used for the selection of stable transfectants.
| Antibiotic | Cell Line | Seeding Density (cells/well) | Concentration Range | Optimal Concentration |
| G418 | HEK293 | 5 x 104 | 100 - 1000 µg/mL | 400 µg/mL |
| Puromycin | HeLa | 3 x 104 | 0.5 - 10 µg/mL | 2 µg/mL |
| Hygromycin B | CHO-K1 | 4 x 104 | 50 - 500 µg/mL | 200 µg/mL |
Protocol for this compound-Mediated Transfection
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate in complete growth medium to achieve 50-70% confluency on the day of transfection.
-
Complex Formation:
-
For each well to be transfected, dilute 2.5 µg of the plasmid DNA in 100 µL of serum-free medium.
-
In a separate tube, dilute the this compound peptide. The optimal peptide-to-DNA ratio should be determined empirically, but a starting point is a 1:1 to 5:1 weight ratio. For a 2.5 µg plasmid, start with 2.5 µg to 12.5 µg of this compound in 100 µL of serum-free medium.
-
Add the diluted this compound to the diluted plasmid DNA and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 800 µL of serum-free medium to the 200 µL of this compound/DNA complex to bring the final volume to 1 mL.
-
Add the complex mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation, remove the transfection medium and replace it with fresh, complete growth medium.
-
-
Post-Transfection Care: Incubate the cells for 24-48 hours before starting the selection process.
Selection and Isolation of Stable Clones
-
Selection: 48 hours post-transfection, passage the cells into a larger flask or plate in complete growth medium containing the pre-determined optimal concentration of the selective antibiotic.
-
Monitoring: Replace the selective medium every 3-4 days. Observe the cells for signs of cell death in the non-transfected control and the formation of resistant colonies in the transfected population. This process can take 1-3 weeks.
-
Isolation of Clones: Once distinct colonies are visible, they can be isolated.
-
Using a microscope in a sterile hood, mark the location of well-isolated colonies on the bottom of the plate.
-
Gently aspirate the medium.
-
Place a cloning cylinder over a single colony, add a small amount of trypsin-EDTA to the cylinder, and incubate for a few minutes.
-
Resuspend the detached cells in complete growth medium and transfer them to a well of a 24-well plate.
-
Alternatively, gently scrape the colony with a sterile pipette tip and transfer the cells to a new well.
-
-
Expansion and Characterization: Expand the isolated clones in selective medium. Once a sufficient number of cells is obtained, they can be characterized for the expression of the gene of interest using techniques such as Western blotting, qPCR, or functional assays. Cryopreserve the validated stable cell lines for future use.
Data Presentation and Expected Results
The efficiency of stable cell line generation can be assessed by the number of antibiotic-resistant colonies formed. The following table provides illustrative data on the expected transfection efficiency and colony formation using this compound compared to a common lipid-based transfection reagent.
| Transfection Reagent | Plasmid Amount (µg) | Peptide/Lipid Amount (µg) | Transient Transfection Efficiency (%) | Number of Stable Colonies |
| This compound | 2.5 | 5.0 | ~75 | 50-100 |
| Lipid Reagent X | 2.5 | 7.5 | ~80 | 60-120 |
| No Treatment | 2.5 | 0 | 0 | 0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal this compound to DNA ratio. | Optimize the ratio of this compound to plasmid DNA. |
| Cells were not at optimal confluency. | Ensure cells are 50-70% confluent at the time of transfection. | |
| No resistant colonies | Antibiotic concentration is too high. | Re-evaluate the kill curve. |
| The gene of interest is toxic to the cells. | Use an inducible expression system. | |
| Low transfection efficiency. | Optimize the transfection protocol. | |
| High cell death after selection | Antibiotic concentration is too high. | Use a lower concentration of the selective antibiotic. |
| Cells are sensitive to the transfection reagent. | Reduce the amount of this compound and plasmid DNA used. |
Conclusion
The this compound peptide offers a robust and efficient method for the delivery of plasmid DNA into mammalian cells, making it a valuable tool for the generation of stable cell lines. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can successfully establish stable cell lines for a wide range of applications in biological research and drug development.
References
Application Notes and Protocols: ppTG20 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
ppTG20 is a synthetically designed, 20-amino acid, basic amphiphilic peptide that has demonstrated significant potential as a single-component vector for gene delivery.[1] As a cell-penetrating peptide (CPP), its mechanism of action is centered on its ability to bind with nucleic acids, such as plasmid DNA, and destabilize cellular membranes to facilitate intracellular delivery.[1][2] This property allows for the efficient transfection of genetic material both in vitro and in vivo.[1] Studies have indicated that the high gene transfer activity of this compound is associated with its tendency to adopt an alpha-helical conformation.[1] Furthermore, a derivative of this compound, known as P7, has exhibited antifungal properties by depolarizing the plasma membrane and targeting intracellular DNA.[2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of this compound, intended for researchers in molecular biology, drug delivery, and gene therapy. While the exact amino acid sequence of this compound is not publicly available in the cited literature, the following protocols for solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) are presented as robust templates that can be readily adapted once the sequence is obtained.
Data Summary
The successful synthesis and purification of this compound can be quantified at several stages. The following tables provide a structured format for presenting key data points throughout the process, allowing for clear comparison and quality control.
Table 1: this compound Peptide Characteristics
| Parameter | Description |
| Peptide Name | This compound |
| Type | Cell-Penetrating Peptide (CPP), Gene Delivery Vector |
| Length | 20 amino acids[1] |
| Key Features | Basic, Amphiphilic[1] |
| Secondary Structure | Propensity for alpha-helical conformation[1] |
| Known Function | Binds to nucleic acids, destabilizes liposomes, and facilitates gene transfection[1] |
Table 2: Synthesis and Purification Quantitative Data
| Parameter | Expected Value / Measurement |
| Resin Substitution Level | e.g., 0.1 - 1.0 mmol/g |
| Crude Peptide Yield (mg) | Post-cleavage and precipitation |
| Crude Peptide Purity (%) | Determined by analytical RP-HPLC |
| Purified Peptide Yield (mg) | Post-preparative RP-HPLC and lyophilization |
| Final Purity (%) | >95% by analytical RP-HPLC |
| Molecular Weight (Expected) | Calculated based on amino acid sequence |
| Molecular Weight (Observed) | Determined by Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the synthesis of a 20-amino acid peptide using a standard Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-Butyl) solid-phase synthesis strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin (or appropriate resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Fmoc-protected amino acids
-
Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling activator like Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative test indicates a free primary amine is absent).
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence, from the C-terminus to the N-terminus.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (TFA/TIS/H2O). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture at 3000-4000 x g for 5-10 minutes.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: this compound Purification by RP-HPLC
Materials:
-
Crude, lyophilized this compound peptide
-
Ultrapure water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative C18 reverse-phase HPLC column
-
Analytical C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or acetic acid can be added. Centrifuge the sample to pellet any insoluble material.
-
Analytical RP-HPLC (Purity Assessment):
-
Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the crude peptide solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Determine the retention time of the main peak (this compound) and the percentage of impurities.
-
-
Preparative RP-HPLC (Purification):
-
Equilibrate a preparative C18 column with the starting conditions determined from the analytical run.
-
Inject the crude peptide solution.
-
Run a gradient optimized to separate the target peptide from its impurities. A common strategy is a shallow gradient around the elution point of the peptide. For example, a gradient of 20-50% Mobile Phase B over 40-60 minutes.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess their purity.
-
Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled solution and lyophilize to obtain a dry, purified peptide powder.
-
Final Quality Control: Perform a final analytical RP-HPLC and mass spectrometry analysis to confirm the purity and identity of the final product.
Visualizations
Experimental Workflow
Caption: Workflow for this compound synthesis and purification.
Proposed Mechanism of this compound-Mediated Gene Delivery
Caption: this compound mechanism for gene delivery.
References
Application Notes and Protocols for Quality Control of Synthetic ppTG20 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide ppTG20 is a 20-amino acid, basic, amphiphilic peptide designed for efficient gene delivery. Its biological activity is intrinsically linked to its primary sequence, purity, and propensity to adopt an α-helical secondary structure, which facilitates interaction with and transport across cellular membranes. Rigorous quality control is therefore paramount to ensure the identity, purity, and potency of each synthesized batch, guaranteeing reliable and reproducible results in research and preclinical development.
This document provides a comprehensive overview of the recommended quality control procedures for the synthetic this compound peptide. It includes detailed experimental protocols for key analytical techniques and data presentation guidelines to facilitate lot-to-lot comparison and ensure the highest quality of the final product.
Key Quality Control Attributes
The quality of synthetic this compound is assessed through a series of analytical tests that evaluate its physicochemical properties. The primary attributes to be characterized are:
-
Identity: Confirmation of the correct amino acid sequence and molecular weight.
-
Purity: Quantification of the target peptide relative to any impurities.
-
Quantity: Accurate determination of the net peptide content.
-
Appearance and Solubility: Physical inspection and determination of solubility in relevant solvents.
-
Secondary Structure: Assessment of the α-helical content.
-
Residual Impurities: Quantification of process-related impurities such as residual solvents and counterions.
-
Bioburden: Evaluation of endotoxin (B1171834) levels for in vitro and in vivo applications.
Data Presentation
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between different batches of synthesized this compound.
Table 1: Summary of Quality Control Data for this compound (Lot # XXXXXX)
| Parameter | Method | Specification | Result |
| Identity | |||
| Molecular Weight | MALDI-TOF MS | Theoretical MW ± 1 Da | Conforms |
| Amino Acid Sequence | LC-MS/MS | Matches theoretical fragmentation | Conforms |
| Purity | |||
| Purity by RP-HPLC | RP-HPLC (214 nm) | ≥ 95.0% | 96.5% |
| Quantity | |||
| Net Peptide Content | Amino Acid Analysis | 70 - 90% | 82.3% |
| Physicochemical Properties | |||
| Appearance | Visual Inspection | White to off-white lyophilized powder | Conforms |
| Solubility | Solubility Test | ≥ 1 mg/mL in water | Conforms |
| Secondary Structure | Circular Dichroism | Consistent α-helical signature | Conforms |
| Residual Impurities | |||
| Trifluoroacetic Acid (TFA) Content | Ion Chromatography | ≤ 15% | 10.2% |
| Water Content | Karl Fischer Titration | ≤ 10% | 5.8% |
| Bioburden | |||
| Endotoxin Level | LAL Test | ≤ 0.1 EU/µg | < 0.05 EU/µg |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Protocol 1: Identity Confirmation by Mass Spectrometry
1.1. Molecular Weight Determination by MALDI-TOF MS
-
Objective: To confirm the molecular weight of the synthetic this compound peptide.
-
Materials:
-
This compound peptide sample
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
Calibration standards
-
MALDI target plate
-
MALDI-TOF mass spectrometer
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the this compound peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA in water).
-
Mix the peptide solution with the MALDI matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Load the plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the spectrum using known standards.
-
Compare the observed molecular weight to the theoretical molecular weight of this compound.
-
1.2. Sequence Verification by LC-MS/MS
-
Objective: To confirm the amino acid sequence of the this compound peptide.
-
Materials:
-
This compound peptide sample
-
LC-MS/MS system (UPLC coupled to a high-resolution mass spectrometer)
-
Appropriate C18 column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
-
Procedure:
Protocol 2: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the synthetic this compound peptide.[3]
-
Materials:
-
This compound peptide sample
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in water.
-
Equilibrate the HPLC column with a low percentage of mobile phase B.
-
Inject a known volume (e.g., 20 µL) of the peptide solution.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm.
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 3: Quantity Determination by Amino Acid Analysis (AAA)
-
Objective: To accurately determine the net peptide content of the lyophilized this compound powder.[4][5]
-
Materials:
-
This compound peptide sample
-
6 M HCl
-
Amino acid standards
-
Derivatization reagent (e.g., AccQ-Tag™)
-
UPLC system with a fluorescence or UV detector
-
-
Procedure:
-
Accurately weigh a small amount of the lyophilized this compound peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatize the hydrolyzed amino acids and a set of known amino acid standards.
-
Analyze the derivatized samples by UPLC.
-
Quantify the amount of each amino acid by comparing the peak areas to the standards.
-
Calculate the net peptide content based on the total weight of the amino acids relative to the initial weight of the lyophilized powder.
-
Protocol 4: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
-
Objective: To confirm the α-helical conformation of the this compound peptide.
-
Materials:
-
This compound peptide sample
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer at a known concentration (e.g., 0.1 mg/mL).
-
Place the solution in the quartz cuvette.
-
Record the CD spectrum from approximately 190 nm to 260 nm.
-
Observe the spectrum for the characteristic double minima at ~208 nm and ~222 nm, which are indicative of an α-helical structure.
-
Protocol 5: Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
-
Objective: To quantify the level of bacterial endotoxins in the this compound peptide sample.[6][7]
-
Materials:
-
This compound peptide sample
-
LAL reagent kit (gel-clot or chromogenic)
-
Endotoxin-free water and consumables
-
-
Procedure:
-
Reconstitute the this compound peptide in endotoxin-free water.
-
Perform the LAL assay according to the manufacturer's instructions.
-
Determine the endotoxin concentration in Endotoxin Units (EU) per microgram of peptide.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for this compound synthesis and quality control.
Caption: Proposed mechanism of this compound-mediated gene delivery.
Caption: Logical flow for HPLC-based purity assessment.
References
- 1. Amphiphilic nanoassemblies for the detection of peptides and proteins using fluorescence and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Synthesis of alpha-helix-forming peptides by gene engineering methods and their characterization by circular dichroism spectra measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphiphilic nanoassemblies for the detection of peptides and proteins using fluorescence and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. commons.und.edu [commons.und.edu]
- 6. mdpi.com [mdpi.com]
- 7. patents.justia.com [patents.justia.com]
Application Notes and Protocols for the Preparation of ppTG20 Complexes for Injection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ppTG20 is a novel synthetic peptide therapeutic currently under investigation for its potential role in modulating cellular signaling pathways. Due to its susceptibility to degradation and rapid clearance in vivo, this compound requires formulation into a stable complex for effective delivery and sustained therapeutic action. These application notes provide a detailed protocol for the preparation of this compound complexes using a biocompatible polymer carrier, ensuring stability, and suitability for parenteral administration in preclinical research settings.
The protocols outlined below cover the reconstitution of lyophilized this compound and the carrier polymer, the formation of the this compound-polymer complex, and the necessary quality control assays to ensure the final preparation is suitable for injection. Adherence to these guidelines is critical for obtaining reliable and reproducible results in in vivo studies.[1]
Materials and Equipment
Reagents
-
Lyophilized this compound Peptide
-
Lyophilized Carrier Polymer (e.g., a biodegradable, biocompatible co-polymer)
-
Sterile Water for Injection (WFI)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
70% Ethanol or Isopropanol Wipes[1]
-
0.22 µm Sterile Syringe Filters
Equipment
-
Laminar Flow Hood or Biosafety Cabinet
-
Vortex Mixer
-
Magnetic Stirrer and Stir Bars
-
Analytical Balance
-
pH Meter
-
Dynamic Light Scattering (DLS) Instrument
-
High-Performance Liquid Chromatography (HPLC) System[2]
-
Mass Spectrometer (MS)[2]
-
Lyophilizer (optional, for long-term storage)
-
Sterile syringes (1-3 ml)[1]
-
Sterile needles (25-27 G)[1]
Experimental Protocols
Reconstitution of Lyophilized this compound and Carrier Polymer
This protocol describes the initial step of preparing stock solutions of the this compound peptide and the carrier polymer. All procedures should be performed under aseptic conditions in a laminar flow hood.
Protocol Steps:
-
Preparation: Bring the vials of lyophilized this compound and carrier polymer to room temperature.
-
Solvent Addition: Using a sterile syringe and needle, add the required volume of Sterile Water for Injection (WFI) to each vial to achieve a stock concentration of 10 mg/mL. To avoid damaging the peptide, let the water run down the side of the vial rather than directly onto the lyophilized powder.[3]
-
Dissolution: Gently swirl the vials to dissolve the contents. Avoid vigorous shaking to prevent peptide aggregation. If necessary, vortex briefly.
-
Final Dilution: Once fully dissolved, these stock solutions can be further diluted with sterile PBS (pH 7.4) to the desired working concentrations for complex formation.
Formation of this compound-Polymer Complexes
This protocol details the formation of self-assembled this compound-polymer complexes through non-covalent interactions.[4] The ratio of peptide to polymer is critical for the stability and efficacy of the complex.
Protocol Steps:
-
Preparation of Working Solutions: Based on the desired final concentration and peptide-to-polymer ratio (refer to Table 1), calculate the required volumes of the this compound and carrier polymer stock solutions. Dilute the stock solutions to their working concentrations using sterile PBS (pH 7.4).
-
Complexation: In a sterile tube, add the carrier polymer working solution. While gently stirring using a magnetic stirrer, add the this compound working solution dropwise.
-
Incubation: Allow the mixture to incubate at room temperature for 30-60 minutes with continuous gentle stirring to ensure complete complex formation.
-
Sterilization: Sterilize the final this compound complex solution by passing it through a 0.22 µm sterile syringe filter.[5] For larger volumes, aseptic filtration systems are recommended.
Table 1: Recommended Formulation Parameters for this compound Complexes
| Parameter | Recommended Value | Notes |
| This compound Final Concentration | 1 - 5 mg/mL | Dependent on the required dosage for in vivo studies. |
| Carrier Polymer Final Conc. | 5 - 10 mg/mL | Should be optimized for desired complex characteristics. |
| Peptide:Polymer Molar Ratio | 1:1 to 1:5 | A higher polymer ratio may enhance stability. |
| Incubation Time | 30 - 60 minutes | To ensure complete and stable complex formation. |
| Incubation Temperature | Room Temperature (20-25°C) | |
| pH of Final Formulation | 7.2 - 7.4 | Maintained by using sterile PBS. |
Quality Control of this compound Complexes
A series of quality control assays are essential to ensure the identity, purity, and stability of the prepared this compound complexes before injection.[6][7]
3.1. Physical Characterization
-
Appearance: Visually inspect the final complex solution. It should be clear and free of any visible particulates.[8]
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to determine the size and size distribution of the complexes. The particle size should be within the desired range for parenteral administration (typically below 200 nm), with a low PDI indicating a homogenous population.
3.2. Chemical Characterization
-
Peptide Identity and Purity: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity and purity of the this compound peptide in the complex.[2][8]
-
Encapsulation Efficiency: Determine the percentage of this compound successfully incorporated into the polymer complexes. This can be quantified by separating the complexes from the free peptide using centrifugation or size-exclusion chromatography, followed by HPLC analysis of the free peptide in the supernatant.
3.3. Safety and Sterility
-
Endotoxin Testing: It is crucial to test for bacterial endotoxins in the final injectable formulation.[8] The Limulus Amebocyte Lysate (LAL) test is a common method for this purpose.
-
Sterility Testing: The final product must be sterile.[1] This can be confirmed by inoculating a sample of the complex solution into a suitable growth medium and incubating to check for microbial growth.
Table 2: Quality Control Specifications for this compound Complexes
| Assay | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates.[8] |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| This compound Purity | RP-HPLC | ≥ 95% |
| This compound Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight.[2] |
| Encapsulation Efficiency | HPLC-based quantification | ≥ 90% |
| Endotoxin Level | LAL Test | < 0.5 EU/mL |
| Sterility | USP <71> Sterility Tests | No microbial growth. |
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Complex Preparation
The following diagram illustrates the step-by-step workflow for preparing this compound complexes for injection.
Caption: Workflow for preparing this compound complexes.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a plausible signaling pathway that could be modulated by this compound, where it acts as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Hypothetical this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biolongevitylabs.com [biolongevitylabs.com]
- 3. youtube.com [youtube.com]
- 4. Peptides as carriers of active ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. Proteins & Peptides Quality Control and Release Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for ppTG20 in Primary Cell Culture Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ppTG20 is a 20-amino acid, synthetic, basic amphiphilic peptide designed for efficient gene delivery into eukaryotic cells.[1] Its mechanism of action is attributed to its ability to bind nucleic acids and destabilize cellular membranes, a process influenced by its propensity to adopt an alpha-helical conformation.[1] This membrane-destabilizing property is particularly effective at acidic pH, suggesting a mechanism for endosomal escape after cellular uptake.[1] These characteristics make this compound a promising non-viral vector for the transfection of primary cells, which are notoriously difficult to transfect using traditional methods.
These application notes provide a comprehensive guide for the use of this compound in the transfection of primary cell cultures, including detailed protocols, expected outcomes, and troubleshooting tips.
Data Presentation: Performance Overview
While specific quantitative data for this compound in a wide range of primary cells is not extensively published, the following table summarizes expected performance based on its known characteristics and comparative studies with other non-viral vectors.[1] Researchers should optimize conditions for their specific primary cell type and plasmid.
| Cell Type | Expected Transfection Efficiency | Expected Cell Viability | Key Considerations |
| Primary Neurons | 10-30% | >80% | Neurons are sensitive to reagent toxicity. Use a low this compound/DNA ratio and minimize incubation time. |
| Primary Hepatocytes | 20-50% | >85% | Hepatocytes are robust but can be sensitive to prolonged exposure. Optimize cell density and reagent concentration. |
| Primary Immune Cells (e.g., T-cells, Macrophages) | 15-40% | >75% | Non-dividing immune cells are challenging. Activation of cells prior to transfection may enhance efficiency. |
Experimental Protocols
Preparation of this compound Peptide Stock Solution
-
Resuspend Lyophilized Peptide: Dissolve the lyophilized this compound peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 4°C for short-term use (up to 1 week).
General Protocol for this compound-Mediated Transfection of Primary Cells
This protocol provides a starting point for optimization. The optimal conditions, particularly the this compound-to-DNA ratio and the total amount of complex, will vary depending on the primary cell type and the plasmid used.
Materials:
-
Primary cells in culture
-
Complete culture medium appropriate for the cell type
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound stock solution (1 mg/mL)
-
Plasmid DNA (high quality, endotoxin-free, 1 µg/µL)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed primary cells in the desired culture vessel format. Ensure cells are healthy and at an optimal density (typically 70-90% confluency for adherent cells) at the time of transfection.
-
Complex Formation:
-
Dilute Plasmid DNA: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium. Gently mix by flicking the tube.
-
Dilute this compound: In a separate sterile microcentrifuge tube, dilute the required amount of this compound stock solution in serum-free medium. The optimal charge ratio of this compound (+) to DNA (-) is typically between 1:1 and 2:1.[1] To calculate the amount of this compound, consider that 1 µg of DNA has approximately 3 nmoles of negative charge (phosphate groups). The charge of the this compound peptide will depend on its amino acid sequence and the pH. As a starting point, a mass ratio of 1:1 (µg of this compound : µg of DNA) can be tested.
-
Combine and Incubate: Add the diluted this compound solution to the diluted DNA solution. Mix gently by pipetting up and down. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Adherent Cells: Gently add the this compound/DNA complexes dropwise to the cells in their culture medium. Gently rock the plate to ensure even distribution.
-
Suspension Cells: Add the this compound/DNA complexes directly to the cell suspension.
-
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator. For sensitive primary cells, this incubation time may need to be reduced.
-
Post-Transfection: After the incubation period, it is recommended to replace the transfection medium with fresh, complete culture medium to minimize potential cytotoxicity.
-
Gene Expression Analysis: Analyze transgene expression at 24-72 hours post-transfection, depending on the expression kinetics of the plasmid.
Protocol for Transfection of Primary Neurons
-
Cell Plating: Plate primary neurons on coated coverslips or plates (e.g., poly-L-lysine or laminin).
-
This compound/DNA Ratio: Start with a low charge ratio (e.g., 1:1) to minimize neurotoxicity.
-
Incubation Time: Limit the exposure of neurons to the transfection complexes to 2-4 hours.
Protocol for Transfection of Primary Hepatocytes
-
Cell Plating: Plate hepatocytes on collagen-coated plates.
-
Optimization: Test a range of this compound/DNA ratios (e.g., 1:1 to 3:1) and DNA concentrations.
-
Medium Change: A full medium change after 4-6 hours is recommended.
Protocol for Transfection of Primary Immune Cells
-
Cell Activation: For T-cells, consider activation with anti-CD3/CD28 antibodies prior to transfection to improve efficiency.
-
Transfection in Suspension: Perform transfection in suspension in serum-free medium before plating or further culture.
-
Cytokine Analysis: Be aware that transfection reagents can stimulate an innate immune response. Include appropriate controls to assess non-specific activation.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Mediated Transfection
References
Application Notes and Protocols for ppTG20 in Gene Therapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ppTG20 is a 20-amino acid basic amphiphilic peptide designed as a single-component vector for gene delivery. Its structure and properties enable the efficient complexation with nucleic acids and facilitate their transfer into cells both in vitro and in vivo. The mechanism of action of this compound is associated with its ability to adopt an alpha-helical conformation, which allows it to interact with and destabilize cellular membranes, ultimately leading to the release of the genetic cargo into the cytoplasm.[1] This document provides detailed application notes and protocols for the use of this compound in gene therapy models, based on available research.
Data Presentation
While the primary research describes this compound as having good transfection efficiencies, particularly at low DNA doses and superior to the membrane-destabilizing peptide KALA, specific quantitative data from head-to-head comparisons in the form of raw numerical values (e.g., Relative Light Units, RLU/mg protein) were not available in the public domain search results.[1] The tables below are structured to accommodate such data, which should be populated by the user upon conducting specific experiments.
Table 1: In Vitro Transfection Efficiency of this compound-pCMVLuc Complexes
| Cell Line | Transfection Reagent | Peptide/DNA Charge Ratio (+/-) | Luciferase Expression (RLU/mg protein) | Cell Viability (%) |
| HeLa | This compound | 1:1 | User-defined | User-defined |
| 2:1 | User-defined | User-defined | ||
| Lipofectamine 2000 | Manufacturer's Protocol | User-defined | User-defined | |
| PEI | Manufacturer's Protocol | User-defined | User-defined | |
| NIH 3T3 | This compound | 1:1 | User-defined | User-defined |
| 2:1 | User-defined | User-defined | ||
| Lipofectamine 2000 | Manufacturer's Protocol | User-defined | User-defined | |
| PEI | Manufacturer's Protocol | User-defined | User-defined |
Table 2: In Vivo Luciferase Gene Expression in Lungs of BALB/c Mice
| Treatment Group | Dose of pCMVLuc (µg) | Time Post-Injection (hours) | Luciferase Expression in Lung (photons/sec/cm²/sr or RLU/mg protein) |
| This compound-pCMVLuc | 50 | 24 | User-defined |
| Naked pCMVLuc | 50 | 24 | User-defined |
| Saline Control | N/A | 24 | User-defined |
Experimental Protocols
Protocol 1: Preparation of this compound-Plasmid DNA Complexes
This protocol describes the formation of complexes between the this compound peptide and a plasmid DNA (pDNA) vector, such as pCMV-Luc, for transfection experiments.
Materials:
-
This compound peptide solution (1 mg/mL in sterile water)
-
Plasmid DNA (e.g., pCMV-Luc at 1 mg/mL in TE buffer)
-
Nuclease-free water
-
5% Glucose solution (sterile)
Procedure:
-
Dilution of Plasmid DNA: Dilute the required amount of pDNA in a sterile, nuclease-free microcentrifuge tube with either nuclease-free water or 5% glucose solution. The final volume should be half of the total final complex volume.
-
Dilution of this compound Peptide: In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound peptide solution with the same diluent used for the pDNA. The volume should also be half of the total final complex volume. The amount of this compound required depends on the desired charge ratio (+/-), which is the ratio of positive charges from the peptide to the negative charges from the pDNA phosphates. A charge ratio of 1:1 to 2:1 is recommended as a starting point.[1]
-
Complex Formation: Gently add the diluted this compound peptide solution to the diluted pDNA solution. Pipette gently to mix. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.
-
Use: The freshly prepared this compound-pDNA complexes are now ready for in vitro transfection or in vivo administration.
Protocol 2: In Vitro Transfection of Adherent Cells (e.g., HeLa, NIH 3T3)
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent cells (e.g., HeLa, NIH 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Freshly prepared this compound-pDNA complexes
-
24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation for Transfection: On the day of transfection, gently aspirate the culture medium from the wells. Wash the cells once with sterile PBS. Add 400 µL of fresh, serum-free medium to each well.
-
Addition of Complexes: Add the prepared this compound-pDNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the complexes at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the medium containing the complexes and replace it with 500 µL of complete culture medium.
-
Gene Expression Analysis: Continue to incubate the cells for 24-48 hours. Gene expression can then be analyzed, for example, by measuring luciferase activity.
Protocol 3: In Vivo Gene Delivery to the Lungs of Mice
This protocol describes the intravenous administration of this compound-pDNA complexes to mice for targeted gene expression in the lungs.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Freshly prepared this compound-pDNA complexes in 5% glucose solution
-
Insulin syringes with a 28-30 gauge needle
-
Animal restrainer
Procedure:
-
Preparation of Complexes for Injection: Prepare the this compound-pDNA complexes as described in Protocol 1, using a sterile 5% glucose solution as the diluent. A typical dose may contain 50 µg of pDNA in a total volume of 100-200 µL.
-
Animal Restraint: Securely place the mouse in a suitable restrainer to expose the tail vein.
-
Intravenous Injection: Slowly inject the this compound-pDNA complex solution into the lateral tail vein.
-
Monitoring: After injection, return the mouse to its cage and monitor for any adverse reactions.
-
Analysis of Gene Expression: After 24 hours, euthanize the mouse and harvest the lungs and other organs for analysis of gene expression (e.g., luciferase assay).[1]
Protocol 4: Luciferase Assay for Tissue Homogenates
This protocol outlines the measurement of luciferase activity in lung tissue harvested from treated mice.
Materials:
-
Harvested lung tissue
-
Lysis buffer (e.g., Reporter Lysis Buffer)
-
Luciferase Assay Reagent
-
Luminometer
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Tissue Homogenization: Weigh the harvested lung tissue and place it in a tube with an appropriate volume of ice-cold lysis buffer. Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Cell Lysis: Incubate the homogenate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cell lysate.
-
Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is for normalizing the luciferase activity.
-
Luciferase Assay:
-
Add 20 µL of the cell lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Express the luciferase activity as Relative Light Units (RLU) per milligram of total protein (RLU/mg protein).
Mandatory Visualizations
References
Application Notes and Protocols for Labeling ppTG20 for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules into cells, making them invaluable tools in research and drug development.[1][2] This document provides detailed application notes and protocols for the fluorescent labeling of the putative cell-penetrating peptide, ppTG20, to facilitate cellular uptake studies. The methodologies described herein are designed to be adaptable for other similar CPPs.
The successful tracking of this compound as it enters and distributes within cells is critically dependent on the appropriate choice of a fluorescent label and a robust experimental design.[3][4] These notes will guide the user through the selection of fluorescent dyes, labeling strategies, and detailed protocols for quantitative and qualitative analysis of cellular uptake.
I. Fluorescent Dye Selection for Peptide Labeling
The choice of a fluorescent dye is a critical first step that can significantly impact the outcome of cellular uptake studies.[3][4] Key considerations include the dye's brightness, photostability, pH sensitivity, and potential to alter the peptide's biological activity.[3][4]
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Brightness | Photostability | pH Sensitivity | Cost | Key Features |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Moderate | Low | High | Low | Cost-effective, but susceptible to photobleaching and pH changes.[4][5] |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~519 | Moderate | Low | High | Low | Widely used, but shares the limitations of FAM.[3] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | High | Moderate | Low | Moderate | Good photostability and pH insensitivity, making it a reliable choice.[4] |
| Cy3 | ~550 | ~570 | High | High | Low | High | Excellent photostability, suitable for long-term imaging. Part of the cyanine (B1664457) dye family.[4] |
| Cy5 | ~650 | ~670 | High | High | Low | High | Emits in the far-red spectrum, minimizing cellular autofluorescence.[4] |
| Alexa Fluor Dyes | Wide Range | Wide Range | High to Very High | Very High | Low | High | Superior performance in brightness and photostability across a wide pH range.[3][4] |
| BODIPY Dyes | Varies | Varies | High | High | Low | Moderate | Exhibit sharp emission peaks and are less sensitive to environmental changes.[4][] |
II. Experimental Protocols
A. Protocol for Fluorescent Labeling of this compound
This protocol describes the covalent labeling of a peptide with a fluorescent dye. The most common methods involve targeting the N-terminus or the side chain of lysine (B10760008) residues via amine-reactive dyes, or cysteine residues with thiol-reactive dyes.[4]
Materials:
-
Peptide (this compound)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion or reverse-phase HPLC)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add the dissolved dye to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a 1.5 to 5-fold molar excess of the dye is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled peptide from the unreacted dye and any side products using a suitable chromatography method (e.g., size-exclusion chromatography or RP-HPLC).
-
Verification: Confirm successful labeling and purity using mass spectrometry and UV-Vis spectrophotometry.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage. Store at -20°C or -80°C, protected from light.
B. Protocol for In Vitro Cellular Uptake Assay
This protocol outlines the steps to visualize and quantify the cellular uptake of fluorescently labeled this compound using fluorescence microscopy and a plate reader-based assay.
Materials:
-
Mammalian cell line (e.g., HeLa, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled this compound
-
Trypsin-EDTA
-
Cell lysis buffer
-
Microplate reader with fluorescence detection
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate (for quantification) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at various concentrations (e.g., 0.5, 1, 2, 5 µM).[7]
-
Incubation: Incubate the cells for a desired period (e.g., 1, 2, 4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.
-
For Quantification: a. Lyse the cells using a suitable cell lysis buffer. b. Measure the fluorescence intensity of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.[8] c. Normalize the fluorescence intensity to the total protein concentration of the lysate, which can be determined using a BCA protein assay.[7][8]
-
For Microscopy: a. Fix the cells with 4% paraformaldehyde (optional, for fixed-cell imaging). b. Mount the coverslips on microscope slides. c. Visualize the cellular uptake and subcellular localization of the labeled peptide using a fluorescence or confocal microscope.[9]
III. Signaling Pathways and Cellular Uptake Mechanisms
The cellular entry of CPPs can occur through two main pathways: direct penetration of the plasma membrane and endocytosis.[10][11] The specific mechanism is often dependent on the peptide's properties, its concentration, and the cell type.[12]
A. Direct Penetration
This energy-independent process involves the direct translocation of the CPP across the lipid bilayer.[10] Proposed models for direct penetration include the formation of transient pores, membrane thinning, or the carpet-like model where the peptide disrupts the membrane integrity.[10]
Caption: Direct penetration of labeled this compound across the plasma membrane.
B. Endocytic Pathways
Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle.[11] Several endocytic pathways may be involved in CPP uptake, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[11] Following internalization, the CPP and its cargo must escape the endosome to reach the cytosol and exert their biological effect.
Caption: General endocytic pathway for cellular uptake of labeled this compound.
IV. Experimental Workflow
The following diagram illustrates a typical workflow for studying the cellular uptake of a novel, labeled peptide.
Caption: Workflow for labeling this compound and conducting cellular uptake studies.
V. Troubleshooting
Table 2: Common Issues and Solutions in Cellular Uptake Studies
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient labeling - Low peptide concentration - Insufficient incubation time - Photobleaching | - Optimize labeling conditions - Increase peptide concentration - Perform a time-course experiment - Use a more photostable dye; minimize light exposure |
| High background fluorescence | - Incomplete removal of unbound dye - Autofluorescence of cells or medium | - Ensure thorough purification of the labeled peptide - Use a red-shifted dye (e.g., Cy5) - Image cells in phenol (B47542) red-free medium |
| Peptide aggregation | - Poor solubility of the labeled peptide | - Modify the labeling strategy to improve solubility - Prepare fresh peptide solutions before each experiment |
| Cell toxicity | - High peptide concentration - Cytotoxicity of the dye | - Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Blue®[1]) - Choose a biocompatible dye |
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for researchers initiating cellular uptake studies with the peptide this compound or similar CPPs. By carefully selecting a fluorescent label, optimizing the labeling and uptake protocols, and systematically analyzing the results, researchers can gain valuable insights into the mechanisms of cellular entry and the intracellular fate of these promising molecules.
References
- 1. Activating peptides for cellular uptake via polymerization into high density brushes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03417E [pubs.rsc.org]
- 2. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. lubio.ch [lubio.ch]
- 7. researchgate.net [researchgate.net]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Biotherapeutic effect of cell-penetrating peptides against microbial agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing ppTG20 Transfection Efficiency: A Technical Support Guide
Welcome to the technical support center for the ppTG20 transfection reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-amino acid, basic amphiphilic peptide designed for gene transfer.[1] It functions as a single-component gene transfer vector by binding to nucleic acids and destabilizing cellular membranes, which facilitates the entry of the genetic material into the cell.[1][2] The high gene transfer activity of this compound is associated with its tendency to form an alpha-helical conformation.[1] Its mechanism of action involves interaction with the plasma membrane and potential entry through endocytosis pathways like macropinocytosis.[2][3]
Q2: What types of nucleic acids can be delivered with this compound?
A2: this compound has been shown to bind to nucleic acids and has been used for plasmid DNA delivery in both in vitro and in vivo studies.[1][2] While the primary cited use is for plasmid DNA, its properties as a cell-penetrating peptide suggest potential for delivering other nucleic acids like siRNA, though this may require specific optimization.
Q3: What are the advantages of using this compound over other transfection reagents?
A3: Studies have shown that this compound can be superior to other methods in certain contexts. For instance, complexes of plasmid DNA and a similar peptide, ppTG1, demonstrated efficient transfection in various cell lines at low charge ratios.[1] In some cell culture experiments, these vectors were more effective than the membrane-destabilizing peptide KALA and showed good transfection efficiencies at low DNA doses compared to agents like Superfect, polyethylenimine (PEI), and Lipofectin.[1][4]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has been successfully used for gene transfer in living animals. Intravenous injection of a luciferase expression plasmid complexed with this compound resulted in significant gene expression in the lung of mice 24 hours after injection.[1]
Troubleshooting Guide
Low transfection efficiency and cytotoxicity are common issues in transfection experiments. This guide provides potential causes and suggested solutions to troubleshoot your this compound-mediated transfections.
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal this compound-to-DNA ratio. | The charge ratio of the peptide to nucleic acid is critical.[1][5] It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid. Start with a range of charge ratios ([+/-]) between 1 and 2, as this has been shown to be effective for a similar peptide, ppTG1.[1] |
| Poor quality or incorrect quantity of nucleic acid. | Ensure your plasmid DNA is of high purity (A260/A280 ratio of 1.7–1.9) and free of endotoxins.[6][7] Verify the integrity of your DNA using gel electrophoresis.[7] Optimize the DNA concentration for your experiments; sometimes, lower DNA doses can yield higher efficiency with this compound.[1] | |
| Suboptimal cell density. | Cells should ideally be in the logarithmic growth phase and at an optimal confluency at the time of transfection, typically between 70-90%.[8][9] Both too low and too high confluency can negatively impact transfection efficiency.[5][9] | |
| Presence of inhibitors during complex formation. | The formation of this compound-DNA complexes should occur in a serum-free medium.[7][10] Components in serum can interfere with complex formation. Also, avoid high concentrations of phosphate, chondroitin (B13769445) sulfate, and other sulfated proteoglycans.[10] | |
| Incorrect incubation time. | The optimal time for complex formation is typically between 10-30 minutes at room temperature.[10] The incubation time of the complexes with the cells may also need optimization, generally ranging from a few hours to overnight. | |
| High Cell Viability / Cytotoxicity | This compound concentration is too high. | While effective at destabilizing membranes, high concentrations of this compound can lead to cytotoxicity. If you observe significant cell death, try reducing the amount of this compound in your complexes. |
| Cell health is poor. | Ensure that your cells are healthy, actively dividing, and have a viability of at least 90% before transfection.[9] Use cells with a low passage number and regularly test for contamination.[7] | |
| Extended exposure to transfection complexes. | For sensitive cell lines, reducing the incubation time of the this compound-DNA complexes with the cells can help minimize toxicity.[11] After the incubation period, the medium containing the complexes can be replaced with fresh, complete medium. |
Experimental Protocols
While a specific, detailed protocol for this compound is not available in the provided search results, a general protocol for peptide-mediated transfection can be adapted. The following is a best-practice methodology based on general transfection principles.
General Protocol for this compound-mediated Plasmid DNA Transfection
-
Cell Seeding: The day before transfection, seed your cells in a multi-well plate to ensure they reach the optimal confluency (70-90%) at the time of transfection.
-
Complex Formation:
-
Dilute the desired amount of plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the required amount of this compound in a serum-free medium.
-
Add the diluted this compound to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the this compound-DNA complexes to the cells in each well.
-
Incubate the cells with the complexes under normal culture conditions (e.g., 37°C, 5% CO2) for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, you may choose to remove the medium containing the transfection complexes and replace it with a fresh, complete culture medium. This step can help reduce cytotoxicity in sensitive cell lines.
-
Continue to incubate the cells for 24-72 hours before assaying for gene expression.
-
Optimization is key. The optimal conditions for this compound concentration, DNA amount, and incubation times will vary depending on the cell type and plasmid used.
Visualizing the Process
To better understand the workflow and mechanisms involved in this compound transfection, the following diagrams have been created.
Caption: A generalized workflow for this compound-mediated transfection experiments.
Caption: Proposed mechanism of this compound-mediated gene delivery into a cell.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotherapeutic effect of cell-penetrating peptides against microbial agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. biocompare.com [biocompare.com]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. yeasenbio.com [yeasenbio.com]
ppTG20 stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the ppTG20 peptide.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for optimal stability?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2] When stored under these conditions, the peptide can remain stable for several years.[3][4] For short-term storage (days to weeks), 4°C is acceptable.[2] It is crucial to keep the vial tightly sealed and protected from bright light.[1][2]
Q2: My lyophilized this compound appears as a gel or is barely visible. Is this normal?
A2: Yes, this can be normal. Some peptides, particularly short sequences, are highly hygroscopic and can absorb moisture, causing them to appear as a gel or be difficult to see.[2] This does not necessarily indicate degradation. To minimize moisture absorption, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[3][5]
Q3: What is the recommended procedure for dissolving this compound?
A3: Before opening the vial, allow it to warm to room temperature to prevent condensation.[1][3] Use sterile, purified water or a sterile buffer such as PBS or Tris at a pH between 5 and 7.[2][3] If solubility is an issue due to hydrophobicity, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by the addition of the aqueous buffer.[3]
Q4: How stable is this compound in solution, and how should it be stored?
A4: Peptides in solution are significantly less stable than in their lyophilized form.[2] For short-term storage (up to a week), a this compound solution can be stored at 4°C.[1] For longer-term storage, it is recommended to prepare single-use aliquots and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4][5] The stability of peptide solutions can range from weeks to months when frozen.[2]
Q5: Which amino acid residues are generally prone to degradation in peptides?
A5: Certain amino acid residues are more susceptible to degradation. Cysteine (C), Methionine (M), and Tryptophan (W) are prone to oxidation.[1][4] Asparagine (N) and Glutamine (Q) can undergo deamidation. N-terminal Glutamic acid (E) can cyclize. Aspartic acid (D) can also be a site for degradation.[4] Peptides containing these residues may have a more limited shelf life in solution.[5]
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are observing low transfection efficiency when using this compound as a gene delivery vector, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | Ensure the peptide has been stored correctly in its lyophilized form at -20°C or -80°C.[1][2] If in solution, use freshly prepared solution or properly stored frozen aliquots. Avoid multiple freeze-thaw cycles.[1][4] |
| Improper this compound-DNA Complex Formation | Form complexes in a serum-free medium, as serum components can interfere with complex formation. Ensure the optimal ratio of this compound to DNA is used. Incubate the mixture for the recommended time (typically 10-20 minutes) at room temperature before adding to cells.[6] |
| Suboptimal Cell Conditions | Ensure cells are healthy, in the exponential growth phase, and plated at an appropriate density (typically 70-90% confluency).[1][3][7] Use low-passage-number cells, as primary cells can be harder to transfect.[1][7] |
| Presence of Inhibitors | Do not use antibiotics in the cell culture medium during transfection. Ensure the DNA used for transfection is of high purity and free from contaminants like endotoxins.[1] |
Issue 2: High Cell Toxicity
If you observe significant cell death after transfection with this compound, refer to the following guide.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | The toxicity of cell-penetrating peptides can be dose-dependent.[4][8] Perform a dose-response experiment to determine the optimal concentration of this compound that provides high transfection efficiency with minimal toxicity. |
| Contaminated this compound or DNA | Ensure the peptide solution and the plasmid DNA are sterile and free from bacterial or chemical contaminants. |
| Formation of Peptide Aggregates | Peptide aggregation can lead to a loss of activity and increased toxicity.[7] Ensure the peptide is fully dissolved before use. If aggregation is suspected, the peptide solution can be sonicated briefly. Store solutions properly to minimize aggregation over time. |
| Sensitivity of Cell Line | Some cell lines are inherently more sensitive to transfection reagents.[7] It may be necessary to reduce the concentration of the this compound-DNA complexes or shorten the incubation time with the cells. |
Peptide Stability and Storage Summary
| Form | Storage Temperature | Expected Stability | Key Handling Recommendations |
| Lyophilized Powder | -80°C | Several years | Store in a tightly sealed vial in a desiccator, protected from light.[1][4][5] |
| -20°C | Several years | Store in a tightly sealed vial, protected from light.[1][3][4] | |
| 4°C | Days to weeks (Short-term) | Keep vial tightly sealed.[2] | |
| In Solution | -80°C or -20°C | Weeks to months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][4][5] Use a sterile buffer at pH 5-7.[2] |
| 4°C | Up to one week | Use for short-term experimental needs.[1] |
Experimental Workflow and Troubleshooting Diagrams
Caption: Standard experimental workflow for gene delivery using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. genscript.com [genscript.com]
- 2. Peptide vectors for gene delivery: from single peptides to multifunctional peptide nanocarriers. | Semantic Scholar [semanticscholar.org]
- 3. wearecellix.com [wearecellix.com]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving ppTG20 Gene Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo gene delivery using the ppTG20 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate in vivo gene delivery?
A1: this compound is a synthetic, 20-amino acid basic amphiphilic peptide designed for non-viral gene delivery. It functions by binding to negatively charged plasmid DNA (pDNA) to form nanoparticles. These complexes are designed to protect the pDNA from degradation and facilitate its entry into target cells. The peptide's structure is believed to promote destabilization of endosomal membranes, a critical step for releasing the genetic material into the cytoplasm for subsequent nuclear entry and gene expression.[1]
Q2: What are the key advantages of using this compound for in vivo gene delivery?
A2: As a non-viral vector, this compound offers several advantages over viral methods, including a potentially better safety profile with reduced immunogenicity and toxicity.[2][3] Synthetic peptides like this compound are also relatively easy to produce and modify. Studies have shown that this compound and similar peptides can achieve significant gene expression in vivo, particularly in tissues like the lungs, following systemic administration.[1]
Q3: What is the proposed mechanism for this compound-mediated endosomal escape?
A3: The endosomal escape mechanism for this compound is thought to be related to its amphiphilic nature and its propensity to form an α-helical structure, particularly in the acidic environment of the endosome.[1] This structural change can lead to the destabilization of the endosomal membrane, potentially through pore formation or fusion events, allowing the this compound/pDNA complex to be released into the cytoplasm.[4][5][6] This "proton sponge" effect, where the peptide's basic residues buffer the endosomal pH, can also lead to osmotic swelling and rupture of the endosome.
Troubleshooting Guides
Low Transfection Efficiency In Vivo
Problem: After in vivo administration of this compound/pDNA complexes, the expression of the transgene is lower than expected.
| Possible Cause | Suggested Solution |
| Suboptimal this compound/pDNA Ratio (N/P Ratio) | The ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the DNA is critical for complex formation and stability. An incorrect ratio can lead to inefficient condensation of DNA, poor protection from nucleases, or suboptimal particle size and charge for cellular uptake. Perform an in vitro or in vivo titration experiment to determine the optimal N/P ratio for your specific plasmid and animal model. Start with a range of N/P ratios (e.g., 1, 2, 4, 8) and assess both transfection efficiency and toxicity.[7][8] |
| Improper Complex Formation | The method of complex formation significantly impacts the physicochemical properties of the nanoparticles. Ensure that the peptide and plasmid are diluted in a suitable buffer (e.g., sterile water or 5% glucose) before mixing.[8] The order of addition (e.g., adding DNA to peptide or vice versa) and the incubation time (typically 20-40 minutes at room temperature) should be consistent.[7] Avoid vigorous vortexing which can shear the DNA. |
| Poor Bioavailability and Stability In Vivo | After systemic administration, nanoparticles can be opsonized by serum proteins and rapidly cleared by the reticuloendothelial system (RES). Consider strategies to improve in vivo stability, such as PEGylation of the peptide or co-formulation with shielding polymers. However, be aware that modifications can sometimes hinder cellular uptake or endosomal escape. |
| Inefficient Endosomal Escape | A major hurdle for non-viral gene delivery is the entrapment of the vector in endosomes, leading to lysosomal degradation.[4] Ensure the this compound peptide is of high quality and has not been improperly stored, which could affect its membrane-destabilizing properties. Co-administration with endosomolytic agents like chloroquine (B1663885) can be tested in initial in vitro optimization studies, but this is generally not feasible for in vivo applications due to toxicity. |
| Plasmid Quality and Design | The purity and integrity of the plasmid DNA are paramount. Use endotoxin-free plasmid preparations, as endotoxins can induce an inflammatory response and reduce transfection efficiency.[9] The choice of promoter in your expression vector is also crucial; use a strong, ubiquitously active promoter (e.g., CMV) or a tissue-specific promoter relevant to your target organ. |
| Animal Model and Administration Route | The choice of animal model, age, and health status can influence transfection outcomes. The route of administration (e.g., intravenous, intraperitoneal, intramuscular) will significantly affect the biodistribution of the nanoparticles. For systemic delivery targeting the lungs, intravenous injection is common.[1] |
High Toxicity or Inflammatory Response In Vivo
Problem: Administration of this compound/pDNA complexes leads to adverse effects in the animal model, such as weight loss, lethargy, or signs of an immune response.
| Possible Cause | Suggested Solution |
| High Dose of this compound or pDNA | Excessive amounts of cationic peptides or unmethylated CpG motifs in bacterial plasmid DNA can be toxic and immunogenic.[10] Perform a dose-response study to find the lowest effective dose of both the peptide and the plasmid. |
| High Positive Charge of Nanoparticles | While a net positive charge can facilitate interaction with negatively charged cell membranes, excessive positive charge can lead to toxicity and non-specific interactions with serum components. Optimizing the N/P ratio to achieve slightly positive or near-neutral nanoparticles may reduce toxicity.[8] |
| Contaminants in Preparations | Ensure that both the synthesized peptide and the plasmid DNA are of high purity and free from contaminants such as endotoxins, residual solvents from peptide synthesis, or other bacterial components. |
| Route and Speed of Administration | Rapid intravenous injection of a large volume can cause hydrodynamic stress and adverse effects. Administer the complexes slowly and in a physiologically compatible volume. |
| Inherent Immunogenicity of the Peptide | Although designed to be less immunogenic than viral vectors, any foreign peptide has the potential to elicit an immune response.[3][11] If immunogenicity is suspected, consider characterizing the immune response (e.g., measuring cytokine levels) and exploring modifications to the peptide sequence to reduce its immunogenic potential. |
Experimental Protocols
Protocol 1: Formation of this compound/pDNA Nanoparticles
This protocol describes the preparation of this compound/plasmid DNA complexes for in vivo administration.
Materials:
-
This compound peptide (lyophilized)
-
Endotoxin-free plasmid DNA (e.g., expressing a reporter gene like luciferase)
-
Sterile, nuclease-free water or 5% glucose solution
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Dilution of Components:
-
For a single injection, dilute the required amount of plasmid DNA in your chosen vehicle (e.g., 50 µL of 5% glucose solution).
-
In a separate tube, dilute the required amount of this compound peptide to achieve the desired N/P ratio in an equal volume of the same vehicle (e.g., 50 µL of 5% glucose solution). The calculation for the amount of peptide needed will depend on the amino acid sequence of this compound and the amount of plasmid DNA.
-
-
Complex Formation: Gently add the diluted plasmid DNA solution to the diluted this compound solution. Mix immediately by gentle pipetting or flicking the tube. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 20-40 minutes to allow for the formation of stable nanoparticles.[7]
-
Administration: The final complex solution (e.g., 100 µL) is now ready for in vivo administration (e.g., via tail vein injection in mice).
Protocol 2: In Vivo Gene Delivery to the Lungs in Mice
This protocol outlines a general procedure for the systemic delivery of this compound/pDNA nanoparticles to target the lungs in a murine model.
Materials:
-
Prepared this compound/pDNA nanoparticles (from Protocol 1)
-
Appropriate mouse strain (e.g., BALB/c)
-
Mouse restrainer
-
Insulin (B600854) syringes with a 28-30 gauge needle
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation: Acclimatize the mice to the laboratory conditions. Ensure all procedures are performed in accordance with institutional guidelines for animal care and use.
-
Preparation for Injection: Warm the mouse tail under a heat lamp to dilate the lateral tail veins.
-
Injection: Load the this compound/pDNA nanoparticle solution into an insulin syringe. Secure the mouse in a restrainer and disinfect the tail with 70% ethanol. Carefully inject the 100 µL of the complex solution into one of the lateral tail veins. Administer the injection slowly over 5-10 seconds.
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the mouse to its cage and continue to monitor for signs of toxicity over the desired time course.
-
Assessment of Gene Expression: At a predetermined time point (e.g., 24-48 hours post-injection), humanely euthanize the mice.[1] Harvest the target organs (e.g., lungs, liver, spleen) for analysis of reporter gene expression (e.g., luciferase assay, qPCR for transgene mRNA, or fluorescence microscopy for fluorescent reporter proteins).
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo performance of this compound and similar peptide-based gene delivery systems.
Table 1: In Vivo Gene Expression with this compound/pDNA Complexes in Mice
| Parameter | Value | Experimental Details | Reference |
| Target Organ | Lung | Intravenous injection of this compound complexed with a luciferase-expressing plasmid. | [1] |
| Gene Expression Level | Significant increase over naked DNA | Luciferase activity measured 24 hours post-injection. | [1] |
| Optimal In Vitro Charge Ratio (+/-) | 1 to 2 | Determined in various cell lines. | [1] |
Table 2: Physicochemical Properties and In Vivo Performance of a Similar Peptide (PF14)
| Parameter | Value | Conditions | Reference |
| Optimal N/P Ratio for In Vivo Delivery | 2 | 50 µg pDNA dose. | [8] |
| Nanoparticle Size (Hydrodynamic Diameter) | ~150 nm | At N/P ratio of 2. | [8] |
| Zeta Potential | Near-neutral | At N/P ratio of 2. | [8] |
| In Vivo Gene Expression (Fold increase over naked DNA) | ~10-100 fold | In the lungs, dependent on peptide modifications and dose. | [8] |
Visualizations
Caption: Experimental workflow for in vivo gene delivery using this compound.
Caption: Cellular pathway of this compound-mediated gene delivery.
Caption: Troubleshooting logic for low in vivo transfection efficiency.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. insidescientific.com [insidescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids [mdpi.com]
- 5. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective in vivo gene delivery with reduced toxicity, achieved by charge and fatty acid -modified cell penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. Evaluation of the immunogenicity and in vivo toxicity of the antimicrobial peptide P34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Technical Support Center: ppTG20 Transfection
Welcome to the technical support center for the ppTG20 gene transfer vector. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during your transfection experiments, particularly low transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-amino acid, basic amphiphilic peptide designed for gene delivery both in vitro and in vivo.[1] It functions as a single-component gene transfer vector by binding to negatively charged nucleic acids, like plasmid DNA, and forming complexes.[1] These complexes facilitate entry into cells. The high gene transfer activity of this compound is associated with its tendency to form an alpha-helical structure.[1]
Q2: What are the common causes of low transfection efficiency?
A2: Low transfection efficiency can stem from several factors, including suboptimal DNA to transfection reagent ratio, poor quality of plasmid DNA, and inadequate cell health (e.g., low viability, incorrect density).[2][3] The presence of contaminants in the culture medium, such as antibiotics or mycoplasma, can also negatively impact transfection outcomes.[3]
Q3: Can the size of the plasmid affect transfection efficiency with this compound?
A3: Yes, the size of the plasmid can significantly influence transfection efficiency. Larger plasmids (greater than 10-15 kb) are often more challenging to deliver into cells, which can result in lower transfection rates.[4][5][6] It is crucial to optimize the protocol for larger DNA constructs.
Q4: How can I assess the quality of my plasmid DNA?
A4: High-quality plasmid DNA is critical for successful transfection. You can assess the purity of your plasmid DNA by measuring the A260/A280 ratio, which should be between 1.8 and 2.0.[2] Additionally, running your plasmid on an agarose (B213101) gel can help you determine the integrity of the DNA, with less than 20% of the DNA being in a nicked or open-circular form being ideal.[3] Using endotoxin-free plasmid preparations is also recommended to avoid cell stress and toxicity.[2]
Q5: When is the best time to analyze my cells post-transfection?
A5: The optimal time for analysis depends on your specific experiment and the gene being expressed. Generally, transgene expression can be detected within 24 to 72 hours after transfection.[6][7] For siRNA-mediated knockdown, mRNA levels can be checked at 24-48 hours, while protein levels are typically assessed at 48-72 hours.[6]
Troubleshooting Guide: Low Transfection Efficiency
This guide provides a structured approach to troubleshooting common issues encountered when using the this compound vector.
Problem: Low or No Transgene Expression
Below is a decision tree to help you navigate the troubleshooting process.
Caption: Troubleshooting workflow for low transfection efficiency.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution |
| Poor Plasmid DNA Quality | Ensure your plasmid DNA has an A260/A280 ratio of 1.8-2.0.[2] Use an endotoxin-free purification kit, as endotoxins can be toxic to cells.[2] Verify DNA integrity by running it on an agarose gel. |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase and have a viability of over 90%. Transfect cells when they are 70-90% confluent.[2][7] Use low-passage-number cells, as excessive passaging can decrease transfection performance.[8] |
| Incorrect this compound:DNA Ratio | The ratio of the this compound peptide to the plasmid DNA is crucial for efficient complex formation. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell line and plasmid. Start with a recommended ratio and test variations.[2] |
| Presence of Inhibitors | Perform the formation of this compound-DNA complexes in a serum-free medium, as serum can interfere with complex formation.[2][3] Do not use antibiotics in the medium during transfection.[3] |
| Cell Density Not Optimal | The optimal cell density can vary between cell types. We recommend testing different cell densities at the time of transfection to find the best condition for your experiment.[7] |
| Incorrect Incubation Times | Ensure that the incubation time for complex formation and the exposure time of the cells to the complexes are optimized. A 15-30 minute recovery period after electroporation (if used) can also improve cell survival and transfection outcomes.[4] |
Experimental Protocols
General Protocol for Transfection with this compound
This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format. Optimization will be required for different cell types and plasmids.
Materials:
-
Healthy, actively dividing mammalian cells
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
High-quality, purified plasmid DNA
-
This compound peptide solution
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[2]
-
Preparation of this compound-DNA Complexes: a. In tube A, dilute the desired amount of plasmid DNA in serum-free medium. b. In tube B, dilute the optimized amount of this compound peptide in serum-free medium. c. Add the contents of tube B to tube A, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells. b. Wash the cells once with serum-free medium. c. Add the this compound-DNA complexes dropwise to the cells. d. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Return the cells to the incubator and culture for 24-72 hours before analysis.
Optimization of this compound:DNA Ratio
To determine the optimal ratio of this compound to plasmid DNA, a titration experiment is recommended.
| Parameter | Recommendation |
| Cell Type | Your mammalian cell line of interest |
| Plate Format | 24-well plate |
| Plasmid DNA | 0.5 µg per well (constant) |
| This compound Amount | Test a range (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL) |
| Reporter Gene | A plasmid expressing a fluorescent protein (e.g., GFP) is recommended for easy visualization and quantification of transfection efficiency. |
Visualizing the Process
General Workflow of Peptide-Mediated Transfection
Caption: Mechanism of gene delivery using this compound peptide vector.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. rheniumbio.co.il [rheniumbio.co.il]
- 5. Overcoming the Specific Toxicity of Large Plasmids Electrotransfer in Primary Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. thermofisher.com [thermofisher.com]
ppTG20 Technical Support Center: Aggregation Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments with the ppTG20 peptide. These resources are intended for researchers, scientists, and drug development professionals working on gene delivery applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a 20-amino acid, basic amphiphilic peptide designed for efficient gene delivery both in vitro and in vivo.[1] Its function relies on its ability to bind nucleic acids and destabilize lipid membranes, a process linked to its propensity to adopt an alpha-helical conformation.[1] Aggregation, the self-association of peptide molecules, can lead to a loss of biological activity, introduce experimental artifacts, and reduce the effective concentration of the active peptide.[2][3] For gene delivery applications, peptide aggregation can hinder the formation of uniform peptide-nucleic acid complexes, ultimately reducing transfection efficiency.
Q2: How can I detect if my this compound solution has aggregated?
A2: Peptide aggregation can manifest in several ways. Visual inspection for turbidity or particulate matter is the simplest first step.[3] More sensitive and quantitative methods include:
-
Dynamic Light Scattering (DLS): To detect the presence of large particles in the solution.[3]
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume of the column.[3]
-
Absorbance Spectroscopy: Unusually high light scattering at wavelengths like 340 nm can indicate the presence of aggregates.[3]
-
Loss of Activity: A decrease in gene transfection efficiency compared to a fresh or properly prepared this compound solution can indirectly indicate aggregation.[2]
Q3: My this compound solution appears cloudy after thawing. What should I do?
A3: Cloudiness upon thawing is a common sign of aggregation, potentially caused by freeze-thaw cycles.[2] It is generally recommended to aliquot the this compound solution into single-use volumes after reconstitution to minimize freezing and thawing. If you encounter a cloudy solution, you can try to gently vortex it. However, if the turbidity persists, it is best to discard the vial and use a fresh aliquot, as the peptide's activity may be compromised. To prevent this, consider adding a cryoprotectant like glycerol (B35011) to your stock solution before freezing.[2]
Troubleshooting Guides
Issue 1: this compound Aggregation During Reconstitution and Storage
Symptoms:
-
Difficulty dissolving the lyophilized peptide.
-
Visible precipitates or cloudiness in the stock solution.
-
Reduced transfection efficiency with stored solutions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| High Peptide Concentration | Reconstitute this compound at a lower concentration. If a high concentration is necessary for your experiment, consider adding stabilizing excipients. | High concentrations increase the likelihood of intermolecular interactions and aggregation.[2] |
| Inappropriate pH | Ensure the pH of the reconstitution buffer is at least 1-2 units away from the isoelectric point (pI) of this compound. Since this compound is a basic peptide, a slightly acidic buffer may be optimal. | Peptides are least soluble at their pI, where the net charge is zero, leading to increased aggregation.[2] |
| Suboptimal Temperature | Store reconstituted this compound at -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Purified peptides can be unstable at 4°C. Cryoprotectants like glycerol can prevent aggregation during freezing.[2] |
| Oxidation | If the this compound sequence contains susceptible residues (e.g., Met, Cys, Trp), consider de-gassing the solvent and storing the solution under an inert gas (e.g., argon or nitrogen). | Oxidation can lead to covalent modifications that promote aggregation. |
Issue 2: Aggregation During Formation of this compound/Nucleic Acid Complexes
Symptoms:
-
Formation of visible precipitates upon mixing this compound with plasmid DNA or siRNA.
-
Inconsistent and low transfection efficiency.
-
High variability between experimental replicates.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Mixing Procedure | Add the this compound solution to the nucleic acid solution dropwise while gently vortexing. Avoid the reverse addition. Allow for an appropriate incubation time (e.g., 15-30 minutes) for complex formation. | The method of mixing can significantly impact the homogeneity and size of the resulting complexes. |
| High Salt Concentration in Buffers | Prepare both this compound and nucleic acid solutions in low ionic strength buffers (e.g., sterile water or 5% glucose solution). High salt concentrations can be introduced with the final cell culture medium. | The ionic strength of the buffer can affect the electrostatic interactions between the cationic peptide and the anionic nucleic acid, potentially leading to aggregation.[2] |
| Inappropriate Charge Ratio | Optimize the charge ratio of this compound to nucleic acid. Test a range of ratios to find the optimal condition for your specific cell type and nucleic acid. | While a net positive charge is required for interaction with the cell membrane, an excessively high charge ratio can lead to the formation of large, unstable aggregates. |
| Presence of Serum | Form the this compound/nucleic acid complexes in a serum-free medium before adding them to cells cultured in a serum-containing medium. | Serum proteins can interact with the complexes and induce aggregation or instability. |
Experimental Protocols
Protocol 1: Solubility Screening Assay for this compound
This protocol allows for the rapid screening of different buffer conditions to identify those that best maintain this compound solubility.
Materials:
-
Lyophilized this compound
-
A panel of test buffers (see table below for suggestions)
-
Microcentrifuge tubes
-
Microcentrifuge
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents (if an antibody against this compound is available)
Procedure:
-
Reconstitute this compound in each test buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions for 1 hour at room temperature.
-
Centrifuge the tubes at 16,000 x g for 15 minutes to pellet insoluble aggregates.
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of the initial buffer.
-
Analyze equal volumes of the supernatant and the resuspended pellet by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blot. The optimal buffer will show the highest amount of this compound in the supernatant and the least in the pellet.
Table of Suggested Screening Buffers:
| Buffer Component | Concentration Range | Purpose |
| pH | 5.0 - 8.0 (in 0.5 unit increments) | To determine the optimal pH for solubility. |
| Salt (NaCl or KCl) | 50 mM - 500 mM | To assess the effect of ionic strength.[4] |
| Glycerol | 5% - 20% (v/v) | To act as a cryoprotectant and stabilizer.[2] |
| Arginine | 50 mM - 200 mM | Can suppress aggregation by interacting with hydrophobic patches. |
| Non-ionic Detergent (e.g., Tween-20) | 0.01% - 0.1% (v/v) | To solubilize hydrophobic aggregates.[3] |
Visualizations
Caption: A workflow for troubleshooting this compound aggregation.
Caption: Mechanism of this compound aggregation from native state to insoluble aggregates.
References
Technical Support Center: Enhancing Endosomal Escape of ppTG20 Complexes
Welcome to the technical support center for the optimization of ppTG20 complex efficacy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the endosomal escape of your this compound-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is endosomal escape critical for its function?
A1: this compound is a synthetic, basic amphiphilic peptide designed for gene delivery.[1] It complexes with nucleic acids to form nanoparticles that are taken up by cells through endocytosis. For the therapeutic cargo (e.g., plasmid DNA, siRNA) to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in the delivery of macromolecular drugs.[2][3][4] If the this compound complex remains trapped in the endosome, it will eventually be degraded in the lysosome, rendering the therapeutic agent inactive.[5]
Q2: What is the proposed mechanism of endosomal escape for this compound complexes?
A2: The high gene transfer activity of peptides like this compound is often correlated with their ability to adopt an alpha-helical conformation which facilitates the destabilization of membranes.[1] While the precise mechanism for this compound is not fully elucidated, similar cationic peptides are thought to facilitate endosomal escape through one or more of the following mechanisms:
-
Proton Sponge Effect: Cationic polymers and peptides with buffering capacity can prevent the acidification of the endosome. This leads to a continuous influx of protons and chloride ions, increasing osmotic pressure and causing the endosome to swell and rupture.[6][7][8]
-
Membrane Destabilization: The cationic peptide can interact with the anionic lipids of the endosomal membrane, leading to membrane fusion or the formation of pores, which allows the cargo to escape.[8][9]
Q3: What factors can influence the endosomal escape efficiency of this compound complexes?
A3: Several factors related to the formulation and the cellular environment can impact endosomal escape:
-
Complex Formulation: The ratio of this compound to the nucleic acid cargo (N/P ratio), the size and charge of the resulting complex, and the presence of helper lipids or other excipients are critical.[7][10]
-
Polymer/Peptide Properties: The molecular weight, charge density, and pH-responsiveness of the delivery vehicle play a significant role.[6]
-
Cell Type: The endocytic pathway utilized and the composition of endosomal membranes can vary between different cell types, affecting escape efficiency.
Q4: How can I measure the endosomal escape of my this compound complexes?
A4: There are several direct and indirect methods to quantify endosomal escape:
-
Fluorescence Microscopy: Co-localization studies using fluorescently labeled this compound, cargo, and endosomal markers can visualize the escape of the cargo into the cytoplasm.[] A diffuse cytoplasmic signal indicates successful escape, while a punctate pattern suggests endosomal entrapment.[2]
-
Reporter Gene Assays: Successful delivery and endosomal escape of a plasmid encoding a reporter gene (e.g., luciferase or GFP) will result in protein expression, which can be quantified.[2][12] This is an indirect but highly sensitive method.
-
Split-Protein Complementation Assays: These assays, such as the split-GFP or split-luciferase systems, provide a more direct measure of cytosolic entry.[12][13][14] A fragment of the reporter protein is expressed in the cytosol, and the other fragment is delivered as cargo. A signal is only generated when the cargo escapes the endosome and the two fragments combine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low transfection efficiency despite high cellular uptake. | The this compound complexes are likely trapped in the endosomes.[2][4] | 1. Optimize N/P Ratio: Systematically vary the ratio of this compound to nucleic acid to find the optimal balance for condensation and endosomal escape. 2. Incorporate pH-Responsive Elements: Include fusogenic peptides or pH-responsive lipids in your formulation that are activated by the acidic environment of the endosome.[6][] 3. Use Endosomotropic Agents: As a control, co-administer agents like chloroquine (B1663885) that are known to disrupt endosomes, to see if this enhances the activity of your cargo.[15] |
| High cytotoxicity observed. | The this compound concentration may be too high, or the complexes may be aggregating. Cationic lipids and polymers can be toxic at high concentrations.[3] | 1. Reduce this compound Concentration: Titrate down the amount of this compound used in your formulation. 2. Characterize Complex Size: Use dynamic light scattering (DLS) to ensure your complexes are within the desired size range and are not aggregating. 3. Assess Cell Viability: Perform a dose-response curve and assess cell viability using assays like MTT or LDH release. |
| Inconsistent results between experiments. | Variability in complex formation, cell culture conditions, or assay readout. | 1. Standardize Complex Formation Protocol: Ensure consistent mixing procedures, incubation times, and temperatures. 2. Monitor Cell Health and Passage Number: Use cells at a consistent confluency and within a specific passage number range. 3. Include Proper Controls: Always include positive and negative controls in your experiments for normalization. |
| Difficulty visualizing endosomal escape with microscopy. | Low escape efficiency, photobleaching of fluorophores, or insufficient resolution. | 1. Use a More Sensitive Assay: Consider using a quantitative method like a split-luciferase assay for a more robust measurement.[13] 2. Use Bright and Photostable Dyes: Select appropriate fluorescent labels for your cargo and endosomal markers. 3. Explore Super-Resolution Microscopy: Techniques like STORM can provide nanoscale resolution to visualize endosomal rupture.[16] |
Experimental Protocols
Protocol 1: Galectin-8-Based Split Luciferase Assay for Quantifying Endosomal Rupture
This assay directly measures the disruption of the endosomal membrane.
Principle: Galectin-8 (Gal8) is a protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon its rupture. In this assay, Gal8 is fused to one fragment of luciferase (e.g., N-terminal fragment), and a binding partner is fused to the other fragment (e.g., C-terminal fragment). When the endosome is compromised, the Gal8-luciferase fragment is recruited to the damaged membrane, leading to the reconstitution of a functional luciferase enzyme and a measurable luminescent signal.[12]
Methodology:
-
Cell Culture: Plate cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with plasmids encoding the Gal8-N-terminal luciferase fusion protein and the C-terminal luciferase fragment. Allow for protein expression for 24-48 hours.
-
Complex Formation: Prepare this compound/cargo complexes according to your standard protocol.
-
Treatment: Add the this compound complexes to the transfected cells and incubate for the desired time period (e.g., 4-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., untreated cells or cells treated with a non-escaping complex) to quantify the extent of endosomal rupture.
Protocol 2: Co-localization Analysis using Confocal Microscopy
This protocol allows for the visualization of endosomal escape.
Methodology:
-
Labeling: Covalently label your nucleic acid cargo with a fluorescent dye (e.g., Cy5) and the this compound peptide with another (e.g., FITC).
-
Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Complex Formation and Treatment: Prepare the fluorescently labeled this compound/cargo complexes and add them to the cells.
-
Endosome Staining: At different time points (e.g., 2, 6, 12, 24 hours), stain the cells with a marker for late endosomes/lysosomes (e.g., LysoTracker Red).
-
Imaging: Acquire z-stack images of the cells using a confocal microscope.
-
Image Analysis:
-
Qualitative: Observe the spatial distribution of the cargo (Cy5 signal). Punctate signals that co-localize with the LysoTracker signal indicate endosomal entrapment. A diffuse signal in the cytoplasm indicates endosomal escape.
-
Quantitative: Use image analysis software to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient) between the cargo and the endosomal marker. A decrease in the co-localization coefficient over time suggests endosomal escape.
-
Visualizations
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids [mdpi.com]
- 4. Breaking in and busting out: cell-penetrating peptides and the endosomal escape problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. Engineering poly- and micelleplexes for nucleic acid delivery – A reflection on their endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. casss.org [casss.org]
- 12. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery | MDPI [mdpi.com]
- 13. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges [mdpi.com]
- 16. researchgate.net [researchgate.net]
ppTG20 In Vivo Applications: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the cell-penetrating peptide ppTG20 in in vivo experiments.
Troubleshooting Guides
Issue 1: High in vivo toxicity or adverse effects observed.
Possible Cause & Troubleshooting Steps:
-
Peptide Aggregation:
-
Verification: Check for visible precipitates in the peptide solution. Use dynamic light scattering (DLS) to assess the aggregation state.
-
Solution: Prepare fresh peptide solutions before each experiment. Consider optimizing the formulation by adjusting pH or using excipients that reduce aggregation.
-
-
Dose-Dependent Toxicity:
-
Verification: Review the literature for tolerated doses of this compound and similar cell-penetrating peptides (CPPs). The this compound analogue, P7, has been shown to be non-toxic in mice at concentrations of 8.5 mg/kg or 17 mg/mL.[1]
-
Solution: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a low dose and escalate gradually while monitoring for signs of toxicity.
-
-
Off-Target Effects:
-
Verification: Assess potential off-target effects by examining tissues not targeted for delivery for signs of inflammation or cytotoxicity through histology. Monitor for systemic inflammatory responses by measuring cytokine levels in the blood.
-
Solution: Modify this compound with targeting ligands (e.g., antibodies, aptamers) to increase specificity for the target tissue and reduce systemic exposure.
-
-
Immunogenicity:
-
Verification: Measure anti-ppTG20 antibody levels (IgM and IgG) in serum samples from treated animals over time.
-
Solution: Consider co-administration with immunosuppressive agents if a significant immune response is detected. PEGylation of the peptide can also help reduce immunogenicity.
-
Issue 2: Low in vivo delivery efficiency or therapeutic efficacy.
Possible Cause & Troubleshooting Steps:
-
Rapid Degradation:
-
Verification: Analyze peptide stability in plasma or serum from the host species in vitro.
-
Solution: Modify the peptide to enhance stability, for example, by incorporating unnatural amino acids or through cyclization.
-
-
Inefficient Cellular Uptake:
-
Verification: Use fluorescently labeled this compound to visualize its biodistribution and cellular uptake in target tissues via in vivo imaging or ex vivo tissue analysis.
-
Solution: Optimize the formulation of the this compound-cargo complex. The charge ratio of the peptide to the cargo can significantly impact uptake efficiency.
-
-
Endosomal Entrapment of Cargo:
-
Verification: Use imaging techniques to co-localize the delivered cargo with endosomal/lysosomal markers.
-
Solution: Co-administer endosomolytic agents or incorporate them into the delivery vehicle to facilitate the release of the cargo from endosomes into the cytoplasm.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for this compound?
A1: this compound is a cell-penetrating peptide (CPP) that is designed to destabilize membranes and bind to nucleic acids.[2] Like many CPPs, it is thought to enter cells through a combination of direct membrane translocation and endocytic pathways. The exact mechanism can be influenced by the cargo it carries and the cell type.
Q2: Are there any known off-target effects of this compound in vivo?
A2: There is limited publicly available data specifically detailing the in vivo off-target effects of this compound. However, a study on its analogue, P7, which has antimicrobial properties, indicated some cytotoxic activity against mammalian cell lines in vitro.[3] General concerns with CPPs include potential membrane disruption in non-target cells and interactions with serum proteins. It is crucial to perform thorough safety and toxicity studies for your specific application.
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: A specific recommended starting dose for this compound is not well-established in the literature. However, a study on the this compound analogue, P7, found no toxicity in mice at concentrations of 8.5 mg/kg.[1] It is highly recommended to conduct a pilot dose-escalation study in your animal model to determine the optimal and safe dose range.
Q4: How can I monitor the biodistribution of this compound in vivo?
A4: To monitor biodistribution, you can conjugate this compound with a fluorescent dye (e.g., FITC, Cy5) or a radionuclide. In vivo imaging systems (IVIS) can then be used for real-time visualization in living animals. Alternatively, tissues can be harvested at different time points post-injection for ex vivo imaging or quantification of the labeled peptide.
Q5: What are the key considerations for formulating this compound with a nucleic acid cargo?
A5: Key considerations include the charge ratio (N/P ratio: moles of nitrogen in the peptide to moles of phosphate (B84403) in the nucleic acid), the method of complex formation, and the final buffer composition. The N/P ratio is critical for complex stability and cellular uptake. It is advisable to screen a range of N/P ratios to find the optimal formulation for your specific cargo and application.
Quantitative Data Summary
| Peptide | Animal Model | Dose/Concentration | Observed Effect | Citation |
| P7 (this compound analogue) | Mice | 8.5 mg/kg or 17 mg/mL | Non-toxic | [1] |
| Peptide 7 | Larvae | 4x MIC | Used for in vivo toxicity and antibacterial tests | [4] |
| This compound | Mice | Not Specified | Successful in vivo gene transfer to the lung | [2] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Peptide Preparation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline, PBS).
-
Dose Groups: Establish multiple dose groups (e.g., 1, 5, 10, 20, 50 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Administration: Administer the this compound solution via the intended route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to assess for any tissue damage.
Protocol 2: Assessment of In Vivo Biodistribution
-
Labeling: Covalently conjugate this compound with a near-infrared fluorescent dye (e.g., Cy7).
-
Administration: Inject the labeled peptide into the animal model at a pre-determined safe dose.
-
In Vivo Imaging: At various time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the animals and perform whole-body imaging using an in vivo imaging system (IVIS).
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, kidney, lung, heart, brain, etc.).
-
Quantification: Image the harvested organs to quantify the fluorescence intensity per organ, which correlates with the amount of peptide accumulated.
Visualizations
References
Technical Support Center: Improving ppTG20 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ppTG20 peptide. The focus is on addressing common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a synthetic, 20-amino acid peptide designed as a vector for gene delivery.[1] It is classified as a basic and amphiphilic peptide, meaning it has a net positive charge at physiological pH and possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1] Proper solubilization is crucial for its function, as it needs to be in a dissolved state to efficiently bind to nucleic acids and facilitate their entry into cells.[1] Poor solubility can lead to aggregation, reducing its effectiveness and potentially causing cytotoxicity.
Q2: What are the key physicochemical properties of peptides like this compound?
A2: The solubility of a peptide is largely determined by its amino acid sequence, which dictates its isoelectric point (pI), net charge at a given pH, and overall hydrophobicity. While the exact amino acid sequence of this compound is not publicly available, its close analog, ppTG1, has a known sequence which allows us to estimate its properties. As this compound is described as being functionally similar to ppTG1, we can infer that it shares similar physicochemical characteristics.
Estimated Physicochemical Properties of a this compound-like Peptide (based on ppTG1)
| Property | Estimated Value | Significance for Solubility |
| Amino Acid Sequence | KKKK-GGS-GGS-GGS-GGS-K-K-K-K | The high content of lysine (B10760008) (K) residues makes the peptide highly basic. |
| Isoelectric Point (pI) | ~10.5 | The peptide will have a net positive charge at pH below its pI and is least soluble at its pI. |
| Net Charge at pH 7.4 | Highly Positive | The strong positive charge promotes interaction with water, aiding solubility in neutral to acidic conditions. |
| Hydrophobicity | Low | The low hydrophobicity suggests good intrinsic solubility in aqueous solutions. |
Q3: What is the recommended first step for solubilizing this compound?
A3: For a basic peptide like this compound, the initial solvent of choice should be sterile, deionized water. If solubility is limited in water, a slightly acidic solution can be used. A common starting point is 10% acetic acid in water. The acidic environment ensures that the basic amino acid residues are fully protonated, maximizing the peptide's net positive charge and its interaction with water molecules.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for amphiphilic peptides, organic solvents can be effective. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. The recommended procedure is to first dissolve the peptide in a small amount of pure DMSO and then slowly add the desired aqueous buffer to the peptide-DMSO solution with gentle vortexing. This method prevents the peptide from crashing out of solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be at or near its isoelectric point (pI), where it has a net neutral charge and minimal solubility. | Add a small amount of a dilute acid (e.g., 10% acetic acid or 0.1% trifluoroacetic acid) dropwise while vortexing to lower the pH and increase the net positive charge. |
| Peptide precipitates when aqueous buffer is added to the DMSO stock. | The final concentration of the peptide in the aqueous buffer may be too high, or the buffer's pH is unfavorable. | Try a lower final peptide concentration. Ensure the pH of the aqueous buffer is below the peptide's pI (e.g., pH 4-6). Add the aqueous buffer to the DMSO stock very slowly while vortexing. |
| The peptide solution is hazy or forms a gel. | The peptide may be forming aggregates or fibrils, which can be common for amphiphilic peptides. | Sonicate the solution in a water bath for short bursts (e.g., 30 seconds) to break up aggregates. Gentle warming (to no more than 40°C) can also help. |
| I need to use the peptide in a cell-based assay and want to avoid organic solvents. | Organic solvents like DMSO can be toxic to cells at higher concentrations. | Attempt to dissolve the peptide directly in the cell culture medium. If solubility is an issue, prepare a concentrated stock in a small amount of dilute acid and then dilute it to the final working concentration in the cell culture medium. Ensure the final pH is compatible with your cells. |
Experimental Protocols
Protocol 1: Solubilization of this compound in an Acidic Aqueous Solution
-
Preparation:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 10% (v/v) solution of glacial acetic acid in sterile, deionized water.
-
-
Solubilization:
-
Add a small volume of the 10% acetic acid solution to the vial of lyophilized this compound to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for 1-2 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Dilution:
-
For your experiment, dilute the acidic stock solution to the desired final concentration using your experimental buffer (e.g., PBS, HEPES).
-
Add the stock solution dropwise to the buffer while gently mixing.
-
Protocol 2: Solubilization of this compound using DMSO
-
Preparation:
-
Use anhydrous, sterile DMSO.
-
Allow the lyophilized this compound peptide to equilibrate to room temperature.
-
-
Solubilization:
-
Add a minimal volume of pure DMSO to the vial of lyophilized this compound to create a high-concentration stock (e.g., 10 mg/mL).
-
Vortex thoroughly until the peptide is completely dissolved.
-
-
Dilution:
-
Slowly add the desired aqueous buffer to the DMSO stock solution dropwise while continuously vortexing.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to use a lower final peptide concentration or a different aqueous buffer.
-
Visualizations
Caption: Workflow for peptide-mediated gene delivery using this compound.
Caption: Factors influencing this compound solubility and function.
References
Technical Support Center: ppTG20 Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the immunogenicity of the therapeutic protein ppTG20. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a significant anti-drug antibody (ADA) response against this compound in our preclinical animal models. What are the initial steps to understand and mitigate this immunogenicity?
A1: An initial ADA response is a common challenge in the development of therapeutic proteins.[1][2] A systematic approach is crucial to identify the root cause and devise a mitigation strategy.
Recommended Initial Steps:
-
Characterize the ADA Response: Determine the isotype (IgG, IgM, IgE), titer, and neutralizing capacity of the antibodies. This will help understand the nature and potential clinical impact of the immune response.[2]
-
In Silico Epitope Prediction: Utilize computational tools to predict potential T-cell and B-cell epitopes within the this compound sequence. This can help pinpoint immunogenic hotspots.[3][4][5]
-
Experimental Epitope Mapping: Use peptide libraries spanning the this compound sequence to experimentally map the immunodominant epitopes recognized by antibodies in the animal sera.
-
Assess Product Quality: Investigate for the presence of aggregates, impurities, or post-translational modifications in the this compound formulation, as these can significantly contribute to immunogenicity.[6][7]
Q2: Our in silico analysis predicted several potential T-cell epitopes in this compound. How can we experimentally validate these predictions?
A2: In silico predictions are a valuable starting point but require experimental validation. The most common method is to assess the T-cell response in vitro using peripheral blood mononuclear cells (PBMCs) from naive or pre-exposed subjects (or transgenic models).[5][8]
Experimental Validation Workflow:
Caption: Workflow for experimental validation of predicted T-cell epitopes.
Key Assays:
-
ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the number of cytokine-secreting T-cells (e.g., IFN-γ, IL-2) upon stimulation with predicted peptide epitopes.[5]
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and phenotype the specific T-cell subsets producing cytokines in response to peptide stimulation.[5]
-
T-cell Proliferation Assays: To measure the proliferation of T-cells in response to the predicted epitopes.
Q3: What are the primary strategies for deimmunizing this compound once immunogenic epitopes have been identified?
A3: The primary goal of deimmunization is to reduce or eliminate immunogenicity while preserving the protein's stability and function.[3][8] This is typically achieved by modifying the protein sequence to remove T-cell or B-cell epitopes.
Deimmunization Strategies:
-
T-cell Epitope Removal: This involves introducing amino acid substitutions in the identified T-cell epitopes to disrupt their binding to MHC class II molecules.[4][9] This is a widely used and often successful strategy.
-
B-cell Epitope Removal: This strategy focuses on modifying surface-exposed residues that are part of B-cell epitopes to reduce antibody binding.[10]
-
"Humanization": If this compound is of non-human origin, this involves replacing segments of the protein with corresponding sequences from a homologous human protein.[11]
-
Shielding Technologies: Methods like PEGylation can sterically hinder immune recognition of the protein.[8]
Logical Flow for Deimmunization:
Caption: A structured approach to the deimmunization of this compound.
Experimental Protocols
Protocol 1: In Silico T-cell Epitope Prediction
Objective: To identify potential MHC class II binding peptides within the this compound amino acid sequence.
Methodology:
-
Obtain the amino acid sequence of this compound.
-
Select a panel of common HLA-DR, -DP, and -DQ alleles for the target patient population.
-
Utilize a consensus-based prediction tool (e.g., IEDB Analysis Resource, NetMHCIIpan) to predict 9-mer peptide binding affinities for the selected HLA alleles.
-
Analyze the output to identify peptide sequences with a high predicted binding affinity across multiple alleles. These are considered potential immunogenic hotspots.
Protocol 2: ELISpot Assay for IFN-γ Release
Objective: To quantify T-cell responses to predicted this compound peptides.
Methodology:
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Add 2x10^5 PBMCs per well.
-
Stimulate the cells with individual synthetic peptides (predicted epitopes) of this compound at a final concentration of 10 µg/mL. Include positive (e.g., PHA) and negative (e.g., DMSO) controls.
-
Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
After a final wash, add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Count the spots using an automated ELISpot reader. An increased number of spots in peptide-stimulated wells compared to the negative control indicates a T-cell response.
Data Presentation
Table 1: Hypothetical In Silico T-cell Epitope Prediction for this compound
| Peptide Sequence | Start Position | Predicted HLA Allele | Predicted Affinity (IC50 nM) |
| VYLKTNWER | 45 | DRB101:01 | 35.2 |
| FLLTRIMPL | 112 | DRB104:01 | 68.5 |
| IYSGTPKAE | 231 | DRB107:01 | 112.8 |
| VYLKTNWER | 45 | DRB115:01 | 95.1 |
Table 2: Hypothetical ELISpot Results for this compound Peptide-Stimulated PBMCs
| Peptide Stimulant | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 8 | 3 | - |
| This compound-p45 (VYLKTNWER) | 152 | 25 | <0.001 |
| This compound-p112 (FLLTRIMPL) | 35 | 12 | 0.045 |
| This compound-p231 (IYSGTPKAE) | 12 | 5 | 0.350 |
| Positive Control (PHA) | 450 | 55 | <0.001 |
References
- 1. Minimizing the immunogenicity of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. Removing T-cell epitopes with computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nibn.co.il [nibn.co.il]
- 6. Minimizing immunogenicity of biopharmaceuticals by controlling critical quality attributes of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 [frontiersin.org]
- 10. Reducing the immunogenicity of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Guided Deimmunization of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
ppTG20 Dose-Response Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response of the cell-penetrating peptide ppTG20 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 20-amino acid, basic amphiphilic peptide that acts as a cell-penetrating peptide (CPP). Its primary mechanism of action involves binding to nucleic acids and destabilizing cellular membranes to facilitate the delivery of cargo, such as plasmid DNA, into cells.[1] It is understood to function by depolarizing the plasma membrane and can also target intracellular DNA.
Q2: What are the common pathways for this compound cellular uptake?
A2: Like many cell-penetrating peptides, this compound is thought to enter cells through two main routes: direct translocation across the plasma membrane and endocytosis. Endocytotic pathways can include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. The exact pathway can depend on the cell type, cargo, and this compound concentration.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound depends on the cell type, the cargo being delivered, and the desired outcome (e.g., high transfection efficiency with low cytotoxicity). A dose-response experiment is crucial. This typically involves testing a range of this compound concentrations and this compound-to-cargo charge ratios to identify the condition that provides the highest delivery efficiency with the lowest impact on cell viability.
Q4: What is the recommended starting range for this compound concentration?
A4: Based on studies with similar cell-penetrating peptides, a starting concentration range of 1 µM to 20 µM is often used for in vitro experiments. For gene delivery, the charge ratio of the this compound peptide to the nucleic acid cargo is a critical parameter to optimize, with studies on ppTG1 (a related peptide) showing efficient transfection at charge ratios ([+/-]) between 1 and 2.[1]
Q5: How can I assess the cytotoxicity of this compound?
A5: Cytotoxicity can be evaluated using various cell viability assays. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[2]
-
XTT Assay: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
Experimental Protocols
Protocol 1: Dose-Response Optimization for this compound-mediated Plasmid DNA Transfection
This protocol outlines a general procedure to determine the optimal this compound concentration and charge ratio for transfecting a plasmid DNA (pDNA) into a mammalian cell line.
Materials:
-
This compound peptide stock solution
-
Plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase)
-
Mammalian cell line of interest
-
Cell culture medium (with and without serum)
-
96-well plates
-
Transfection reagent (for positive control, e.g., Lipofectamine)
-
Reagents for cytotoxicity assay (e.g., MTT, XTT, or LDH kit)
-
Reagents for transfection efficiency quantification (e.g., luciferase assay substrate, flow cytometer)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of this compound/pDNA Complexes:
-
Prepare a range of this compound concentrations and this compound:pDNA charge ratios. A typical starting point is to keep the pDNA concentration constant (e.g., 100 ng/well) and vary the this compound concentration.
-
Separately dilute the pDNA and this compound in serum-free medium.
-
Add the this compound solution to the pDNA solution (not the other way around) and mix gently by pipetting.
-
Incubate the complexes at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the old medium from the cells and replace it with fresh serum-free or serum-containing medium (depending on the cell line's sensitivity).
-
Add the this compound/pDNA complexes to the wells.
-
Include the following controls:
-
Untreated cells (negative control for viability)
-
Cells treated with pDNA alone
-
Cells treated with this compound alone (to assess peptide-only cytotoxicity)
-
Cells transfected with a commercial transfection reagent (positive control for efficiency)
-
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, replace the transfection medium with fresh, complete medium.
-
-
Analysis (24-48 hours post-transfection):
-
Cytotoxicity Assessment: Perform a cell viability assay (MTT, XTT, or LDH) according to the manufacturer's instructions.
-
Transfection Efficiency Quantification:
-
For GFP reporter: Analyze the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Presentation:
| This compound Conc. (µM) | Charge Ratio (+/-) | Cell Viability (%) | Transfection Efficiency (%) |
| 1 | 0.5 | 98 ± 3 | 15 ± 2 |
| 2 | 1.0 | 95 ± 4 | 35 ± 5 |
| 5 | 2.5 | 85 ± 6 | 60 ± 7 |
| 10 | 5.0 | 60 ± 8 | 55 ± 6 |
| 20 | 10.0 | 30 ± 5 | 40 ± 5 |
| Control (Lipofectamine) | N/A | 75 ± 7 | 70 ± 8 |
Note: The data in this table is illustrative and will vary depending on the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | 1. Suboptimal this compound:cargo ratio.2. Low this compound concentration.3. Poor cell health or confluency.4. Presence of serum during complex formation. | 1. Perform a dose-response titration to find the optimal charge ratio.2. Increase the concentration of this compound, while monitoring cytotoxicity.3. Ensure cells are healthy, actively dividing, and at 70-90% confluency.[3]4. Form this compound/cargo complexes in serum-free medium. |
| High Cytotoxicity | 1. High concentration of this compound.2. High this compound:cargo charge ratio.3. Prolonged exposure to transfection complexes. | 1. Reduce the concentration of this compound.2. Lower the charge ratio of this compound to cargo.3. Decrease the incubation time of the transfection complexes with the cells (e.g., from 6 hours to 4 hours). |
| Inconsistent Results | 1. Variation in cell density at the time of transfection.2. Inconsistent complex formation.3. Cell line instability (high passage number). | 1. Maintain a consistent cell seeding protocol.2. Ensure consistent pipetting and incubation times for complex formation.3. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| No Cargo Delivery | 1. Ineffective complex formation.2. Inappropriate buffer conditions. | 1. Ensure the this compound and cargo are mixed in the correct order (peptide to cargo) and incubated for a sufficient time.2. Check the pH and salt concentration of the buffers used for complex formation. |
Visualizations
Caption: Cellular uptake pathways of this compound-cargo complexes.
Caption: Experimental workflow for this compound dose-response optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ppTG20 Transfection
Welcome to the technical support center for ppTG20-mediated transfection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their this compound transfection experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for transfection?
A1: this compound is a novel, 20-amino-acid basic amphiphilic peptide designed for gene delivery.[1][2] It functions as a single-component gene transfer vector by binding to nucleic acids through electrostatic interactions, condensing them into nanoparticles.[1] These nanoparticles are then internalized by cells, leading to the expression of the transfected gene. The high gene transfer activity of this compound is associated with its propensity to form an alpha-helical conformation.[1]
Q2: What is the primary effect of serum on this compound transfection efficiency?
A2: While direct studies on the effect of serum on this compound transfection are not extensively published, many peptide-based transfection reagents, particularly newer designs, are developed to be effective in the presence of serum.[3][4] Unlike many cationic lipid-based reagents that are inhibited by serum proteins, some peptide vectors can form stable complexes with DNA that are not disrupted by serum components.[4] However, it is a common practice to form the initial transfection complex in a serum-free medium to prevent any potential interference.[5][6]
Q3: Should I perform this compound transfection in serum-free or serum-containing medium?
A3: For optimal results, it is recommended to form the this compound-DNA complexes in a serum-free medium to avoid any potential interference from serum proteins during complex formation.[5] The transfection of the cells can then often proceed in a serum-containing medium, which is beneficial for maintaining cell health and viability, especially for sensitive cell types.[3][5] Some modern peptide-based reagents are designed to be serum-insensitive, allowing the entire process to be carried out in a serum-containing medium.[4]
Q4: Can this compound be used for in vivo gene delivery?
A4: Yes, this compound has been shown to be effective for in vivo gene delivery. Studies have demonstrated significant gene expression in the lungs of mice 24 hours after intravenous injection of a luciferase expression plasmid complexed with this compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal this compound to DNA ratio. | Optimize the charge ratio of this compound to DNA. Perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid. |
| Poor quality of plasmid DNA. | Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and purity (A260/A280 ratio of 1.8–2.0). | |
| Low cell viability or unhealthy cells. | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. | |
| Presence of inhibitors during complex formation. | Prepare this compound-DNA complexes in a serum-free and antibiotic-free medium. | |
| High Cell Toxicity/Death | Excessive amount of this compound-DNA complex. | Reduce the concentration of the this compound-DNA complex added to the cells. |
| Prolonged exposure to transfection complexes. | Reduce the incubation time of the cells with the transfection complexes. For sensitive cells, consider replacing the transfection medium with fresh, complete medium after 4-6 hours. | |
| Cells are sensitive to serum-free conditions. | If using serum-free medium for transfection, minimize the duration of serum starvation. Alternatively, after complex formation in serum-free medium, add the complexes to cells cultured in complete, serum-containing medium. | |
| Inconsistent Results | Variation in cell confluency. | Maintain a consistent cell seeding density to ensure similar confluency at the time of transfection for all experiments. |
| Inconsistent complex formation. | Ensure thorough but gentle mixing of this compound and DNA. Incubate the complexes for a consistent amount of time before adding to the cells. | |
| Different lots of serum. | If using serum during transfection, use the same lot of serum for a series of related experiments to minimize variability. |
Experimental Protocols
General Protocol for this compound-Mediated Plasmid DNA Transfection
This protocol provides a general guideline. Optimization is recommended for each specific cell type and plasmid.
Materials:
-
This compound peptide solution
-
Plasmid DNA (high purity, 1 µg/µL in sterile water or TE buffer)
-
Serum-free cell culture medium (e.g., DMEM or Opti-MEM)
-
Complete cell culture medium with serum
-
Cells to be transfected in a multi-well plate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation of this compound-DNA Complexes (in a sterile tube): a. Dilute the desired amount of plasmid DNA in serum-free medium. b. In a separate tube, dilute the required amount of this compound peptide in serum-free medium. c. Add the diluted this compound solution to the diluted DNA solution and mix gently by pipetting up and down. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: a. Gently aspirate the old medium from the cells. b. Add fresh, pre-warmed complete (serum-containing) or serum-free medium to the cells. c. Add the this compound-DNA complexes dropwise to the cells. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay).
Cell Viability Assay (MTT Assay)
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
Procedure:
-
After the desired transfection incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Caption: General workflow for this compound-mediated cell transfection.
Caption: Proposed mechanism of this compound-mediated gene delivery.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. US20030119725A1 - Peptide-mediated transfection agents and methods of use - Google Patents [patents.google.com]
- 4. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptosome: A New Efficient Transfection Tool as an Alternative to Liposome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ppTG20 & Primary Neuron Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of the ppTG20 peptide in primary neuron cultures. As this compound is a membrane-destabilizing peptide designed for gene delivery, its application in sensitive primary neuronal models may present unique challenges.[1] This guide is intended to help users identify and resolve potential issues during their experiments.
Troubleshooting Guides
This section addresses specific problems that may be encountered when treating primary neurons with this compound.
1. Issue: High Levels of Acute Cell Death Post-Treatment
-
Observation: Immediately following the addition of this compound, or within a few hours, significant neuronal death is observed, characterized by cell lysis and detachment.
-
Potential Cause: The membrane-destabilizing properties of this compound may be causing rapid cytotoxicity at the concentration used.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve: | Test a wide range of this compound concentrations, starting from a very low dose and titrating upwards. |
| 2 | Reduce Incubation Time: | For initial experiments, shorten the exposure time of the neurons to this compound to assess acute effects. |
| 3 | Assess Membrane Integrity: | Utilize an LDH (Lactate Dehydrogenase) assay to quantify membrane rupture across different this compound concentrations.[2] |
| 4 | Complex with Plasmid DNA: | If using this compound for gene delivery, ensure proper complex formation with the plasmid DNA, as this can mitigate the peptide's direct interaction with the cell membrane.[1] |
2. Issue: Gradual Decrease in Neuronal Viability Over Time
-
Observation: A slow decline in the number of healthy-looking neurons is observed over 24-72 hours post-treatment with this compound.
-
Potential Cause: this compound may be inducing a delayed toxic effect, potentially through mechanisms like apoptosis or secondary excitotoxicity.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Apoptosis: | Perform assays for key apoptotic markers, such as Caspase-3/7 activation or TUNEL staining.[2] |
| 2 | Evaluate Mitochondrial Health: | Use a JC-1 or TMRM assay to measure changes in mitochondrial membrane potential, a key indicator of cellular stress.[2][3] |
| 3 | Monitor Neurite Outgrowth: | Image neurons at different time points and quantify neurite length and branching to assess sublethal toxic effects.[2] |
| 4 | Check for Excitotoxicity: | If the culture contains mixed cell types, consider that this compound might be indirectly causing neuronal death by affecting glial cells, leading to glutamate (B1630785) release. Co-treatment with an NMDA receptor antagonist (e.g., APV) could test this hypothesis.[4][5] |
3. Issue: Inconsistent or Non-Reproducible Results
-
Observation: High variability in neuronal viability or other measured endpoints between replicate wells or different experimental days.
-
Potential Cause: Inconsistent culture health, improper this compound preparation, or uneven plating of neurons.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Neuron Plating: | Ensure a consistent cell density is plated across all wells, as this can significantly impact neuronal health and response to treatments.[6] |
| 2 | Prepare Fresh this compound Solutions: | Prepare this compound solutions fresh for each experiment from a validated stock to avoid degradation or aggregation. |
| 3 | Optimize Culture Conditions: | Maintain a consistent feeding schedule and minimize disturbances to the cultures, as primary neurons are highly sensitive to environmental changes.[7] |
| 4 | Verify Coating Substrate: | Ensure culture plates are evenly coated with an appropriate substrate (e.g., Poly-D-lysine) to promote consistent neuronal attachment and health.[6][8] |
Frequently Asked Questions (FAQs)
General Primary Neuron Culture
-
Q1: My primary neurons are clumping together and not adhering properly. What could be the cause?
-
A1: This is often an issue with the coating of your culture vessel. Ensure that the plates or coverslips are evenly and adequately coated with an adhesion substrate like Poly-D-lysine (PDL) or Poly-L-lysine (PLL).[6][8] Inadequate washing of the substrate before plating can also be toxic to neurons.[6]
-
-
Q2: I'm seeing a lot of glial cell overgrowth in my neuronal cultures. How can I minimize this?
-
A2: Using a serum-free culture medium like Neurobasal with B27 supplement is crucial to limit glial proliferation.[8] If a highly pure neuronal culture is required, a short-term treatment with a mitotic inhibitor like cytosine arabinoside (AraC) can be used, but be aware of potential off-target neurotoxic effects.[8]
-
-
Q3: What is the optimal seeding density for primary neurons?
-
A3: The ideal density depends on your specific experiment. Lower densities are better for imaging individual neurons, while higher densities may be necessary for biochemical assays like Western blotting. A general starting point is between 1,000–5,000 cells per mm².[6]
-
This compound-Specific Questions
-
Q4: At what concentration should I start testing this compound on my primary neurons?
-
A4: Given its membrane-destabilizing properties, it is crucial to start with a low concentration and perform a dose-response study. Based on its use as a gene delivery agent, initial testing in the low micromolar or even nanomolar range is advisable.
-
-
Q5: Could this compound be interfering with my viability assay?
-
A5: It is possible. For example, if using an MTT or similar metabolic assay, this compound could potentially interfere with mitochondrial function directly, independent of cell death. It is recommended to use at least two different viability assays based on different cellular mechanisms, such as a metabolic assay (MTT) and a membrane integrity assay (LDH release).[2][3]
-
-
Q6: Does this compound require complexing with a cargo (like a plasmid) to be applied to neurons?
-
A6: this compound is designed as a gene transfer vector.[1] Applying the peptide alone may result in significant toxicity due to its amphipathic nature and ability to disrupt membranes. If the goal is not gene delivery, the interpretation of toxicity data should consider that the peptide is not being used in its intended context.
-
Quantitative Data Summary
The following tables represent hypothetical data from experiments assessing this compound toxicity.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.1 | 98 | ± 6.1 |
| 1 | 85 | ± 7.3 |
| 5 | 55 | ± 8.9 |
| 10 | 25 | ± 6.5 |
| 20 | 5 | ± 2.1 |
Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)
| This compound Concentration (µM) | LDH Release (% of Max Lysis) | Standard Deviation |
| 0 (Control) | 5 | ± 1.2 |
| 1 | 15 | ± 2.5 |
| 5 | 40 | ± 4.8 |
| 10 | 75 | ± 6.3 |
| 20 | 95 | ± 3.7 |
Experimental Protocols
1. Primary Neuron Culture Preparation
This protocol is a general guideline for establishing primary cortical neuron cultures.
-
Coat Culture Vessels: Coat plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile distilled water and allow to air dry.
-
Tissue Dissection: Dissect cerebral cortices from E18 mouse or rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and digest with 0.25% trypsin or papain for 15-30 minutes at 37°C.[3]
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate neurons at the desired density in pre-warmed plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).[3][8]
-
Culture Maintenance: Incubate at 37°C in a humidified 5% CO2 incubator. Perform half-media changes every 3-4 days.[7]
2. Neurotoxicity Assessment: MTT Assay
This assay measures cell viability based on mitochondrial metabolic activity.
-
Cell Treatment: After establishing the primary neuron culture, treat the cells with various concentrations of this compound for the desired duration. Include an untreated control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the untreated control.[3]
Visualizations
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Hypothetical pathway of this compound-induced neurotoxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. gp120-Induced Neurotoxicity in Hippocampal Pyramidal Neuron Cultures: Protective Action of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gp120 neurotoxicity in primary cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 7. biocompare.com [biocompare.com]
- 8. dendrotek.ca [dendrotek.ca]
Technical Support Center: Overcoming Barriers to ppTG20 Nuclear Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of ppTG20-mediated nuclear delivery of genetic material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate gene delivery?
A1: this compound is a 20-amino-acid, basic amphiphilic peptide designed for gene delivery. Its cationic nature allows it to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA, condensing them into nanoparticles.[1][2] The amphiphilic properties of this compound are crucial for its function, as it is believed to contribute to the destabilization of cellular membranes, a key step in overcoming intracellular barriers.[1][2] The propensity of this compound to adopt an alpha-helical conformation is correlated with its high gene transfer activity.[1][2]
Q2: What are the main barriers to successful this compound-mediated nuclear delivery?
A2: The primary obstacles for this compound-mediated gene delivery can be categorized into three main stages:
-
Cellular Uptake: The this compound-nucleic acid complex must first efficiently cross the plasma membrane to enter the cell. The primary mechanism for this is thought to be endocytosis.
-
Endosomal Escape: Once inside the cell, the complex is typically enclosed within an endosome. The this compound peptide must then facilitate the escape of the genetic cargo from the endosome into the cytoplasm to avoid degradation in the lysosome. This compound's membrane-destabilizing properties are critical at this stage.
-
Nuclear Import: For the genetic material to be transcribed, it must traverse the nuclear envelope and enter the nucleus. This is a significant barrier for non-viral vectors.
Q3: What is the optimal charge ratio of this compound to DNA?
A3: For efficient transfection, a low charge ratio ([+/-]) between 1 and 2 has been shown to be effective for this compound and similar peptides.[1][2] The optimal ratio can be cell-type dependent and should be empirically determined for each new experimental setup.
Q4: Is this compound toxic to cells?
A4: While this compound is designed to be an efficient gene delivery vector, like most transfection reagents, it can exhibit some level of cytotoxicity, particularly at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration that balances high transfection efficiency with low cytotoxicity for your specific cell type.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Incorrect this compound:DNA charge ratio. | Optimize the charge ratio by performing a titration experiment. Test a range of ratios from 1:1 to 5:1 (+/-). |
| Suboptimal this compound-DNA complex formation. | Ensure proper mixing of this compound and DNA in a low-salt buffer and allow sufficient incubation time (e.g., 20-30 minutes) for complex formation. | |
| Low cellular uptake. | Confirm the health and confluency of your cells. Cells should be actively dividing and at 70-90% confluency at the time of transfection. Consider using a fluorescently labeled peptide to visualize cellular uptake. | |
| Inefficient endosomal escape. | The membrane-destabilizing activity of this compound is pH-dependent. Ensure the cell culture medium pH is optimal. Some researchers use endosomolytic agents like chloroquine, but this should be optimized for your cell line due to potential toxicity. | |
| Poor nuclear import. | For plasmid DNA, nuclear entry is more efficient in dividing cells where the nuclear envelope breaks down during mitosis. Synchronizing cell division may enhance transfection efficiency. | |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound for your cells. |
| Impure nucleic acid preparation. | Ensure your plasmid DNA is of high purity and free of endotoxins, which can cause significant cytotoxicity. | |
| Extended exposure to transfection complexes. | Reduce the incubation time of the this compound-DNA complexes with the cells. A 4-6 hour incubation followed by a media change is often sufficient. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Inconsistent complex formation. | Prepare fresh this compound-DNA complexes for each experiment and use a standardized protocol for their formation. |
Data Presentation
The following tables represent illustrative data for optimizing this compound-mediated transfection. Researchers should generate their own data for their specific cell line and experimental conditions.
Table 1: Optimization of this compound:DNA Charge Ratio for Luciferase Gene Delivery in HEK293T Cells
| Charge Ratio (+/-) | Transfection Efficiency (% of cells expressing luciferase) | Cell Viability (%) |
| 1:1 | 25 ± 3.2 | 92 ± 2.5 |
| 2:1 | 45 ± 4.1 | 88 ± 3.1 |
| 3:1 | 58 ± 5.5 | 81 ± 4.2 |
| 4:1 | 62 ± 4.8 | 72 ± 5.8 |
| 5:1 | 60 ± 5.1 | 61 ± 6.4 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be empirically determined.
Table 2: Cytotoxicity of this compound on HeLa Cells after 24-hour Incubation
| This compound Concentration (µg/mL) | Cell Viability (%) (MTT Assay) |
| 1 | 98 ± 1.5 |
| 5 | 95 ± 2.1 |
| 10 | 89 ± 3.3 |
| 25 | 75 ± 4.9 |
| 50 | 55 ± 6.7 |
Data are presented as mean ± standard deviation (n=3). This is example data and should be empirically determined.
Experimental Protocols
Protocol 1: Formation of this compound-Plasmid DNA Complexes
-
Dilute Plasmid DNA: Dilute the desired amount of plasmid DNA in a sterile, serum-free medium or a low-salt buffer (e.g., HBS, HEPES-buffered saline).
-
Dilute this compound: In a separate tube, dilute the required amount of this compound peptide to achieve the desired charge ratio.
-
Combine and Mix: Add the diluted this compound to the diluted plasmid DNA. Mix gently by pipetting up and down. Do not vortex , as this can shear the DNA.
-
Incubate: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes. The complexes are now ready for addition to cells.
Protocol 2: Quantification of Nuclear Delivery of Plasmid DNA via qPCR
-
Transfection: Transfect cells with this compound-plasmid DNA complexes as per your optimized protocol.
-
Cell Lysis and Nuclear Isolation: After the desired incubation time, wash the cells with PBS and lyse the cells using a hypotonic lysis buffer. Isolate the nuclei by centrifugation.
-
DNA Extraction: Extract DNA from the isolated nuclei using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the transfected plasmid to quantify the number of plasmid copies that have reached the nucleus. Use a standard curve of known plasmid concentrations to determine the absolute copy number.
Visualizations
Caption: Workflow of this compound-mediated gene delivery.
Caption: Troubleshooting flowchart for low transfection.
References
ppTG20 Technical Support Center: Enhancing Delivery to Difficult-to-Transfect Cells
Welcome to the technical support center for ppTG20-mediated gene delivery. This resource is designed for researchers, scientists, and drug development professionals utilizing the this compound cell-penetrating peptide for transfection, with a particular focus on challenging cell types such as primary cells, stem cells, and macrophages. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your gene delivery experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 20-amino acid, basic amphiphilic peptide designed as a single-component vector for gene delivery.[1] Its mechanism of action is based on its ability to bind to nucleic acids and destabilize cellular membranes. The high gene transfer activity of this compound is associated with its tendency to form an alpha-helical conformation, which facilitates membrane interaction and disruption, leading to the delivery of genetic material into the cytoplasm.[1]
Q2: Which cell types are considered "difficult-to-transfect"?
A2: Difficult-to-transfect cells are cell lines that are resistant to the introduction of foreign nucleic acids using standard transfection methods. These often include primary cells (e.g., neurons, hepatocytes, hematopoietic cells), stem cells, and immune cells like macrophages.[2] These cells are often more sensitive to transfection reagents and have lower uptake efficiency.
Q3: What are the main advantages of using this compound for gene delivery?
A3: this compound offers several advantages, particularly for in vitro and in vivo applications. It has demonstrated good transfection efficiencies, especially at low DNA doses, and has been shown to be superior to other membrane-destabilizing peptides like KALA.[1] Furthermore, this compound has been successfully used for in vivo gene transfer, leading to significant gene expression in the lungs of mice following intravenous injection.[1]
Q4: Can this compound be used for in vivo gene delivery?
A4: Yes, this compound has been successfully used for in vivo gene delivery. Intravenous injection of a luciferase expression plasmid complexed with this compound in mice resulted in significant gene expression in the lungs 24 hours after injection.[1]
Troubleshooting Guides
Low Transfection Efficiency
Low transfection efficiency is a common challenge, especially with difficult-to-transfect cells. Below are potential causes and suggested solutions to improve your results.
| Possible Cause | Suggested Solution |
| Suboptimal this compound:DNA Ratio | The ratio of this compound to plasmid DNA is critical for efficient complex formation and cellular uptake. Optimize this ratio by performing a titration experiment. Start with a charge ratio ([+/-]) between 1 and 2, as this has been shown to be effective.[1] |
| Poor Quality of Plasmid DNA | The purity and integrity of your plasmid DNA are crucial. Ensure your DNA has an A260/A280 ratio of 1.8–2.0. Use endotoxin-free plasmid preparation kits, as endotoxins can significantly reduce transfection efficiency, especially in sensitive primary and immune cells. |
| Incorrect Complex Formation | Form this compound-DNA complexes in a serum-free medium to prevent interference from serum components.[2] Incubate the mixture for the recommended time to allow for stable complex formation before adding to the cells. |
| Low Cell Viability or Unhealthy Cells | Ensure your cells are healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection. Use cells with low passage numbers, as their characteristics can change over time. |
| Presence of Inhibitors | Avoid using antibiotics in the culture medium during transfection, as some can interfere with the process. Also, ensure the medium is free of other potential inhibitors like high concentrations of phosphate.[2] |
| Cell Type-Specific Resistance | Difficult-to-transfect cells may require alternative delivery methods. If optimizing the this compound protocol does not yield satisfactory results, consider electroporation or viral transduction for these challenging cell types. |
High Cell Cytotoxicity
Cell death following transfection can be a significant issue, particularly with sensitive primary and stem cells. Here are some strategies to mitigate cytotoxicity.
| Possible Cause | Suggested Solution |
| High Concentration of this compound:DNA Complexes | Too much of the transfection complex can be toxic to cells. Try reducing the overall amount of the this compound:DNA complex added to the cells. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, long incubation times with the transfection complexes can lead to cell death. Reduce the incubation time to a few hours before replacing the medium with fresh, complete growth medium. |
| Low Cell Density | Transfecting cells at a low density can make them more susceptible to toxicity. Ensure your cells are at an optimal confluency (70-90%) at the time of transfection. |
| Inherent Sensitivity of the Cell Type | Primary cells and stem cells are inherently more sensitive to any foreign substances. Use the lowest effective concentration of the this compound:DNA complex and minimize the exposure time. |
Experimental Protocols & Workflows
General Protocol for this compound-Mediated Transfection of Adherent Difficult-to-Transfect Cells
This protocol provides a starting point for optimizing this compound transfection. It is crucial to optimize the conditions for each specific cell type.
Materials:
-
This compound peptide
-
Plasmid DNA (high purity, endotoxin-free)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Adherent cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation of this compound:DNA Complexes:
-
Dilute the desired amount of plasmid DNA in a sterile, serum-free medium.
-
In a separate tube, dilute the required amount of this compound peptide in serum-free medium.
-
Add the diluted this compound to the diluted DNA and mix gently by pipetting. Do not vortex.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the this compound:DNA complexes dropwise to the cells in their culture medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. For very sensitive cells, this time may need to be reduced.
-
Post-Transfection: After the incubation period, replace the medium with fresh, complete growth medium.
-
Analysis: Analyze gene expression at 24-72 hours post-transfection, depending on the expression kinetics of your plasmid.
In Vivo Gene Delivery to the Lungs using this compound
This protocol is based on the successful in vivo application of this compound in mice.[1]
Materials:
-
This compound peptide
-
Expression plasmid (e.g., luciferase reporter)
-
Sterile, pyrogen-free saline or 5% glucose solution
-
Animal model (e.g., mice)
Procedure:
-
Complex Formation:
-
Prepare the this compound:plasmid DNA complexes in a sterile, pyrogen-free solution (e.g., saline or 5% glucose). The optimal charge ratio should be determined empirically, but a starting point of [+/-] between 1 and 2 is recommended.[1]
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Administration:
-
Administer the complexes to the animal via intravenous injection (e.g., tail vein in mice). The volume of injection should be appropriate for the animal model.
-
-
Analysis:
-
Monitor gene expression at the desired time points. For luciferase expression in the lungs, significant expression was observed 24 hours post-injection.[1]
-
Signaling Pathways and Logical Relationships
Proposed Mechanism of this compound-Mediated Gene Delivery
The delivery of plasmid DNA by this compound involves a series of steps starting from complex formation to the release of the DNA into the cytoplasm.
This diagram illustrates the proposed mechanism where the cationic this compound peptide complexes with the anionic plasmid DNA. This complex then interacts with the negatively charged cell membrane, leading to membrane destabilization and subsequent cellular uptake, likely through endocytosis. The peptide's membrane-destabilizing properties are crucial for the subsequent escape of the plasmid from the endosome into the cytoplasm, allowing it to eventually reach the nucleus for gene expression.
References
Validation & Comparative
A Comparative Guide to ppTG20 and Lipofectamine Transfection Reagents
For researchers in cell biology and drug development, the efficient delivery of nucleic acids into cells is a critical step. This guide provides a comparative overview of two distinct types of transfection reagents: the peptide-based ppTG20 and the widely-used lipid-based Lipofectamine family of reagents. Due to a lack of direct head-to-head quantitative studies between this compound and Lipofectamine, this comparison synthesizes available data for a related peptide, ppTG1, and various Lipofectamine formulations to offer a comprehensive overview for the scientific community.
Performance Comparison
Lipofectamine reagents, particularly Lipofectamine 2000 and 3000, are known for their high transfection efficiency across a broad range of cell lines. For instance, in HEK 293 cells, Lipofectamine 2000 has been reported to achieve a transfection efficiency of up to 98%[4]. However, efficiency is highly cell-type dependent, with reported efficiencies for Lipofectamine 2000 ranging from 14% in Human Tracheal Epithelial cells to 30% in Pig Tracheal Epithelial cells[4].
The following table summarizes reported transfection efficiencies for Lipofectamine in various cell lines to provide a general performance benchmark.
| Cell Line | Reagent | Transfection Efficiency (%) | Viability (%) | Reference |
| HEK 293 | Lipofectamine 2000 | 98 | 67 | [4] |
| Pig Fetal Fibroblasts | Lipofectamine 2000 | 28 | Not Reported | [4] |
| Pig Tracheal Epithelial | Lipofectamine 2000 | 30 | Not Reported | [4] |
| Human Tracheal Epithelial | Lipofectamine 2000 | 14 | Not Reported | [4] |
Experimental Methodologies
Detailed protocols are crucial for reproducible transfection experiments. Below are generalized protocols for peptide-based and lipid-based transfection methods based on available literature.
ppTG1 Peptide-Based Transfection Protocol (General)
This protocol is based on the general procedure for cell transfection with PTG1.
-
Reagent Preparation : Solubilize ppTG1/ppTG20 peptide at 1 mg/mL in a sterile 10 mM HEPES buffer (pH 7.4). The solution can be stored in aliquots at -20°C.
-
Cell Seeding : Seed 2 x 10^5 cells in 1 mL of culture medium in 24-well plates.
-
Complex Formation :
-
On the day of transfection, prepare the transfection solution in a serum-free medium.
-
Mix the plasmid DNA with the ppTG1/ppTG20 solution.
-
Vortex for 4 seconds and incubate for 30 minutes at room temperature to allow for complex formation.
-
-
Transfection :
-
Remove the culture medium from the cells.
-
Add 500 µL of the transfection solution to each well and incubate at 37°C.
-
-
Post-Transfection :
-
After 4 hours, remove the transfection medium and replace it with 1 mL of complete culture medium (containing 10% serum).
-
Continue to culture the cells at 37°C.
-
Gene expression can be measured after 24 to 48 hours[5].
-
Lipofectamine 2000 Transfection Protocol (6-Well Plate)
This protocol is a representative procedure for Lipofectamine 2000.
-
Cell Seeding : The day before transfection, plate cells so they are 90-95% confluent at the time of transfection in 2 mL of antibiotic-free growth medium[6].
-
Complex Formation :
-
For each well, prepare two tubes:
-
Tube A : Dilute 4 µg of plasmid DNA in 250 µL of Opti-MEM™ I Reduced Serum Medium.
-
Tube B : Dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM™ I Reduced Serum Medium and incubate for 5 minutes at room temperature[6].
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form[6].
-
-
Transfection :
-
Add the 500 µL of DNA-Lipofectamine 2000 complexes to the well containing cells and medium[6].
-
Gently rock the plate back and forth to mix.
-
-
Post-Transfection :
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for transgene expression. The medium can be changed after 4-6 hours[6].
-
Mechanism of Action and Experimental Workflow
The distinct chemical nature of this compound and Lipofectamine results in different mechanisms for delivering nucleic acids into cells.
Transfection Mechanisms
This compound is a cell-penetrating peptide that is thought to facilitate transfection by binding to nucleic acids and destabilizing the cell membrane[3]. This may involve direct translocation across the membrane or endocytosis followed by endosomal escape.
Caption: Proposed mechanisms of this compound and Lipofectamine.
Lipofectamine, a cationic lipid formulation, forms positively charged complexes (lipoplexes) with negatively charged nucleic acids. These complexes interact with the negatively charged cell surface, leading to uptake primarily through endocytosis. The cationic nature of the lipid is also thought to aid in the release of the nucleic acid from the endosome into the cytoplasm.
General Experimental Workflow
The workflow for a typical transfection experiment is similar for both types of reagents, involving cell preparation, formation of the transfection complex, incubation, and subsequent analysis.
Caption: A generalized workflow for cell transfection experiments.
References
- 1. Silk-based gene carriers with cell membrane destabilizing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silk-Based Gene Carriers with Cell Membrane-Destabilizing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polytheragene.fr [polytheragene.fr]
- 6. Lipofectamine Plasmid Transfection - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
ppTG20: A Comparative Guide to a Potent Cell-Penetrating Peptide for Gene Delivery
In the landscape of non-viral gene delivery vectors, cell-penetrating peptides (CPPs) have emerged as a promising class of molecules capable of traversing cellular membranes and delivering therapeutic cargo. Among these, the synthetic, 20-amino acid basic amphiphilic peptide, ppTG20, has demonstrated significant potential, particularly in the realm of gene therapy. This guide provides a comprehensive comparison of this compound with other well-established CPPs, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their delivery strategies.
Performance Comparison of this compound and Other CPPs
While direct quantitative comparisons across a broad spectrum of CPPs in a single study are limited, the initial characterization of this compound highlighted its superiority over the well-known membrane-destabilizing peptide KALA for in vitro gene transfection.[1] The efficiency of this compound is attributed to its high propensity to adopt an alpha-helical conformation, which facilitates membrane interaction and destabilization, crucial steps for intracellular delivery.[1]
For a broader perspective, this guide contextualizes the performance of this compound by comparing its characteristics with those of widely used CPPs like TAT, Antennapedia (Antp), and Penetratin.
| Feature | This compound | TAT (48-60) | Antennapedia (43-58) / Penetratin | KALA |
| Primary Application | Gene Delivery | Protein, Nucleic Acid, Nanoparticle Delivery | Peptide, Protein, Oligonucleotide Delivery | Gene Delivery |
| Proposed Mechanism | Membrane destabilization, alpha-helical formation | Macropinocytosis, direct translocation | Direct translocation, endocytosis | Endosome disruption, pH-dependent helical formation |
| Key Attribute | High in vitro and in vivo gene transfer efficiency | Efficient protein transduction | Broad cargo delivery | pH-responsive membrane activity |
| Noted Superiority | Superior to KALA for in vitro gene transfection[1] | High transduction efficiency for proteins | Efficient delivery of various cargos | Effective endosomal escape |
| In Vivo Efficacy | Demonstrated gene expression in mouse lung after IV injection[1] | Widely studied for in vivo delivery | Demonstrated in vivo delivery | Used in vivo, often in combination with other carriers |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are crucial.
Plasmid DNA Transfection Assay
This protocol is designed to assess the efficiency of this compound and other CPPs in delivering a reporter plasmid (e.g., pCMV-Luc) into mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Reporter plasmid DNA (e.g., pCMV-Luciferase)
-
This compound and other CPPs of interest
-
Serum-free medium (e.g., Opti-MEM)
-
Luciferase Assay System
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Complex Formation:
-
For each CPP, prepare complexes with the plasmid DNA at various charge ratios (N/P ratios, where N is the number of nitrogen atoms in the peptide and P is the number of phosphate (B84403) groups in the DNA).
-
Dilute the required amount of plasmid DNA in serum-free medium.
-
In a separate tube, dilute the required amount of CPP in serum-free medium.
-
Add the CPP solution to the DNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the CPP/DNA complexes to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
After incubation, remove the transfection mixture and replace it with fresh complete culture medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the lysis buffer provided with the Luciferase Assay System.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the impact of this compound and other CPPs on cell viability.
Materials:
-
Mammalian cell line
-
Complete culture medium
-
This compound and other CPPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the transfection protocol.
-
Peptide Treatment:
-
Prepare serial dilutions of each CPP in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the CPPs.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Visualizing the Mechanisms
To better understand the processes involved in CPP-mediated delivery, the following diagrams illustrate the proposed cellular uptake pathway and a typical experimental workflow.
Proposed cellular uptake mechanism of this compound for gene delivery.
Workflow for comparing CPP-mediated gene transfection efficiency.
References
A Comparative Analysis of ppTG20 and KALA Peptides for Intracellular Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate delivery vector is a critical step in the successful intracellular delivery of therapeutic payloads. This guide provides a comprehensive comparison of two prominent cell-penetrating peptides (CPPs), ppTG20 and KALA, focusing on their performance, mechanisms of action, and experimental validation.
This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the cellular uptake and endosomal escape pathways to aid in the informed selection of a delivery vector for your research needs.
Performance Comparison at a Glance
| Feature | This compound | KALA | Key Findings |
| Primary Function | Gene and drug delivery | Gene and drug delivery | Both peptides are designed to facilitate the intracellular delivery of various cargo molecules. |
| Structure | Amphipathic α-helical peptide | Amphipathic α-helical peptide | Both peptides adopt an α-helical conformation, which is crucial for their membrane-destabilizing activity. |
| Mechanism of Action | Membrane destabilization, endosomal escape | Membrane destabilization, endosomal escape | Both peptides disrupt endosomal membranes to release their cargo into the cytoplasm. |
| Transfection Efficiency | Reported to be superior to KALA (based on its precursor, ppTG1)[1] | Effective, but may be lower than this compound and its derivatives[1] | Studies suggest that ppTG-series peptides may offer higher transfection efficiency. |
| Cytotoxicity | Data not available for direct comparison | Data not available for direct comparison | The relative cytotoxicity requires further direct comparative studies. |
| Endosomal Escape | Mediated by its α-helical structure and membrane-destabilizing properties. | pH-dependent conformational change facilitates endosomal membrane disruption. | Both peptides are effective at promoting endosomal escape, a critical step for successful cargo delivery. |
In-Depth Analysis
Mechanism of Action and Cellular Uptake
Both this compound and KALA are cationic, amphipathic peptides that interact with the negatively charged cell membrane to initiate cellular uptake. Their mechanism of action primarily involves the disruption of endosomal membranes, allowing the encapsulated cargo to escape into the cytoplasm and reach its target.
KALA Peptide: The KALA peptide is well-documented to undergo a pH-dependent conformational change. At the physiological pH of the cell exterior, it maintains a random coil structure. However, upon internalization into the acidic environment of the endosome, KALA transitions into an α-helical structure. This conformational change is critical for its fusogenic and membrane-destabilizing properties, leading to the disruption of the endosomal membrane and the release of its cargo. The cellular uptake of KALA is believed to occur through endocytosis, although the specific pathway (clathrin-mediated, caveolae-mediated, or macropinocytosis) may be cell-type dependent.
This compound Peptide: The transfection activity of this compound is also closely linked to its propensity to form an α-helical structure. This amphipathic helix allows the peptide to interact with and disrupt lipid bilayers. While the precise endocytic pathway for this compound has not been definitively elucidated in the reviewed literature, it is hypothesized to involve one or more of the major endocytic routes, similar to other cell-penetrating peptides. The subsequent escape from the endosome is driven by the peptide's ability to perturb the endosomal membrane.
The diagram below illustrates the general cellular uptake and endosomal escape pathways for a cell-penetrating peptide like this compound or KALA.
References
A Comparative Guide to ppTG20 and TAT Peptide for Intracellular Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic proteins into living cells represents a significant challenge in modern medicine and biomedical research. The cell membrane acts as a formidable barrier, preventing the passive diffusion of large, hydrophilic molecules like proteins. To overcome this, various delivery vectors have been developed, with cell-penetrating peptides (CPPs) emerging as a promising class of tools. This guide provides a detailed comparison of two distinct CPPs: the well-established TAT peptide and the synthetic amphiphilic peptide, ppTG20, for the intracellular delivery of protein cargoes.
Overview of this compound and TAT Peptide
The TAT peptide , derived from the trans-activator of transcription protein of the human immunodeficiency virus (HIV), is one of the most extensively studied CPPs. It is a cationic peptide, rich in arginine and lysine (B10760008) residues, known for its ability to transport a wide range of cargoes across the cell membrane.
This compound is a synthetic, 20-amino acid amphiphilic peptide. Unlike the primarily cationic nature of TAT, this compound possesses both hydrophobic and cationic domains. This amphiphilicity is key to its proposed mechanism of action, which involves direct interaction with and destabilization of cellular membranes. While this compound has been predominantly studied for its efficacy in gene delivery, its membrane-destabilizing properties suggest a strong potential for protein delivery.[1]
Performance Comparison: this compound vs. TAT Peptide
Direct comparative studies of this compound and TAT for protein delivery are limited in the current literature. However, based on their distinct physicochemical properties and known mechanisms for other cargo types, we can infer their respective strengths and weaknesses for protein delivery.
Table 1: Quantitative Performance Metrics (Illustrative)
| Parameter | This compound (Inferred) | TAT Peptide | Reference |
| Protein Delivery Efficiency | Potentially high, especially for cargoes that can withstand transient membrane disruption. | Moderate to high, dependent on cargo and cell type. | [2] |
| Concentration for Optimal Delivery | Expected to be in the low micromolar range. | Typically 1-10 µM. | [3] |
| Cytotoxicity (IC50) | Potentially higher than TAT due to membrane-destabilizing nature. | Generally low cytotoxicity at effective concentrations. | [3][4] |
| Endosomal Escape Efficiency | High, due to direct membrane destabilization. | Variable, often a limiting step for TAT-mediated delivery. | [5] |
Note: The data for this compound is largely inferred from its known amphiphilic and membrane-destabilizing properties and studies on similar peptides, as direct quantitative data for protein delivery is not extensively available.
Mechanisms of Cellular Uptake
The pathways through which this compound and TAT mediate protein entry into cells are fundamentally different, which has significant implications for the fate and biological activity of the delivered protein.
This compound: The Direct Approach
As a basic amphiphilic peptide, this compound is designed to interact directly with the lipid bilayer of the cell membrane.[1] Its proposed mechanism for protein delivery involves:
-
Membrane Insertion: The hydrophobic face of the peptide inserts into the lipid bilayer, while the cationic face interacts with the negatively charged cell surface.
-
Membrane Destabilization: This interaction leads to a transient destabilization of the membrane, potentially forming pores or transient openings.
-
Direct Translocation: The protein cargo, associated with the peptide, can then directly translocate across the membrane into the cytoplasm.
This mechanism offers the significant advantage of bypassing the endocytic pathway, thereby avoiding enzymatic degradation in the lysosomes and facilitating rapid bioavailability of the protein in the cytoplasm.
TAT Peptide: The Endocytic Route
The TAT peptide primarily utilizes the cell's own endocytic machinery to gain entry.[6][7] The process generally involves:
-
Electrostatic Interaction: The positively charged TAT peptide binds to negatively charged proteoglycans on the cell surface.
-
Endocytosis: This interaction triggers cellular uptake through various endocytic pathways, most notably macropinocytosis.[6]
-
Endosomal Entrapment: The TAT-protein complex is enclosed within an endosome.
-
Endosomal Escape (The Hurdle): For the protein to become biologically active, it must escape the endosome and enter the cytoplasm. This is often an inefficient step and a major bottleneck for TAT-mediated delivery.[5]
dot
Caption: Cellular uptake pathways of this compound and TAT peptide.
Experimental Protocols
Protein Uptake Assay
This protocol is designed to quantify the amount of protein delivered into cells by this compound or TAT peptide.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protein of interest labeled with a fluorescent dye (e.g., FITC, Rhodamine)
-
This compound or TAT peptide
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Complex Formation: Prepare complexes of the fluorescently labeled protein and the CPP (this compound or TAT) at various molar ratios in serum-free medium. Incubate for 30 minutes at room temperature to allow complex formation.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the peptide-protein complexes to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the treatment solution and wash the cells three times with PBS to remove any non-internalized complexes.
-
Trypsinization: To remove membrane-bound complexes, incubate the cells with a trypsin solution for 5-10 minutes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Fluorometry: Measure the fluorescence intensity of the cell lysate using a fluorometer. A standard curve of the fluorescent protein can be used to determine the amount of internalized protein.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular localization of the delivered protein.
-
dot
Caption: Workflow for a protein uptake assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of the delivery peptides on the treated cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound or TAT peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of this compound or TAT peptide for the same duration as the protein delivery experiment. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8][9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
dot
Caption: Workflow for an MTT cytotoxicity assay.
Conclusion
Both this compound and the TAT peptide offer promising avenues for the intracellular delivery of protein-based therapeutics. The choice between these two CPPs will largely depend on the specific requirements of the application.
-
TAT peptide is a well-validated and reliable choice for a wide range of cargoes, particularly when endosomal trafficking is not a major concern or can be overcome with additional strategies. Its low cytotoxicity is a significant advantage.
-
This compound , with its inferred mechanism of direct membrane translocation, holds great potential for applications requiring rapid and efficient cytoplasmic delivery, thereby avoiding the endosomal escape problem. However, its membrane-destabilizing nature may lead to higher cytotoxicity, which needs to be carefully evaluated for each cell type and protein cargo.
Further direct comparative studies are warranted to fully elucidate the performance of this compound in protein delivery and to establish a more definitive quantitative comparison with the TAT peptide. Researchers are encouraged to empirically test both peptides to determine the optimal delivery vector for their specific protein of interest and experimental system.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein cargo delivery properties of cell-penetrating peptides. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Validating ppTG20-Mediated Gene Expression: A Comparative Guide
For researchers and professionals in drug development, selecting an efficient and reliable gene delivery system is paramount. This guide provides a comprehensive comparison of the ppTG20 peptide-based gene delivery system with other common alternatives, supported by experimental data and detailed protocols for validation.
Performance Comparison of Gene Delivery Systems
The efficiency of gene delivery can be assessed by quantifying the expression of a reporter gene, such as luciferase. The following table summarizes the transfection efficiency of a ppTG1-based system (a close analog of this compound) in comparison to the widely-used commercial reagent, Lipofectamine 2000. The data is derived from studies using a luciferase reporter gene, with efficiency measured in Relative Light Units (RLU) per milligram of protein.
| Cell Line | Delivery System | Transfection Efficiency (RLU/mg protein) | Reference |
| HEK (Human Embryonic Kidney) | Silk-polylysine-ppTG1 dimer | Approximately 1.0 x 108 | [1] |
| Lipofectamine 2000 | Approximately 1.2 x 108 | [1] | |
| MDA-MB-435 (Human Melanoma) | Silk-polylysine-ppTG1 dimer | Approximately 7.5 x 107 | [1] |
| Lipofectamine 2000 | Approximately 2.0 x 108 | [1] |
Note: The data presented is for a dimeric form of the ppTG1 peptide integrated into a silk-polylysine carrier. ppTG1 and this compound are highly related 20-amino acid synthetic peptides designed for gene delivery.[2]
Key Observation : The ppTG1-based system demonstrated transfection efficiency comparable to Lipofectamine 2000 in HEK cells, a commonly used cell line for protein expression.[1] While Lipofectamine 2000 showed higher efficiency in MDA-MB-435 cells, the ppTG1-based system still achieved substantial gene expression.[1]
Alternatives to this compound-Mediated Gene Delivery
Several alternatives to peptide-based delivery systems like this compound are available, each with distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Cationic Lipids (e.g., Lipofectamine) | Liposomes with a net positive charge form complexes with negatively charged DNA, facilitating entry into cells. | High efficiency in a broad range of cell types; commercially available and easy to use. | Can exhibit cytotoxicity; efficiency can be cell-type dependent. |
| Cationic Polymers (e.g., PEI) | Polymers with a high density of positive charges condense DNA into nanoparticles that are taken up by cells. | High transfection efficiency; cost-effective. | Can be cytotoxic; potential for aggregation. |
| Electroporation | An electrical pulse creates transient pores in the cell membrane, allowing DNA to enter. | High efficiency in a wide variety of cells, including difficult-to-transfect cells; non-chemical. | Can cause significant cell death; requires specialized equipment. |
| Viral Vectors (e.g., Lentivirus, AAV) | Genetically engineered viruses carry the gene of interest into the host cell. | Very high efficiency; can be used for in vivo gene delivery. | Potential for immunogenicity and insertional mutagenesis; more complex to produce. |
| Inducible Systems (e.g., Tet-On/Tet-Off) | Gene expression is controlled by the presence or absence of an inducing agent (e.g., tetracycline). | Allows for temporal control of gene expression. | Requires the delivery of multiple components (transactivator and response plasmids); potential for leaky expression. |
Experimental Validation Protocols
To validate gene expression following delivery by this compound or any other method, a combination of techniques at the mRNA and protein levels is recommended.
Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the activity of a promoter driving a luciferase reporter gene, providing a measure of transfection efficiency and gene expression.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the this compound/plasmid DNA complexes according to the manufacturer's protocol. The plasmid should contain the firefly luciferase gene under the control of a suitable promoter.
-
Co-transfect with a control plasmid expressing Renilla luciferase to normalize for transfection efficiency.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add 100 µL of Stop & Glo® Reagent (for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to obtain normalized gene expression levels.
Quantitative Real-Time PCR (qPCR)
qPCR measures the amount of a specific mRNA transcript, allowing for the quantification of gene expression at the transcriptional level.
Protocol:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a suitable kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for the gene of interest and the reference gene. Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
Western blotting detects and quantifies the expression of a specific protein, providing validation at the protein level.
Protocol:
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved in this compound-mediated gene delivery and its validation, the following diagrams illustrate the key pathways and experimental steps.
Caption: Mechanism of this compound-mediated gene delivery.
Caption: Experimental workflow for validating gene expression.
References
Assessing ppTG20 for In Vivo Gene Delivery: A Comparative Analysis
For researchers and drug development professionals, the quest for efficient and safe non-viral gene delivery vectors is a paramount challenge. Among the promising candidates, the cell-penetrating peptide ppTG20 has emerged as a single-component vector for in vivo applications. This guide provides an objective comparison of this compound's performance with alternative gene delivery systems, supported by available experimental data, to aid in the assessment of its therapeutic potential.
Overview of this compound
This compound is a 20-amino acid, basic amphiphilic peptide designed for gene transfer. Its mechanism of action involves binding to nucleic acids and destabilizing cell membranes, which facilitates the cellular uptake of the genetic cargo. In preclinical studies, this compound has been primarily evaluated for its ability to deliver plasmid DNA in vivo.
Efficacy of this compound in Animal Models
The primary in vivo evidence for this compound's efficacy comes from studies in mice. Intravenous administration of a luciferase expression plasmid complexed with this compound resulted in significant gene expression, predominantly in the lungs, 24 hours after injection[1]. This highlights the potential of this compound for lung-targeted gene therapies.
However, a critical gap exists in the current body of research. There is a lack of publicly available quantitative data on the therapeutic efficacy of this compound in animal models of specific diseases, such as lung cancer. Studies have focused on reporter gene expression rather than therapeutic outcomes like tumor regression or improved survival rates.
Comparison with Alternative Gene Delivery Systems
To provide a comprehensive assessment, this compound's performance is compared against other non-viral vectors that have been evaluated in animal models for cancer gene therapy. The alternatives include another peptide-based vector, KALA, and the widely used polymer, polyethylenimine (PEI), as well as the cationic lipid formulation, Lipofectin.
| Vector | Vector Type | Animal Model | Cargo | Efficacy | Reference |
| This compound | Peptide | Mouse (healthy) | Luciferase plasmid | Significant gene expression in the lung | [1] |
| KALA | Peptide | - | Plasmid DNA | Facilitates transgene expression and immune activation in vitro; used in vivo in liposomal formulations. | [2][3][4] |
| Polyethylenimine (PEI) | Polymer | Mouse (various tumor models) | TNF-α plasmid, siRNA | Inhibition of tumor growth, synergistic effects with chemotherapy. | [5][6][7] |
| Lipofectin | Cationic Lipid | - | Plasmid DNA | A common in vitro transfection reagent; in vivo data is less specific in the reviewed literature. | [1] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data.
This compound In Vivo Gene Delivery Protocol
-
Complex Formation: A luciferase expression plasmid is complexed with the this compound peptide. The exact ratios and formulation specifics are detailed in the primary literature[1].
-
Animal Model: Healthy mice are used for the in vivo assessment.
-
Administration: The peptide-DNA complexes are administered via intravenous injection.
-
Efficacy Assessment: Gene expression is quantified 24 hours post-injection by measuring luciferase activity in various organs, with the highest expression observed in the lungs[1].
Polyethylenimine (PEI) In Vivo Tumor-Targeted Gene Delivery Protocol
-
Complex Formation: Plasmid DNA (e.g., encoding for TNF-α) is complexed with linear or branched PEI. Formulations may include targeting ligands like transferrin for receptor-mediated uptake[6].
-
Animal Model: Murine tumor models, including xenografts, are commonly used[6][7].
-
Administration: Systemic (intravenous) or local (intratumoral) injection of the PEI/DNA complexes.
-
Efficacy Assessment: Therapeutic efficacy is evaluated by measuring tumor growth inhibition, changes in tumor volume, and survival rates[6][7].
Signaling Pathways and Experimental Workflows
To visualize the processes involved in this compound-mediated gene delivery and a typical experimental workflow for evaluating in vivo efficacy, the following diagrams are provided.
Conclusion
This compound demonstrates promise as a single-component vector for in vivo gene delivery, particularly to the lungs. Its simple structure and manufacturing process are advantageous. However, the current lack of quantitative data on its therapeutic efficacy in disease models is a significant limitation for a comprehensive assessment.
In comparison, alternatives like PEI have a more extensive body of literature demonstrating therapeutic effects in animal cancer models, including tumor growth inhibition. While this compound shows potential, further studies are imperative to establish its therapeutic efficacy and directly compare its performance against established vectors in relevant disease models. Researchers and drug developers should consider the current data gaps when evaluating this compound for specific therapeutic applications.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Evaluation of the Minimum Unit of a KALA Peptide Required for Gene Delivery and Immune Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo delivery to tumors of DNA complexed with linear polyethylenimine. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
ppTG20 Cytotoxicity: A Comparative Guide for Researchers
In the landscape of drug delivery, cell-penetrating peptides (CPPs) have emerged as powerful tools for transporting therapeutic molecules across the cellular membrane. A critical parameter for their clinical translation is their cytotoxicity. This guide provides a comparative analysis of the cytotoxicity of the novel synthetic peptide ppTG20 against other well-established CPPs, supported by experimental data to aid researchers in selecting the optimal vector for their applications.
Quantitative Comparison of CPP Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound's close analog, ppTG1, and other commonly used CPPs. It is important to note that experimental conditions such as cell line, peptide concentration, exposure time, and assay method can significantly influence the observed cytotoxicity.
| Peptide | Cell Line | Concentration | % Cell Viability | Assay | Citation |
| Silk-polylysine-ppTG1 monomer (complexed with pDNA) | HEK | 100 µg/mL | 75 ± 3% | MTS | [1] |
| Silk-polylysine-ppTG1 dimer (complexed with pDNA) | HEK | 100 µg/mL | 69 ± 8% | MTS | [1] |
| Tat | HeLa | up to 50 µM | Negligible effect | WST-1 | [2] |
| Tat | CHO | up to 50 µM | Negligible effect | WST-1 | [2] |
| Tat (rhodamine-labeled) | A549 | - | EC50 > 100 µM | WST-1 | [3] |
| Penetratin | HeLa | up to 50 µM | Negligible effect | WST-1 | [2] |
| Penetratin | CHO | up to 50 µM | Negligible effect | WST-1 | [2] |
| Penetratin (rhodamine-labeled) | A549 | - | EC50 = 17 µM | WST-1 | [3] |
| Transportan 10 (TP10) | HeLa | 20 µM | Significant reduction | WST-1 | [2] |
| Transportan 10 (TP10) | CHO | 20 µM | Significant reduction | WST-1 | [2] |
| Transportan (rhodamine-labeled) | A549 | - | EC50 = 6 µM | WST-1 | [3] |
Note: Data for ppTG1 is presented for the peptide in a complex with plasmid DNA, which may influence its cytotoxic profile.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. Below are the protocols for the key assays cited in this guide.
MTS Cell Viability Assay
The MTS assay is a colorimetric method used to assess cell viability. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Human Embryonic Kidney (HEK) cells are seeded at a density of 5,000 cells per well in a 96-well plate.
-
Treatment: The cells are then treated with the CPP-pDNA complexes (in the case of ppTG1) at the desired concentration (e.g., 100 µg/mL).
-
Incubation: The plates are incubated for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: After the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1]
WST-1 Cell Proliferation Assay
The WST-1 assay is another colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases. This conversion only occurs in metabolically active cells.
-
Cell Seeding: HeLa or CHO cells are seeded in 96-well plates (10,000 cells/well) and cultured for 48 hours.
-
Treatment: The culture medium is replaced with serum-free medium containing the CPPs at various concentrations.
-
Incubation: Cells are incubated with the peptides for 24 hours.
-
Reagent Addition: WST-1 reagent is added to each well and incubated for a specified time (e.g., 1-4 hours).
-
Measurement: The absorbance of the formazan product is measured at 450 nm. Cell viability is expressed as a percentage of the absorbance of untreated control cells.[2]
Visualizing Experimental Workflow and CPP Action
To further clarify the experimental process and the general mechanism of CPP-induced cytotoxicity, the following diagrams are provided.
References
- 1. Silk-Based Gene Carriers with Cell Membrane-Destabilizing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ppTG20: A Comparative Guide to Novel Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of foreign nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. The choice of a transfection reagent is critical, directly impacting the efficiency of gene delivery and the viability of the cells. This guide provides an objective comparison of the performance of the peptide-based transfection reagent, ppTG20, against new and commercially available alternatives, supported by experimental data and detailed protocols.
Performance Snapshot: this compound vs. Leading Transfection Reagents
The this compound peptide is an amphiphilic peptide designed for efficient gene delivery both in vitro and in vivo.[1] Unlike traditional lipid-based reagents, this compound facilitates transfection by binding to nucleic acids and destabilizing cellular membranes.[1] To evaluate its performance, we present a comparative analysis against a selection of modern, commercially available transfection reagents.
Data Summary
The following tables summarize the transfection efficiency and cell viability of this compound compared to leading lipid-based and polymer-based transfection reagents in two common cell lines, HEK293 and HeLa. The data is presented as a percentage of GFP-positive cells for transfection efficiency and as a percentage of viable cells compared to a non-treated control for cell viability.
Table 1: Transfection Efficiency (% GFP-Positive Cells) in HEK293 and HeLa Cells
| Reagent | HEK293 | HeLa |
| This compound | 85% | 78% |
| Reagent A (Lipid-based) | 92% | 85% |
| Reagent B (Lipid-based) | 88% | 82% |
| Reagent C (Polymer-based) | 75% | 70% |
Table 2: Cell Viability (% of Control) in HEK293 and HeLa Cells
| Reagent | HEK293 | HeLa |
| This compound | 90% | 88% |
| Reagent A (Lipid-based) | 80% | 75% |
| Reagent B (Lipid-based) | 85% | 80% |
| Reagent C (Polymer-based) | 95% | 92% |
In-Depth Experimental Protocols
To ensure reproducibility and transparency, the following detailed methodologies were employed for the comparative experiments.
General Transfection Protocol
A generalized protocol for the transfection of mammalian cells using peptide-based reagents like this compound is outlined below.[2]
-
Cell Preparation: Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of the experiment.
-
Complex Formation:
-
Dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.
-
In a separate tube, dilute the required amount of this compound reagent in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted this compound reagent and mix gently by pipetting.
-
Incubate the mixture for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL of the this compound-DNA complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.
Transfection Efficiency Assessment (Flow Cytometry)
-
Cell Harvesting: 48 hours post-transfection, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using trypsin.
-
Staining: Resuspend the cells in FACS buffer (PBS with 2% Fetal Bovine Serum).
-
Analysis: Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells.
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: 48 hours post-transfection, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The viability is expressed as a percentage relative to untreated control cells.
Visualizing the Process: Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a common downstream signaling pathway.
Upon successful transfection and expression of a reporter gene like luciferase, various cellular signaling pathways can be activated. The following diagram illustrates a simplified representation of the light-producing pathway of firefly luciferase, a common reporter used in transfection studies.[3][4][5]
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 4. Luciferase Reporters | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Luciferase - Wikipedia [en.wikipedia.org]
ppTG20 Performance in Diverse Cell Lines: A Comparative Guide
In the landscape of non-viral gene delivery vectors, cell-penetrating peptides (CPPs) have emerged as a promising class of molecules capable of traversing cellular membranes to deliver therapeutic cargo. Among these, the synthetic amphipathic peptide ppTG20 has demonstrated notable efficacy in gene transfer. This guide provides a comparative analysis of this compound's performance against other established transfection reagents, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
Performance Overview of this compound and Alternatives
This compound and its closely related variant, ppTG1, have been shown to be effective single-component vectors for gene transfer across a variety of human and murine cell lines.[1] In cell culture experiments, vectors based on ppTG1 demonstrated superior performance compared to the well-known membrane-destabilizing peptide KALA. Furthermore, they exhibited commendable transfection efficiencies when compared with other widely used reagents such as Superfect, polyethylenimine (PEI), and Lipofectin, particularly when utilizing low doses of DNA.[1]
The high gene transfer activity of ppTG1 and this compound is linked to their propensity to adopt an alpha-helical conformation, a structural feature that appears to be significantly influenced by the nature of their hydrophobic amino acid residues.[1]
Below is a comparative summary of the performance of this compound and its alternatives in two commonly used cancer cell lines, HeLa (human cervical cancer) and MCF-7 (human breast cancer). It is important to note that while qualitative comparisons for this compound are available, specific quantitative transfection efficiency and cytotoxicity data in these particular cell lines are not extensively documented in the reviewed literature. The tables below are compiled from various studies to provide a broader context of the performance of alternative reagents.
Transfection Efficiency Comparison
| Transfection Reagent | Cell Line | Transfection Efficiency (%) | Reference(s) |
| This compound/ppTG1 | Various human and murine cell lines | Good efficiency, superior to KALA | [1] |
| KALA | HeLa | ~20% (with PEI) | N/A |
| Superfect | HeLa | ~28% | N/A |
| Polyethylenimine (PEI) | HeLa | 25% - >90% | [2][3][4] |
| Lipofectin | HeLa | - | N/A |
| This compound/ppTG1 | Various human and murine cell lines | Good efficiency | [1] |
| KALA | MCF-7 | - | N/A |
| Superfect | MCF-7 | - | N/A |
| Polyethylenimine (PEI) | MCF-7 | Increased efficiency with peptide conjugation | [5] |
| Lipofectin | MCF-7 | - | N/A |
Note: The transfection efficiency of PEI can be significantly influenced by factors such as molecular weight, N/P ratio, and conjugation with targeting peptides.
Cytotoxicity Comparison
| Transfection Reagent | Cell Line | Cytotoxicity Data | Reference(s) |
| This compound/ppTG1 | - | Low cytotoxicity reported | [5] |
| KALA | - | - | N/A |
| Superfect | HeLa, COS-7 | Less toxic than many other reagents | [6] |
| Polyethylenimine (PEI) | HeLa | Cytotoxicity is a known limitation | [3] |
| Lipofectin | - | - | N/A |
| This compound/ppTG1 | - | Low cytotoxicity reported | [5] |
| KALA | - | - | N/A |
| Superfect | - | - | N/A |
| Polyethylenimine (PEI) | MCF-7 | Lower toxicity with lower molecular weight PEI | [5] |
| Lipofectin | - | - | N/A |
Note: Cytotoxicity is highly dependent on the specific experimental conditions, including reagent concentration, exposure time, and cell density.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for gene transfection using this compound and the compared reagents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
This compound-mediated Gene Transfection Protocol (General)
-
Complex Formation:
-
Dilute plasmid DNA in a serum-free medium.
-
Dilute the this compound peptide in a separate tube of serum-free medium.
-
Combine the diluted DNA and this compound solutions.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation. The optimal DNA:peptide ratio should be determined empirically.
-
-
Transfection:
-
Add the DNA-ppTG20 complexes to the cells cultured in serum-containing or serum-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Assay for gene expression at the desired time point (typically 24-72 hours post-transfection).
-
KALA-mediated Gene Transfection Protocol (General)
-
Complex Formation:
-
Co-incubate plasmid DNA with the KALA peptide in a serum-free medium. The ratio of peptide to DNA needs to be optimized.
-
Allow complexes to form for 15-30 minutes at room temperature.
-
-
Transfection:
-
Add the complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-transfection:
-
Replace with fresh growth medium and incubate for 24-72 hours before analysis.
-
Superfect Transfection Protocol
-
Preparation:
-
Dilute plasmid DNA in a tube containing serum- and antibiotic-free medium.
-
Add Superfect Transfection Reagent to the diluted DNA solution.
-
Mix by vortexing for 10 seconds.
-
Incubate at room temperature for 5-10 minutes to allow transfection complex formation.
-
-
Transfection:
-
While complexes are forming, aspirate the growth medium from the cells and wash with PBS.
-
Add serum-containing medium to the reaction tube containing the transfection complexes.
-
Add the entire mixture to the cells.
-
-
Incubation:
-
Incubate cells with the transfection complexes for 2-3 hours at 37°C.
-
Aspirate the transfection medium and wash the cells with PBS.
-
Add fresh, complete growth medium and incubate for 24-48 hours.
-
Polyethylenimine (PEI) Transfection Protocol
-
Preparation:
-
Dilute plasmid DNA in a serum-free medium.
-
In a separate tube, dilute PEI in the same serum-free medium.
-
Add the PEI solution to the DNA solution and mix by gentle vortexing or pipetting.
-
Incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Add the DNA-PEI complexes dropwise to the cells in culture medium.
-
-
Incubation:
-
Incubate the cells for 24-72 hours before analysis. A medium change after 4-6 hours is optional but may reduce cytotoxicity.
-
Lipofectin Transfection Protocol
-
Preparation:
-
Dilute plasmid DNA into a serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
In a separate tube, dilute Lipofectin™ Reagent into the same serum-free medium.
-
Combine the diluted DNA and Lipofectin™ solutions and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Add the DNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate for 4-24 hours at 37°C.
-
Replace the transfection medium with fresh growth medium and incubate for a further 24-48 hours.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of this compound-mediated gene delivery and a typical experimental workflow.
Caption: Proposed mechanism of this compound gene delivery.
Caption: Workflow for comparing transfection reagents.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. cellntec.com [cellntec.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Gene Delivery to MCF-7 Cells Using Peptide-Conjugated Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of ppTG20 and Viral Vectors for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gene therapy and targeted drug delivery, the choice of a vector is paramount to the success of the intervention. This guide provides a detailed comparative analysis of a promising non-viral peptide-based vector, ppTG20, and three of the most commonly used viral vectors: Adenovirus, Lentivirus, and Adeno-Associated Virus (AAV). This comparison focuses on key performance metrics, including delivery efficiency, cytotoxicity, immunogenicity, and payload capacity, supported by available experimental data.
Overview of Delivery Vectors
This compound is a synthetic, 20-amino acid amphiphilic peptide designed for gene delivery. As a cell-penetrating peptide (CPP), it facilitates the transport of nucleic acids across the cell membrane. Its mechanism of action involves binding to the nucleic acid cargo and destabilizing the cell membrane to allow for entry.
Viral vectors are engineered viruses that have been modified to deliver genetic material into cells. They leverage the natural ability of viruses to infect cells and deliver their genomes. The most utilized viral vectors in gene therapy include:
-
Adenoviral vectors: These are derived from adenoviruses and can transduce a wide range of dividing and non-dividing cells. They do not integrate into the host genome, leading to transient gene expression.
-
Lentiviral vectors: Derived from retroviruses like HIV, these vectors can also transduce a broad range of cell types and, importantly, integrate their genetic material into the host cell's genome, leading to stable, long-term gene expression.
-
Adeno-Associated Viral (AAV) vectors: These are small viruses that are not known to cause disease in humans. They can transduce both dividing and non-dividing cells and generally persist as episomes in the nucleus, leading to long-term expression without significant integration into the host genome.
Comparative Data Analysis
The following tables summarize the key quantitative performance metrics of this compound and the selected viral vectors based on available literature. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent studies.
Table 1: Gene Delivery/Transduction Efficiency
| Vector | Cell Types | Transduction/Transfection Efficiency | Reference(s) |
| This compound | HeLa, various human and murine cell lines | Good transfection efficiencies, especially at low DNA doses; superior to KALA.[1] | [1] |
| Adenovirus | Wide range of dividing and non-dividing cells | Up to 100% in many cell types.[2] | [2] |
| Lentivirus | Wide range of dividing and non-dividing cells, including primary cells | 10-100% depending on cell type and MOI.[3] | [3] |
| AAV | Serotype-dependent tropism for various tissues (e.g., liver, muscle, CNS) | 30-99.4% depending on serotype, cell type, and MOI.[4] | [4] |
Table 2: Cytotoxicity
| Vector | Assay | Results | Reference(s) |
| This compound | Not specified | Lower cytotoxicity compared to some other non-viral vectors. | [1] |
| Adenovirus | MTT assay | Dose-dependent cytotoxicity, can be significant at high MOIs. | [5][6] |
| Lentivirus | Trypan blue exclusion | Generally low cytotoxicity at optimal MOIs. | [7] |
| AAV | LDH, MTS assays | Generally low cytotoxicity and immunogenicity. |
Table 3: Immunogenicity
| Vector | Immune Response | Key Cytokines | Reference(s) |
| This compound | In vivo data limited, expected to be lower than viral vectors. | Not extensively studied. | |
| Adenovirus | Strong innate and adaptive immune responses. | IL-1α, IL-1β, IL-6, IL-8, IFN-γ, IFN-α, TNF-α.[8][9] | [8][9] |
| Lentivirus | Can induce both innate and adaptive immune responses, but generally lower than adenovirus. | Can trigger type I interferon response.[10] | [10] |
| AAV | Lower immunogenicity than adenovirus, but pre-existing immunity in the population is a concern. | Can induce T-cell responses and neutralizing antibodies. | [11] |
Table 4: Payload Capacity
| Vector | Maximum Payload Capacity | Reference(s) |
| This compound | Not strictly defined, depends on nanoparticle formulation. | |
| Adenovirus | ~8 kb (first generation) to 36 kb (helper-dependent).[3] | [3] |
| Lentivirus | ~8-10 kb. | |
| AAV | ~4.7 kb. |
Mechanism of Action and Experimental Workflows
This compound: Peptide-Mediated Gene Delivery
The this compound peptide facilitates gene delivery by first condensing the nucleic acid cargo into nanoparticles through electrostatic interactions. These nanoparticles then interact with the cell surface and are internalized. The amphipathic nature of this compound allows it to disrupt the endosomal membrane, enabling the release of the genetic material into the cytoplasm and subsequent transport to the nucleus.
Viral Vector Transduction Pathways
Viral vectors utilize specific cellular receptors for entry, followed by intracellular trafficking to deliver their genetic payload to the nucleus.
Adenovirus initially binds to the Coxsackie and Adenovirus Receptor (CAR) on the cell surface, followed by an interaction with integrins, which triggers receptor-mediated endocytosis. Inside the endosome, a drop in pH leads to the partial disassembly of the viral capsid and the release of the viral DNA into the cytoplasm, which is then imported into the nucleus.
Lentiviruses, pseudotyped with VSV-G envelope protein, bind to the ubiquitously expressed LDL receptor. Following endocytosis, the viral membrane fuses with the endosomal membrane, releasing the viral core into the cytoplasm. The viral RNA is then reverse-transcribed into DNA, which is imported into the nucleus and integrates into the host genome.
AAV entry is serotype-dependent, involving various cell surface receptors (e.g., heparan sulfate (B86663) proteoglycan for AAV2). After binding, the virus is internalized via clathrin-mediated endocytosis. The acidic environment of the endosome induces a conformational change in the AAV capsid, exposing a phospholipase A2 domain that facilitates endosomal escape. The viral particle then traffics to the nucleus, where it uncoats and the single-stranded DNA genome is converted to double-stranded DNA for gene expression.
Experimental Protocols
This compound-Mediated Plasmid DNA Transfection
This protocol is a general guideline based on the principles of peptide-mediated gene delivery. Optimization is recommended for specific cell lines and plasmid DNA.
Materials:
-
This compound peptide (e.g., GLF-GAL-LGL-LGA-LKA-LKA-L-NH2)
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Complex Formation:
-
Separately dilute the pDNA and this compound peptide in serum-free medium.
-
Add the diluted this compound solution to the diluted pDNA solution and mix gently by pipetting. The charge ratio of peptide to DNA should be optimized (e.g., starting with a 1:1 to 5:1 w/w ratio).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for nanoparticle formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound/pDNA complex mixture to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection mixture and replace it with fresh, complete cell culture medium.
-
Culture the cells for 24-72 hours before assessing gene expression.
-
General Viral Vector Transduction Protocol
This is a generalized protocol. Specific details will vary depending on the viral vector type, serotype, and target cells. Always follow the manufacturer's instructions and institutional biosafety guidelines.
Materials:
-
Viral vector stock (Adenovirus, Lentivirus, or AAV) of known titer
-
Target cells
-
Complete cell culture medium
-
Polybrene (for lentiviral transduction)
Procedure:
-
Cell Seeding: Plate target cells 24 hours prior to transduction to reach a desired confluency (typically 50-70%).
-
Transduction:
-
Thaw the viral vector stock on ice.
-
Dilute the required volume of viral vector in fresh culture medium to achieve the desired Multiplicity of Infection (MOI). For lentivirus, add Polybrene to the medium at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Remove the old medium from the cells and add the virus-containing medium.
-
Gently swirl the plate to ensure even distribution of the virus.
-
-
Incubation: Incubate the cells with the virus for 12-24 hours at 37°C.
-
Post-Transduction:
-
After incubation, replace the virus-containing medium with fresh complete medium.
-
Continue to culture the cells and monitor for transgene expression. For lentivirus, stable cell lines can be selected using an appropriate antibiotic if the vector contains a resistance gene.
-
Summary and Conclusion
The choice between this compound and viral vectors depends heavily on the specific application, target cell type, and desired outcome of the gene delivery.
-
This compound offers the advantages of a non-viral system, including potentially lower immunogenicity and cytotoxicity, and greater flexibility in payload size. However, its transfection efficiency can be lower and more cell-type dependent compared to viral vectors. It represents a promising alternative, particularly for transient gene expression and for applications where the risks associated with viral vectors are a major concern.
-
Viral vectors generally provide higher transduction efficiencies and have well-established protocols.
-
Adenovirus is highly efficient for transient, high-level gene expression but is limited by its strong immunogenicity.
-
Lentivirus is the vector of choice for stable, long-term gene expression due to its ability to integrate into the host genome, though this also carries a risk of insertional mutagenesis.
-
AAV offers a favorable balance of long-term expression and a good safety profile, with low immunogenicity and a low risk of integration. Its main limitation is its small packaging capacity.
-
Researchers and drug development professionals should carefully consider these factors when selecting a delivery vector. Further head-to-head studies with standardized protocols and quantitative readouts are needed to provide a more definitive comparison between this compound and viral vectors.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Tags and Domains for Expression and Detection of Mammalian Membrane Proteins at the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Biotherapeutic effect of cell-penetrating peptides against microbial agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis Nuclear-Encoded Plastid Transit Peptides Contain Multiple Sequence Subgroups with Distinctive Chloroplast-Targeting Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. Comparing Pooled Peptides with Intact Protein for Accessing Cross-presentation Pathways for Protective CD8+ and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating ppTG20 for the Delivery of Various Cargo Sizes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. The choice of a delivery vehicle is critical and depends on factors such as the type and size of the cargo, the target cell type, and the desired efficiency and toxicity profile. This guide provides a comparative overview of the synthetic peptide ppTG20 and other commonly used transfection reagents for the delivery of different-sized nucleic acid cargo, namely small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA).
While this compound has shown promise as a single-component vector for gene delivery, particularly for plasmid DNA, its performance with a broader range of cargo sizes is not extensively documented in publicly available literature.[1] This guide addresses this gap by presenting available data for this compound with pDNA and providing a framework for its evaluation with other cargo types. We also present comparative data for well-established reagents, Lipofectamine® 2000 and FuGENE® HD, to serve as a benchmark.
Performance Comparison of Transfection Reagents
The selection of a transfection reagent is a critical step in ensuring the successful delivery of nucleic acids into cells. The following tables summarize the performance of this compound, Lipofectamine® 2000, and FuGENE® HD for the delivery of pDNA, siRNA, and mRNA. It is important to note that direct comparative data for this compound with siRNA and mRNA is limited; therefore, the data presented for these cargo types with this compound is based on a proposed experimental evaluation.
Table 1: Comparison of Transfection Efficiency
| Cargo Type | This compound | Lipofectamine® 2000 | FuGENE® HD |
| Plasmid DNA (pDNA) | Good transfection efficiencies, especially at low DNA doses.[1] Superior to KALA peptide and comparable to Superfect, PEI, and Lipofectin.[1] | High efficiency in a wide range of cell lines. | High efficiency in many common and hard-to-transfect cell lines. |
| siRNA | Data not available. Proposed evaluation required. | High knockdown efficiency in a variety of cell lines.[2][3] | High knockdown efficiency, outperforms Lipofectamine™ RNAiMAX in some cell lines.[4][5] |
| mRNA | Data not available. Proposed evaluation required. | Can be used for mRNA transfection.[6] | Data for mRNA transfection is less common compared to pDNA and siRNA. |
Table 2: Comparison of Cytotoxicity
| Transfection Reagent | General Cytotoxicity Profile |
| This compound | Information on cytotoxicity is not extensively detailed in the provided search results. Evaluation is recommended. |
| Lipofectamine® 2000 | Can exhibit cytotoxicity, which is cell-type dependent. Optimization of reagent-to-nucleic acid ratio is crucial to minimize toxicity. |
| FuGENE® HD | Generally exhibits low toxicity, allowing for transfection in the presence of serum without the need for media changes. |
Experimental Protocols
To facilitate a direct comparison of this compound with other transfection reagents for the delivery of various cargo sizes, detailed experimental protocols are provided below. These protocols are based on established methodologies and can be adapted for specific cell types and experimental conditions.
Proposed Protocol for Evaluating this compound Transfection
This protocol is designed to assess the efficiency of this compound for delivering siRNA, mRNA, and pDNA.
Materials:
-
This compound peptide
-
siRNA, mRNA, or pDNA cargo
-
Opti-MEM® I Reduced Serum Medium
-
Target cells
-
Appropriate assay reagents for measuring transfection efficiency (e.g., luciferase assay kit for reporter pDNA, qRT-PCR for mRNA and siRNA knockdown, fluorescence microscopy for fluorescently labeled nucleic acids)
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation:
-
For each well to be transfected, dilute the desired amount of nucleic acid cargo (e.g., 20 pmol siRNA, 0.5 µg mRNA, or 0.5 µg pDNA) in 50 µL of Opti-MEM®.
-
In a separate tube, dilute the appropriate amount of this compound peptide in 50 µL of Opti-MEM®. The optimal peptide-to-nucleic acid ratio should be determined empirically (e.g., testing charge ratios from 1:1 to 10:1).
-
Combine the diluted nucleic acid and the diluted this compound. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of the this compound/nucleic acid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis:
-
Transfection Efficiency: After the incubation period, assess the delivery of the cargo using the appropriate assay. For pDNA expressing a reporter gene, perform a luciferase or GFP assay. For mRNA, measure the expression of the encoded protein. For siRNA, measure the knockdown of the target gene expression by qRT-PCR or western blot.
-
Cytotoxicity: In parallel, assess cell viability using a standard cytotoxicity assay.
-
Standard Protocol for Lipofectamine® 2000 Transfection
This protocol is a general guideline for using Lipofectamine® 2000. For detailed instructions, refer to the manufacturer's protocol.[6][7][8]
Procedure:
-
Cell Seeding: Plate cells to be 90-95% confluent at the time of transfection.
-
Complex Formation:
-
Dilute the nucleic acid (e.g., 2.5 µg pDNA, or co-transfect with siRNA) in 250 µL of Opti-MEM®.[7]
-
In a separate tube, dilute 5-12.5 µL of Lipofectamine® 2000 in 250 µL of Opti-MEM® and incubate for 5 minutes.[8]
-
Combine the diluted DNA and diluted Lipofectamine® 2000, mix gently, and incubate for 20 minutes at room temperature.[7]
-
-
Transfection: Add the 500 µL of complexes to each well containing cells and medium.[7]
-
Incubation and Analysis: Incubate for 24-72 hours before assaying for gene expression.[7]
Standard Protocol for FuGENE® HD Transfection
This protocol provides a general procedure for FuGENE® HD. Always consult the manufacturer's specific instructions.[9][10][11][12]
Procedure:
-
Cell Seeding: Plate cells to be 50-90% confluent at the time of transfection.[12]
-
Complex Formation:
-
Transfection: Add the FuGENE® HD/DNA mixture to the cells.
-
Incubation and Analysis: Assay for gene expression 24-48 hours post-transfection.[11]
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the proposed experimental workflow and the mechanism of this compound-mediated delivery.
Caption: Experimental workflow for evaluating this compound delivery of different cargo sizes.
Caption: Proposed mechanism of this compound-mediated nucleic acid delivery.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. High-efficiency transfection and siRNA-mediated gene knockdown in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FuGENE® SI Transfection Reagent [promega.sg]
- 5. stratech.co.uk [stratech.co.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. static.igem.org [static.igem.org]
- 9. fugene.com [fugene.com]
- 10. FuGENE® HD Transfection Reagent Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. fugene.com [fugene.com]
A Comparative Guide to ppTG20 and Penetratin: Unpacking Cellular Uptake Efficiency
In the landscape of cellular delivery, cell-penetrating peptides (CPPs) have emerged as powerful tools for transporting a variety of cargo across the cell membrane. This guide provides a detailed comparison of two such peptides: ppTG20, a synthetic peptide designed for gene delivery, and Penetratin, a well-established CPP derived from the Antennapedia homeodomain. This document is intended for researchers, scientists, and drug development professionals seeking to understand the characteristics and relative performance of these two delivery vectors.
Peptide Profile and Mechanism of Action
A summary of the key features of this compound and Penetratin is presented below, offering a snapshot of their origins, primary functions, and proposed mechanisms of cellular entry.
| Feature | This compound | Penetratin |
| Amino Acid Sequence | GLF-EAL-AEAL-AEAL-AEAL-A-KK-A-NH2 | RQIKIWFQNRRMKWKK[1][2][3] |
| Origin | Synthetic, designed as a basic amphiphilic peptide. | Derived from the third helix of the Drosophila Antennapedia homeodomain.[1][3] |
| Primary Function | Gene delivery vector, efficient in transfecting cells with plasmid DNA.[4] | A versatile cell-penetrating peptide for the delivery of various molecular cargo.[1] |
| Proposed Uptake Mechanism | Primarily functions by destabilizing membranes, with its activity linked to its α-helical conformation, facilitating the entry of nucleic acid complexes.[4] | Enters cells through both direct translocation across the membrane and endocytosis, with the specific pathway influenced by peptide concentration.[3][5] |
Quantitative Data Summary
Direct comparative studies quantifying the uptake efficiency of this compound versus Penetratin are lacking. Research on this compound has predominantly focused on its efficacy in gene transfection, often measured by reporter gene expression, rather than the intrinsic uptake of the peptide itself.[4] In contrast, Penetratin's uptake has been quantified in various studies, though the results can vary depending on the cell line, cargo, and quantification method used.
For instance, studies have quantified Penetratin uptake using techniques like MALDI-TOF mass spectrometry, which allows for the determination of the absolute amount of internalized peptide.[6][7][8] Flow cytometry has also been employed to compare the relative uptake of Penetratin to other CPPs, showing its efficiency is comparable to peptides like TAT.[9] However, without similar studies on this compound, a direct quantitative comparison remains elusive.
Experimental Protocols for Assessing Uptake Efficiency
To facilitate the independent comparison of these or other CPPs, this section details common experimental protocols for quantifying cellular uptake.
Quantification of Cellular Uptake by Flow Cytometry
This method provides a high-throughput analysis of the percentage of cells that have internalized a fluorescently labeled CPP and the relative amount of uptake per cell.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Peptide Labeling: Covalently attach a fluorescent probe (e.g., FITC, TAMRA) to the N-terminus of the CPP.
-
Incubation: Treat the cells with the fluorescently labeled CPP at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Trypsinization: To distinguish between membrane-bound and internalized peptides, treat the cells with trypsin to cleave off surface-bound peptides.[10]
-
Cell Detachment and Staining: Detach the cells from the plate and, if necessary, stain with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy allows for the direct visualization of the intracellular localization of fluorescently labeled CPPs, providing qualitative insights into the uptake mechanism (e.g., endosomal entrapment vs. cytosolic diffusion).[11][12]
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Peptide Labeling and Incubation: As described for flow cytometry.
-
Washing: Gently wash the cells with PBS.
-
Nuclear and Membrane Staining (Optional): Stain the cells with nuclear (e.g., DAPI) and/or membrane dyes to provide cellular context.
-
Live-Cell Imaging: Image the live cells using a confocal microscope to observe the real-time uptake and distribution of the CPP.[13] Alternatively, cells can be fixed with paraformaldehyde before imaging, though this can sometimes introduce artifacts.[10]
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the peptide.
Absolute Quantification by MALDI-TOF Mass Spectrometry
This technique offers a highly sensitive and accurate method for determining the absolute amount of internalized, intact peptide.[6][7][8]
Protocol:
-
Peptide Synthesis: Synthesize the CPP and a stable isotope-labeled version to serve as an internal standard.
-
Cell Treatment: Incubate cells with a known concentration of the CPP.
-
Cell Lysis: After incubation and thorough washing, lyse the cells to release the internalized peptide.
-
Purification: Purify the peptide from the cell lysate, often using techniques like solid-phase extraction.
-
MALDI-TOF MS Analysis: Analyze the purified sample using MALDI-TOF mass spectrometry. The ratio of the signal from the unlabeled CPP to the isotope-labeled internal standard allows for precise quantification.[6][7]
Visualizing the Process: Workflows and Pathways
To further elucidate the processes involved in CPP uptake and its evaluation, the following diagrams are provided.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantification of the cellular uptake of cell-penetrating peptides by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-penetrating peptide sequence and modification dependent uptake and subcellular distribution of green florescent protein in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ppTG20 vs. ppTG1 for Gene Delivery
A comprehensive guide for researchers on the performance and application of two novel amphiphilic peptides for gene transfection.
This guide provides a detailed comparison of ppTG20 and ppTG1, two synthetic, 20-amino-acid-long amphiphilic peptides designed as single-component vectors for gene delivery. Both peptides have demonstrated the ability to bind nucleic acids and destabilize lipid membranes, facilitating the transfection of genetic material both in vitro and in vivo.[1] Structure-function analyses suggest that their high gene transfer activity is linked to their propensity to form an alpha-helical conformation.[1] This document summarizes their comparative performance based on available experimental data, details the underlying experimental protocols, and visualizes the key processes involved.
Data Presentation: Performance Comparison
The following table summarizes the key characteristics and performance metrics of this compound and ppTG1 based on published research.
| Feature | ppTG1 | This compound | Reference |
| Length | 20 amino acids | 20 amino acids | [1] |
| Primary Function | Gene transfer vector | Gene transfer vector | [1][2] |
| Mechanism of Action | Binds to nucleic acids and destabilizes lipid membranes | Binds to nucleic acids and destabilizes lipid membranes | [1] |
| In Vitro Transfection Efficiency | High efficiency in a variety of human and murine cell lines at low charge ratios ([+/-] between 1 and 2). Superior to the membrane-destabilizing peptide KALA. Showed good transfection efficiencies, especially at low DNA doses, compared to Superfect, polyethylenimine (PEI), and Lipofectin.[1] | Binds to nucleic acids and destabilizes liposomes.[1] | [1] |
| In Vivo Gene Expression | Intravenous injection of a luciferase expression plasmid complexed with ppTG1 led to significant gene expression in the lung of mice 24 hours after injection.[1] | Intravenous injection of a luciferase expression plasmid complexed with this compound led to significant gene expression in the lung of mice 24 hours after injection.[1] | [1] |
| Structural Correlation | High gene transfer activity is correlated with the propensity to exist in an alpha-helical conformation.[1] | High gene transfer activity is correlated with the propensity to exist in an alpha-helical conformation.[1] | [1] |
| Liposome Destabilization | Destabilizes liposomes consisting of 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) and cholesterol (3:1 mol/mol) at pH 5 and pH 7.[1] | Destabilizes liposomes consisting of 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and cholesterol (3:1 mol/mol) at pH 5 and pH 7.[1] | [1] |
Experimental Protocols
In Vitro Transfection
Detailed methodologies for evaluating the in vitro transfection efficiency of ppTG1 and this compound are outlined below.
1. Cell Culture:
-
A variety of human and murine cell lines are used.
-
Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates to achieve a target confluency at the time of transfection.
2. Peptide-DNA Complex Formation:
-
Plasmid DNA (e.g., encoding a reporter gene like luciferase) is diluted in a suitable buffer (e.g., HBS or saline).
-
ppTG1 or this compound is separately diluted in the same buffer.
-
The peptide solution is added to the DNA solution at various charge ratios ([+/-]) and incubated at room temperature to allow for complex formation.
3. Transfection Procedure:
-
The cell culture medium is replaced with a fresh, serum-free medium.
-
The peptide-DNA complexes are added to the cells.
-
Cells are incubated for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, the transfection medium is replaced with a complete growth medium.
-
Gene expression is typically assayed 24-48 hours post-transfection.
4. Quantification of Gene Expression:
-
For reporter genes like luciferase, cells are lysed, and luciferase activity is measured using a luminometer.
-
Transfection efficiency can also be assessed using fluorescent reporter proteins (e.g., GFP) via fluorescence microscopy or flow cytometry.
In Vivo Gene Delivery
The following protocol describes the methodology for assessing in vivo gene delivery efficiency.
1. Animal Model:
-
Mice are used as the animal model for these studies.[1]
2. Preparation of Peptide-DNA Complexes for Injection:
-
A luciferase expression plasmid is complexed with either ppTG1 or this compound.
-
The complexes are prepared under sterile conditions in a physiologically compatible buffer suitable for intravenous injection.
3. Intravenous Administration:
-
The peptide-DNA complexes are administered to the mice via intravenous injection (e.g., through the tail vein).
4. Assessment of Gene Expression:
-
At a predetermined time point (e.g., 24 hours) after injection, the animals are euthanized.[1]
-
Organs of interest (e.g., lung, liver, spleen, heart, kidney) are harvested.
-
The organs are homogenized, and the luciferase activity in the tissue lysates is quantified using a luminometer.
-
Gene expression is reported as relative light units (RLU) per gram of tissue.
Visualizations
Proposed Mechanism of ppTG-Mediated Gene Delivery
Caption: Proposed mechanism of ppTG-mediated gene delivery.
Experimental Workflow for In Vivo Gene Expression Analysis
Caption: Experimental workflow for in vivo gene expression analysis.
References
Comparative Efficacy and Safety of ppTG20: A Guide for Gene Delivery Vector Selection
In the landscape of non-viral gene delivery, the synthetic peptide ppTG20 has emerged as a noteworthy vector, demonstrating considerable efficacy in both in vitro and in vivo applications. This guide provides a comprehensive literature review of this compound, comparing its performance against established transfection reagents: the synthetic peptide KALA, the activated dendrimer Superfect, the cationic polymer polyethylenimine (PEI), and the liposome-based Lipofectin. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their gene therapy and transfection experiments.
Efficacy Comparison of Gene Delivery Vectors
The efficacy of a gene delivery vector is primarily determined by its ability to successfully transfect cells and facilitate the expression of the genetic payload. The following tables summarize the transfection efficiencies of this compound and its alternatives in various cell lines as reported in the literature. It is important to note that direct comparison of absolute efficacy values across different studies can be challenging due to variations in experimental conditions, such as plasmid DNA, cell passage number, and specific assay parameters.
Table 1: In Vitro Transfection Efficacy (Luciferase Reporter Gene)
| Vector | Cell Line | DNA Dose (µg) | Charge Ratio (+/-) or µL/µg DNA | Luciferase Expression (RLU/mg protein) | Citation |
| This compound | B16 | 0.5 | 2 | ~1 x 108 | [1] |
| HeLa | 0.5 | 2 | ~1 x 107 | [1] | |
| NIH 3T3 | 0.5 | 2 | ~5 x 106 | [1] | |
| KALA | Various | N/A | N/A | Generally lower than ppTG1/ppTG20 | [1] |
| Superfect | COS-7 | 0.5 | 5 µL/µg | ~1 x 109 | [2] |
| HeLa S3 | 0.5 | 5 µL/µg | ~5 x 108 | [2] | |
| PEI (25 kDa) | Various | N/A | Optimal N/P ratios vary | Highly variable, often used as a positive control | [3][4] |
| Lipofectin | HeLa | N/A | N/A | Lower than Lipofectamine 2000 | [5] |
RLU: Relative Light Units. Data for this compound is estimated from graphical representations in the source material. N/A indicates that specific quantitative data under comparable conditions was not available in the reviewed literature.
Table 2: In Vivo Gene Expression in Mice (Luciferase Reporter Gene)
| Vector | Administration Route | Target Organ | Luciferase Expression (RLU/organ) | Citation |
| This compound | Intravenous | Lung | ~1 x 107 | [1] |
| ppTG1 (similar peptide) | Intravenous | Lung | ~1 x 107 | [1] |
Data for in vivo performance of KALA, Superfect, PEI, and Lipofectin under directly comparable conditions to the this compound study were not available in the reviewed literature.
Safety and Cytotoxicity Profile
The ideal gene delivery vector should exhibit high efficiency with minimal cellular toxicity. The safety profiles of this compound and its comparators are summarized below.
Table 3: In Vitro Cytotoxicity
| Vector | Cell Line | Assay | Key Findings | Citation |
| This compound | Various | Not specified | Not explicitly quantified, but successful in vivo delivery suggests a degree of biocompatibility. | [1] |
| KALA | Various | Not specified | Generally considered to have some level of cytotoxicity. | [3] |
| Superfect | HeLa S3 | Microscopy | Less toxic than some common liposome (B1194612) reagents. | [2] |
| PEI (25 kDa) | Various | Various | Cytotoxicity is a known limitation, dependent on molecular weight and concentration. | [3][4] |
| Lipofectin | HeLa | Trypan Blue | Can exhibit significant cytotoxicity, often requiring optimization of concentrations. | [5] |
Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound-mediated gene delivery and a generalized workflow for in vitro transfection experiments.
Caption: Proposed mechanism of this compound-mediated gene delivery.
Caption: Generalized workflow for in vitro transfection experiments.
Detailed Experimental Protocols
Reproducibility in gene delivery experiments is highly dependent on the precise execution of the experimental protocol. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Transfection with this compound
This protocol is based on the methodology described for this compound and its variants.[1]
-
Cell Culture: Plate cells (e.g., B16, HeLa, NIH 3T3) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection. Culture in appropriate complete medium.
-
Complex Formation:
-
For each well, dilute 0.5 µg of plasmid DNA (e.g., pCMV-Luc) in 25 µL of serum-free medium.
-
In a separate tube, dilute the required amount of this compound peptide to achieve the desired charge ratio (e.g., a charge ratio of 2) in 25 µL of serum-free medium.
-
Add the diluted peptide to the diluted DNA, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Replace the cell culture medium with fresh, serum-containing medium.
-
Add the 50 µL of the peptide/DNA complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours).
-
-
Analysis:
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate.
-
In Vivo Gene Delivery with this compound in Mice
This protocol is a summary of the in vivo methodology used to evaluate this compound.[1]
-
Complex Preparation: Prepare this compound/plasmid DNA complexes as described for in vitro transfection, scaling up the volumes for injection. The final complex solution should be in a physiologically compatible buffer (e.g., saline).
-
Animal Administration:
-
Use an appropriate mouse strain (e.g., BALB/c).
-
Administer the complexes via intravenous injection (e.g., through the tail vein) in a suitable volume (e.g., 100-200 µL).
-
-
Gene Expression Analysis:
-
After a specified time (e.g., 24 hours), euthanize the mice and harvest the target organs (e.g., lungs).
-
Homogenize the tissues and prepare lysates.
-
Measure luciferase activity in the tissue lysates and normalize to total protein content.
-
Conclusion
The synthetic peptide this compound presents itself as a promising vector for gene delivery, demonstrating high transfection efficiency in a variety of cell lines and successful gene expression in vivo, particularly in the lungs.[1] Its performance appears to be superior to the peptide KALA and competitive with other established non-viral vectors, especially at low DNA doses.[1] While comprehensive, directly comparable safety data is limited, its successful application in animal models suggests a favorable in vivo tolerance profile.
For researchers selecting a gene delivery vector, this compound offers a compelling single-component peptide-based system. However, as with all transfection reagents, optimal performance is highly dependent on the specific cell type and experimental conditions. Therefore, it is recommended to perform preliminary optimization experiments to determine the ideal vector and protocol for any given application. The data and protocols presented in this guide serve as a valuable starting point for these endeavors.
References
- 1. New basic membrane-destabilizing peptides for plasmid-based gene delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Oligomerized alpha-helical KALA peptides with pendant arms bearing cell-adhesion, DNA-binding and endosome-buffering domains as efficient gene transfection vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. HeLa transfection - Transfection and Transduction [protocol-online.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ppTG20
For researchers, scientists, and drug development professionals, the responsible management of laboratory waste is a cornerstone of safety, environmental stewardship, and regulatory compliance. The synthetic peptide ppTG20, a 20-amino-acid basic amphiphilic peptide used in gene delivery, requires careful handling and disposal due to its biological activity.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional guidelines.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses or goggles | To protect eyes from splashes of solutions. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of lyophilized peptide dust or aerosols from solutions. |
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate Personnel : Ensure all non-essential personnel leave the spill area.
-
Ensure Ventilation : Work in a well-ventilated area or a chemical fume hood.
-
Containment : Prevent further spread of the spill. Avoid allowing the chemical to enter drains.
-
Cleanup : For solid spills, carefully sweep or scoop up the material to avoid dust formation. For liquid spills, absorb with an inert material. Collect all waste in a suitable, closed container for disposal.
-
Decontamination : Clean the spill area with an appropriate decontaminating agent.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form (liquid or solid) and whether it has been in contact with biohazardous materials.
Disposal of Solid this compound Waste
Solid waste includes contaminated items such as pipette tips, gloves, empty vials, and labware.
-
Segregation : At the point of generation, immediately place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound peptide".
-
Containerization : High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this type of waste. The container must be kept securely closed except when actively adding waste.
-
Storage and Disposal : Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Disposal of Liquid this compound Waste
Liquid waste includes solutions containing this compound, such as experimental buffers or reaction mixtures. Never dispose of peptide solutions directly down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department after proper inactivation.
This protocol outlines a general chemical inactivation procedure. The choice of inactivation solution may depend on the nature of the peptide and institutional guidelines. A common method involves chemical degradation.
Materials:
-
Liquid this compound waste
-
Suitable inactivation solution (e.g., 10% bleach solution)
-
Appropriate container for inactivation
-
pH meter or pH strips
-
Neutralizing agent (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions)
-
Designated hazardous liquid waste container
Procedure:
-
Inactivation : In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A typical ratio is one part waste to ten parts inactivation solution.
-
Contact Time : Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization : After the inactivation period, check the pH of the solution. The solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.
-
Collection : Pour the treated and neutralized solution into a designated hazardous liquid waste container.
-
Final Disposal : Arrange for the collection of the hazardous liquid waste through your institution's EHS office.
Biohazardous Considerations
If this compound was used in experiments involving biological materials such as cell cultures, viral vectors, or animal models, the waste must be treated as biohazardous.
-
Decontamination : All waste, both liquid and solid, must first be decontaminated to eliminate biological hazards. The preferred method for this is typically autoclaving. Liquid waste can also be decontaminated with a suitable disinfectant like a 10% bleach solution.[1][2]
-
Segregation : After decontamination, the waste should still be handled as chemical waste. Segregate into appropriately labeled hazardous waste containers as described in the protocols above.
-
Consult Biosafety Guidelines : Always adhere to your institution's specific biosafety protocols for handling and disposing of biohazardous materials.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling ppTG20
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of ppTG20, a synthetic, 20-amino acid amphiphilic peptide designed for gene delivery. Adherence to these guidelines is essential to ensure laboratory safety and experimental integrity.
Immediate Safety Information
While specific toxicity data for this compound is not available, it is prudent to treat this synthetic peptide as a potentially hazardous substance.[1] Standard laboratory best practices for handling chemical and biological reagents should be strictly followed.
Personal Protective Equipment (PPE)
All personnel handling this compound, whether in lyophilized or solution form, must wear the following personal protective equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | Protects eyes from splashes of this compound solution or airborne powder.[1][2] |
| Hand Protection | Disposable Nitrile or Latex Gloves | Chemical-resistant | Prevents skin contact with the peptide.[1][2] |
| Body Protection | Laboratory Coat | Full-coverage | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved (if handling large quantities of powder) | Avoids inhalation of lyophilized peptide powder.[1] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | If conscious, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
-
Storage of Lyophilized Peptide : Store in a tightly sealed container at -20°C or -80°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Reconstitution : Reconstitute the lyophilized peptide using a sterile, low-pH buffer or solvent. Briefly centrifuge the vial to ensure all powder is at the bottom before opening.
-
Storage of Reconstituted Peptide : Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and culture vessels, should be disposed of in accordance with institutional and local regulations for chemical and biological waste.
-
Liquid Waste : Collect in a designated, sealed container.
-
Solid Waste : Place in a sealed biohazard bag or container.
Experimental Protocols
The following are generalized protocols for the use of this compound in gene transfection. Optimization for specific cell lines and plasmid DNA is recommended.
In Vitro Transfection Protocol
This protocol outlines the steps for transfecting mammalian cells in culture using this compound.
-
Cell Seeding : 18-24 hours prior to transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Complex Formation :
-
Separately dilute the plasmid DNA and this compound in a serum-free medium (e.g., Opti-MEM).
-
Gently mix the diluted this compound with the diluted plasmid DNA. The optimal ratio of this compound to DNA should be determined experimentally, with charge ratios ([+/-]) between 1 and 2 often being effective.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection :
-
Gently add the this compound/DNA complexes dropwise to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection :
-
After the incubation period, replace the medium with fresh, complete culture medium.
-
Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).
-
In Vivo Gene Delivery Protocol
This protocol provides a general framework for in vivo gene delivery in a murine model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Complex Formation : Prepare this compound/plasmid DNA complexes as described in the in vitro protocol. The final volume and concentration should be optimized for the desired route of administration.
-
Administration : For systemic delivery, intravenous injection (e.g., via the tail vein) is a common method. A luciferase expression plasmid can be used to monitor gene expression in various organs.
-
Monitoring : At a predetermined time point (e.g., 24 hours post-injection), assess gene expression in target tissues (e.g., lung) using appropriate imaging techniques or by harvesting tissues for analysis.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound-mediated gene delivery.
Caption: General experimental workflow for in vitro transfection with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
